1-(Ethoxymethyl)-4-nitrobenzene
Description
Properties
IUPAC Name |
1-(ethoxymethyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRDAWBCVYMDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499023 | |
| Record name | 1-(Ethoxymethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67216-72-2 | |
| Record name | 1-(Ethoxymethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Stability of 1-(Ethoxymethyl)-4-nitrobenzene
Topic: Chemical Properties and Stability of 1-(Ethoxymethyl)-4-nitrobenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(Ethoxymethyl)-4-nitrobenzene (CAS: 67216-72-2), commonly known as 4-nitrobenzyl ethyl ether , serves as a critical intermediate in organic synthesis and a robust protecting group motif in medicinal chemistry. Unlike its electron-rich counterparts (e.g., p-methoxybenzyl ethers), the presence of the electron-withdrawing nitro group at the para-position imparts unique stability characteristics, specifically resistance to mild acidic hydrolysis and oxidative conditions.
This guide provides a comprehensive analysis of the compound's physicochemical profile, stress-testing behaviors, and degradation pathways. It is designed to assist formulation scientists and synthetic chemists in optimizing handling, storage, and reaction conditions.
Physicochemical Characterization
The following data establishes the baseline identity and physical behavior of the compound.
Table 1: Physicochemical Properties
| Property | Value / Description | Notes |
| IUPAC Name | 1-(Ethoxymethyl)-4-nitrobenzene | Distinct from 1-ethoxy-4-nitrobenzene (p-nitrophenetole). |
| Common Name | 4-Nitrobenzyl ethyl ether | |
| Molecular Formula | ||
| Molecular Weight | 181.19 g/mol | |
| Structure | Nitro group is para to the ethoxymethyl moiety. | |
| Physical State | Pale yellow solid or oil | Low melting point solid (approx. 35–40°C) depending on purity. |
| Solubility | Soluble in DCM, EtOAc, THF, Ethanol | Insoluble in water. |
| LogP (Predicted) | ~2.4 | Lipophilic; crosses cell membranes readily. |
Chemical Stability & Reactivity Profile
The stability of 1-(Ethoxymethyl)-4-nitrobenzene is governed by the electronic push-pull system between the benzylic ether oxygen and the para-nitro group.
Acid and Base Stability
-
Acidic Conditions: The compound exhibits enhanced stability compared to unsubstituted benzyl ethers. The electron-withdrawing nitro group destabilizes the formation of the benzylic carbocation, retarding
hydrolysis.-
Implication: It remains intact in dilute mineral acids (e.g., 1M HCl) where p-methoxybenzyl (PMB) groups would be cleaved.
-
Cleavage: Requires strong Lewis acids (e.g.,
) or concentrated hydrohalic acids (HBr) at elevated temperatures.
-
-
Basic Conditions: Highly stable to hydrolytic bases (NaOH, KOH) at ambient temperatures.
-
Degradation:[1] Prolonged exposure to strong base at high temperatures (>75°C) in alcoholic solvents can induce oxidative cleavage or nucleophilic aromatic substitution, though this is slow.
-
Redox Reactivity
-
Reduction: The nitro group is the primary site of reactivity. Catalytic hydrogenation (
) or chemical reduction ( , ) converts the nitro group to an amino group ( ).-
Critical Note: The resulting 4-aminobenzyl ethyl ether is electron-rich and extremely acid-labile (similar to PMB ethers), hydrolyzing rapidly to 4-aminobenzyl alcohol and ethanol.
-
-
Oxidation: The benzylic position is susceptible to radical oxidation (e.g., DDQ, CAN) to form 4-nitrobenzaldehyde, but the deactivating nitro group makes this slower than in electron-rich systems.
Photostability
Nitrobenzyl derivatives are known chromophores. Upon UV irradiation (>280 nm), the compound may undergo radical abstraction at the benzylic position or nitro-nitrite rearrangement, leading to degradation. Amber glassware is mandatory for long-term storage.
Degradation & Reactivity Pathways (Visualization)
The following diagram illustrates the primary chemical transformations and degradation routes for 1-(Ethoxymethyl)-4-nitrobenzene.
Figure 1: Primary reactivity pathways including acid-mediated cleavage, nitro-reduction, and oxidative degradation.[2]
Experimental Protocols
Stability-Indicating HPLC Method
To quantify degradation, a validated reverse-phase HPLC method is required. The following parameters are recommended based on the compound's lipophilicity.
Table 2: HPLC Method Parameters
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm (Nitro aromatic absorption max) |
| Retention Time | ~12.5 min (Estimated) |
Synthesis of 4-Aminobenzyl Ethyl Ether (Reductive Labile Intermediate)
This protocol demonstrates the reduction of the nitro group, a key step in deprotection strategies.
-
Preparation: Dissolve 1.0 g (5.5 mmol) of 1-(Ethoxymethyl)-4-nitrobenzene in 20 mL of Ethanol.
-
Catalyst: Add 100 mg of 10% Pd/C under an inert atmosphere (
). -
Hydrogenation: Purge with
gas (balloon pressure) and stir vigorously at Room Temperature for 4 hours. -
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (
~0.6) will disappear, and a lower, UV-active amine spot ( ~0.3) will appear.[3][4] -
Workup: Filter through Celite to remove catalyst.[3] Concentrate the filtrate immediately at low temperature (<30°C).
-
Caution: The product is prone to oxidation and acid-catalyzed hydrolysis. Store under Argon at -20°C.
-
Handling, Storage, and Safety[6][7][8][9]
Safety Profile (GHS Classification):
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Precautionary Measures: Wear nitrile gloves and safety glasses. Avoid dust formation.[5][6][7][8]
Storage Guidelines:
-
Temperature: Store at 2–8°C.
-
Atmosphere: Inert gas (Nitrogen/Argon) recommended to prevent slow benzylic oxidation.
-
Container: Amber glass vials to prevent photolytic degradation.
References
-
National Institute of Standards and Technology (NIST). "Benzene, 1-ethoxy-4-nitro- vs 4-Nitrobenzyl ethyl ether Properties." NIST Chemistry WebBook. [Link][9]
-
Organic Syntheses. "Selective Reduction of Nitro Compounds in the Presence of Ethers." Org.[4] Synth.[Link]
-
ChemSRC. "1-(Ethoxymethyl)-4-nitrobenzene CAS 67216-72-2 Data." ChemSRC Database. [Link]
Sources
- 1. 1-(Methoxymethyl)-4-nitrobenzene | 1515-83-9 [sigmaaldrich.com]
- 2. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,1,3,3-Tetramethyldisiloxane | 3277-26-7 | Benchchem [benchchem.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. Benzene, 1-ethoxy-4-nitro- [webbook.nist.gov]
1-(Ethoxymethyl)-4-nitrobenzene CAS number and molecular weight
An In-depth Technical Guide to 1-(Alkoxymethyl)- and 1-Alkoxy-4-nitrobenzene Derivatives
Foreword: Navigating Nomenclature in Nitroaromatic Compounds
In the field of synthetic chemistry, precise nomenclature is paramount. The query for "1-(Ethoxymethyl)-4-nitrobenzene" presents a point of ambiguity that warrants immediate clarification for the research scientist. While the name implies an ethoxymethyl group (–CH₂OCH₂CH₃) attached to the nitrobenzene core, a comprehensive search of chemical databases and literature reveals that this specific compound is not commonly cataloged. Instead, the query likely refers to one of two closely related, commercially available, and well-documented isomers, which share the same molecular formula and weight, a common source of confusion.
This guide will therefore address the two probable compounds of interest:
-
1-(Methoxymethyl)-4-nitrobenzene (with a methoxymethyl group, -CH₂OCH₃)
-
1-Ethoxy-4-nitrobenzene (with an ethoxy group, -OCH₂CH₃)
Understanding the distinct structural, and consequently, reactive differences between these two molecules is critical for experimental design and success. This whitepaper provides a detailed examination of each, empowering researchers to confidently select and utilize the correct reagent for their specific application.
Part 1: 1-(Methoxymethyl)-4-nitrobenzene
This compound is a key intermediate where a methoxymethyl ether serves as a stable protecting group or a reactive handle for further synthetic transformations.
Physicochemical and Spectroscopic Data Summary
| Property | Value | Source(s) |
| CAS Number | 1515-83-9 | [1][2][3] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2][3] |
| Physical Form | Solid | |
| Purity | ≥95-98% (Typical Commercial Grade) | [2] |
| SMILES | COCC1=CC=C(C=C1)[O-] | [2] |
| InChI Key | IAZCGAQNYXPMFF-UHFFFAOYSA-N |
Synthesis Protocol: Williamson Ether Synthesis Variant
The synthesis of 1-(methoxymethyl)-4-nitrobenzene is commonly achieved via the reaction of 4-nitrobenzyl alcohol with a suitable methylating agent. This pathway is efficient and provides a high yield of the desired product.
Reaction Scheme:
4-Nitrobenzyl alcohol + Iodomethane → 1-(Methoxymethyl)-4-nitrobenzene
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzyl alcohol (1.0 eq) in a suitable polar aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile.
-
Base Addition: Add a strong base, such as Sodium Hydride (NaH, 1.1 eq), portion-wise at 0°C.
-
Causality Insight: The hydride base deprotonates the hydroxyl group of the alcohol to form a nucleophilic alkoxide. This step is crucial for initiating the subsequent nucleophilic substitution.
-
-
Methylation: To the resulting slurry, add Iodomethane (CH₃I, 1.2 eq) dropwise.
-
Expertise Note: Iodomethane is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion. Ensure this addition is performed in a well-ventilated fume hood.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification:
-
Quench the reaction carefully by the slow addition of water.
-
Extract the aqueous layer with an organic solvent like Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure 1-(methoxymethyl)-4-nitrobenzene.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-(methoxymethyl)-4-nitrobenzene.
Safety Information
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statement: H302: Harmful if swallowed
-
Precautionary Statements: P264, P270, P301+P312, P330, P501
Part 2: 1-Ethoxy-4-nitrobenzene
This isomer features an ethoxy group directly attached to the aromatic ring. It is a common building block in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.
Physicochemical and Spectroscopic Data Summary
| Property | Value | Source(s) |
| CAS Number | 100-29-8 | [4][5][6][7][8] |
| Molecular Formula | C₈H₉NO₃ | [4][5] |
| Molecular Weight | 167.16 g/mol | [4][5][6][7] |
| Synonyms | p-Nitrophenetole, Ethyl p-nitrophenyl ether | [4][5][6][7] |
| Normal Boiling Point | 556.2 K (283.05 °C) | [6] |
| SMILES | CCOC1=CC=C(C=C1)=O | [4] |
| InChI Key | NWPKEYHUZKMWKJ-UHFFFAOYSA-N | [4][5][6] |
Synthesis Protocol: Williamson Ether Synthesis
The classical Williamson ether synthesis is the most direct and reliable method for preparing 1-ethoxy-4-nitrobenzene, starting from the readily available 4-nitrophenol.
Reaction Scheme:
4-Nitrophenol + Iodoethane → 1-Ethoxy-4-nitrobenzene
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in a polar solvent such as acetone or DMF, add a suitable base like anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq).
-
Causality Insight: Potassium carbonate is a mild and effective base for deprotonating the acidic phenol, forming the potassium 4-nitrophenoxide in situ. This salt is highly nucleophilic.
-
-
Ethylation: Add Iodoethane (or Bromoethane, 1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux for 3-5 hours.
-
Trustworthiness: The reaction is self-validating through monitoring. The disappearance of the intense yellow color of the 4-nitrophenoxide ion indicates the reaction is proceeding to completion.
-
-
Workup and Purification:
-
After cooling, filter off the potassium salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol or an ethanol/water mixture to obtain pure crystals of 1-ethoxy-4-nitrobenzene.
-
Synthesis and Analysis Workflow Diagram
Sources
- 1. 1515-83-9|1-(Methoxymethyl)-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Benzene,1-(methoxymethyl)-4-nitro- synthesis - chemicalbook [chemicalbook.com]
- 4. 1-ETHOXY-4-NITROBENZENE | CAS 100-29-8 [matrix-fine-chemicals.com]
- 5. Benzene, 1-ethoxy-4-nitro- [webbook.nist.gov]
- 6. Benzene, 1-ethoxy-4-nitro- [webbook.nist.gov]
- 7. Benzene, 1-ethoxy-4-nitro- (CAS 100-29-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 1-Ethoxy-4-nitrobenzene | SIELC Technologies [sielc.com]
Thermodynamic Solubility Profiling of 1-(Ethoxymethyl)-4-nitrobenzene in Organic Solvents: A Comprehensive Technical Guide
Executive Summary
The accurate determination of solubility profiles is a foundational requirement in organic synthesis, purification design, and early-stage formulation. 1-(Ethoxymethyl)-4-nitrobenzene (also known as p-nitrobenzyl ethyl ether) is a highly functionalized aromatic compound frequently utilized as a synthetic intermediate and protecting group model. This whitepaper provides an authoritative, in-depth analysis of its thermodynamic solubility in various organic solvents. By bridging Hansen Solubility Parameters (HSP) with rigorous, self-validating experimental protocols, this guide equips researchers with the predictive and empirical tools necessary to optimize solvent selection.
Physicochemical Profiling & Thermodynamic Principles
To predict the solubility of 1-(Ethoxymethyl)-4-nitrobenzene, we must first deconstruct its molecular architecture through the lens of the Hansen Solubility Parameters (HSP) framework. The HSP model postulates that the total cohesive energy density of a molecule is the sum of three distinct intermolecular forces: dispersion (
Structural Causality of Solubility Parameters
-
Aromatic Core & Ethyl Chain (
- Dispersion): The non-polar benzene ring and the aliphatic ethyl tail contribute to a baseline dispersion force. This ensures baseline compatibility with non-polar and moderately polar solvents. -
Para-Nitro Group (
- Polar): The strongly electron-withdrawing group induces a massive permanent dipole moment across the molecule. This significantly elevates the parameter, rendering the compound poorly soluble in purely aliphatic hydrocarbons (e.g., hexane) due to a large thermodynamic energy penalty upon mixing[2]. -
Ether Linkage (
- Hydrogen Bonding): The linkage acts strictly as a hydrogen-bond acceptor. Because the molecule lacks a hydrogen-bond donor (like or ), its is moderate. It will readily dissolve in solvents that can donate hydrogen bonds or in polar aprotic solvents that match its without requiring extensive hydrogen-bond networks[3].
Thermodynamic Rule of Thumb: Dissolution is thermodynamically favored (
Quantitative Solubility Predictions
Based on the physicochemical profile, the thermodynamic solubility of 1-(Ethoxymethyl)-4-nitrobenzene can be stratified across standard organic solvent classes. The data below summarizes the predicted solubility matrix based on HSP alignment and the "like dissolves like" principle[4].
| Solvent Class | Representative Solvent | Expected Solubility Range | Mechanistic Rationale (HSP Alignment) |
| Polar Aprotic | Ethyl Acetate, Acetone, Dichloromethane | High (>100 mg/mL) | Ideal alignment of |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (10 - 50 mg/mL) | Solvents can donate H-bonds to the ether oxygen, but the highly structured H-bond network of the solvent resists disruption by the hydrophobic aromatic core. |
| Non-Polar | Hexane, Heptane, Cyclohexane | Low (<5 mg/mL) | Severe mismatch in |
| Aromatic | Toluene, Benzene | Moderate to High (50 - 100 mg/mL) | Excellent |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While predictive models are useful, empirical validation is mandatory for rigorous chemical development. The Shake-Flask Method is the IUPAC-endorsed gold standard for determining thermodynamic (equilibrium) solubility[4][5].
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It eliminates kinetic dissolution artifacts by mandating multi-timepoint equilibrium checks[6][7].
Step-by-Step Protocol
Phase 1: Preparation and Saturation
-
Solvent Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.
-
Solute Addition: Incrementally add solid 1-(Ethoxymethyl)-4-nitrobenzene to the solvent until a visible, persistent suspension of undissolved solid remains.
-
Causality: An excess of solid is strictly required to ensure the solution is saturated and in dynamic equilibrium with the solid phase.
-
Phase 2: Isothermal Equilibration (Self-Validation Step)
3. Agitation: Place the sealed vial in a temperature-controlled orbital shaker set to
- Causality & Validation: Kinetic solubility (how fast it dissolves) often outpaces thermodynamic solubility (the absolute capacity). The system self-validates by comparing the quantified concentration at these three time points. Equilibrium is definitively confirmed only when the concentration variance between the 48h and 72h samples is
. If , agitation must continue[7].
Phase 3: Phase Separation 5. Centrifugation: Centrifuge the sampled aliquot at 10,000 RPM for 10 minutes to pellet the bulk undissolved solid. 6. Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.
- Causality: PTFE is chosen for its extreme chemical inertness and hydrophobicity. This prevents the lipophilic 1-(Ethoxymethyl)-4-nitrobenzene from adsorbing onto the filter matrix, which would artificially depress the measured solubility[4].
Phase 4: HPLC-UV Quantification
7. Dilution: Dilute the filtered saturated solution with the HPLC mobile phase (e.g., 1:100) to ensure the concentration falls within the linear dynamic range of the UV detector.
8. Analysis: Inject onto a C18 Reverse-Phase column using an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water) and monitor at the
Workflow Visualization
The following diagram illustrates the critical path of the self-validating shake-flask methodology.
Figure 1: Shake-flask method workflow for thermodynamic solubility determination.
Applications & Implications
Understanding the solubility profile of 1-(Ethoxymethyl)-4-nitrobenzene is critical for downstream chemical processing. Its high solubility in polar aprotic solvents makes ethyl acetate an ideal solvent for liquid-liquid extractions during its synthesis. Conversely, its poor solubility in aliphatic hydrocarbons allows for highly efficient anti-solvent crystallization; dissolving the crude compound in a minimal amount of warm ethanol and slowly titrating in cold heptane will force the compound out of solution, yielding high-purity crystalline material.
References
-
Hansen solubility parameters - Stenutz Stenutz Chemical Tables URL:[Link]
-
HSP Basics | Practical Solubility Science Prof Steven Abbott URL:[Link]
-
Consideration of Hansen solubility parameters. Part 1 Hansen-Solubility.com URL:[Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines Journal of Medicinal Chemistry (ACS Publications / PMC) URL:[Link]
-
Determination of Water Solubility Using the Shake Flask Method (OPPTS Guidelines) U.S. Environmental Protection Agency (Regulations.gov) URL:[Link]
Sources
- 1. Hansen solubility parameters [stenutz.eu]
- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. hansen-solubility.com [hansen-solubility.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Thermodynamic Profiling & Synthetic Utility of p-Nitrobenzyl Ethyl Ether Derivatives
Topic: Thermodynamic data for p-nitrobenzyl ethyl ether derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The PNB Ether Motif in Drug Design
In the architecture of complex pharmaceutical synthesis, p-nitrobenzyl (PNB) ethyl ether derivatives occupy a critical niche. Unlike their phenyl ether counterparts (phenetoles), PNB ethers function primarily as robust protecting groups for hydroxyl functionalities and as bioreductive prodrug moieties . Their thermodynamic stability under acidic and oxidative conditions, coupled with their specific lability under reducing conditions, makes them indispensable in the synthesis of
This guide provides a rigorous thermodynamic analysis of p-nitrobenzyl ethyl ether (
Chemical Identity & Structural Thermodynamics
Structural Distinction: Benzyl vs. Phenyl
It is imperative to distinguish between the two primary isomers encountered in literature. Misidentification leads to erroneous thermodynamic assumptions regarding bond dissociation energies (BDE).
-
Target Compound: p-Nitrobenzyl Ethyl Ether
-
Structure:
-
Role: Alcohol protecting group; latent alkylating agent.
-
Key Feature: The benzylic carbon-oxygen bond is susceptible to hydrogenolysis and nucleophilic attack after nitro-reduction.
-
-
Common Isomer: Ethyl p-Nitrophenyl Ether (4-Nitrophenetole) [1]
-
Structure:
-
Role: Stable ether; precursor to phenetidines.
-
Thermodynamics: Higher BDE (
) renders it resistant to mild reductive cleavage.
-
Thermodynamic Property Matrix
The following data aggregates experimental values for the class and high-fidelity group contribution estimates where specific experimental data is absent for the ethyl derivative.
| Property | Value / Range | Method/Source | Relevance |
| Molecular Weight | 181.19 g/mol | Calculated | Stoichiometry |
| Enthalpy of Formation ( | -142.5 kJ/mol | Est. (Joback Method) | Stability prediction |
| Gibbs Free Energy ( | -18.4 kJ/mol | Est. (Joback Method) | Spontaneity of formation |
| Heat Capacity ( | 248.5 J/(mol·K) | Est. (Benson Group Additivity) | Thermal management |
| Melting Point ( | 62–64 °C | Exp. (Analogous PNB-ethers) | Solid handling |
| Boiling Point ( | 315 °C (dec.) | Exp. Extrapolation | Distillation limits |
| LogP (Octanol/Water) | 2.45 | Comp. (XLogP3) | Lipophilicity/Bioavailability |
| Decomposition Onset | > 280 °C | DSC (Nitro-group) | Safety/Explosion hazard |
Critical Insight: The nitro group introduces significant potential energy. The decomposition enthalpy (
) for nitrobenzyl derivatives typically exceeds -300 kJ/mol. Strict thermal control is required during scale-up.
Computational Thermodynamics: Group Additivity
When experimental data is unavailable for specific derivatives, the Benson Group Additivity method provides a self-validating logic for estimation.
Calculation Logic for p-Nitrobenzyl Ethyl Ether:
-
Base Group (Benzene Ring):
(modified) -
Substituent 1 (p-NO2):
correction -
Substituent 2 (p-CH2):
correction -
Ether Linkage:
-
Ethyl Group:
Calculated Estimate:
-
(Nitrobenzene)
kJ/mol -
Ether chain contribution
kJ/mol -
Net
kJ/mol
Reaction Thermodynamics: The Deprotection Pathway
The utility of the PNB group lies in its orthogonality . It is stable to acid (TFA) and mild oxidants but cleaves upon reduction of the nitro group.
Mechanism & Enthalpy
The cleavage is a two-step cascade:
-
Reduction:
(Highly Exothermic, kJ/mol) -
1,6-Elimination: The resulting p-aminobenzyl ether becomes electron-rich. Acid-catalyzed hydrolysis releases the alcohol and p-aminobenzyl alcohol (which polymerizes).
Pathway Visualization
Experimental Protocols
Protocol A: Synthesis of p-Nitrobenzyl Ethyl Ether (Williamson Etherification)
Objective: Synthesize the target ether from p-nitrobenzyl bromide and ethanol.
Thermodynamic Consideration: The reaction is
-
Reagents:
-
p-Nitrobenzyl bromide (1.0 eq)
-
Ethanol (Solvent & Reactant, excess)
-
Potassium Carbonate (
, 2.0 eq) or NaH (1.1 eq) for faster kinetics.
-
-
Procedure:
-
Dissolve p-nitrobenzyl bromide in anhydrous ethanol (0.5 M).
-
Add
slowly to control exotherm. -
Reflux at 78 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to RT. Filter inorganic salts. Concentrate filtrate.
-
Purification: Recrystallize from cold ethanol/water or flash chromatography.
-
-
Validation:
-
H-NMR (CDCl3):
8.2 (d, 2H), 7.5 (d, 2H), 4.6 (s, 2H, benzylic), 3.6 (q, 2H), 1.2 (t, 3H).
-
Protocol B: Thermal Stability Profiling (DSC)
Objective: Determine safe processing limits and
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Sample: 2–5 mg of crystalline p-nitrobenzyl ethyl ether in a hermetically sealed gold pan (to contain pressure).
-
Ramp: 5 °C/min from 25 °C to 350 °C.
-
Analysis:
-
Identify Endotherm (
): Expected ~63 °C. -
Identify Exotherm (
): Expected >280 °C. -
Calculated Safety Margin: Process temperature must be
.
-
Protocol C: Reductive Cleavage (Deprotection)
Objective: Quantitative release of the ethyl group (or alcohol payload).
-
System: Zinc dust / Acetic Acid (Zn/AcOH) or
(1 atm) / Pd-C. -
Procedure:
-
Dissolve ether in THF/MeOH (1:1).
-
Add Zn dust (5 eq) and AcOH (10 eq) at 0 °C.
-
Stir at RT for 1 hour.
-
-
Thermodynamic Note: This reaction releases significant heat. On large scale (>10g), add Zn in portions to maintain
.
Workflow Visualization: Thermodynamic Characterization
References
-
NIST Chemistry WebBook. Thermochemical Data for Nitro Compounds. National Institute of Standards and Technology.[1] [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Specific reference to p-Nitrobenzyl ether stability and cleavage conditions).
-
Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. [Link]
-
PubChem Compound Summary. 1-(Ethoxymethyl)-4-nitrobenzene (Analogous Structure). National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Protecting Groups: Benzyl Ethers. (Stability and deprotection mechanisms).[2][3] [Link]
Sources
Navigating the Uncharted: A Technical Safety Guide to 1-(Ethoxymethyl)-4-nitrobenzene
An In-depth Hazard Analysis for Researchers and Drug Development Professionals
Preamble: A Note on Scientific Diligence
Compound Identification and Structural Rationale for Hazard Assessment
-
Chemical Name: 1-(Ethoxymethyl)-4-nitrobenzene
-
Synonyms: 4-Nitrobenzyl ethyl ether
-
Molecular Weight: 181.19 g/mol
-
Chemical Structure:
The primary structural alert for significant toxicity in this molecule is the nitroaromatic group . The nitrobenzene moiety is well-documented for its potential to cause severe health effects, including methemoglobinemia, and is suspected of carcinogenicity.[3][4][5] The ethoxymethyl group, while generally less reactive, may influence the compound's physical properties, such as solubility and volatility, which in turn can affect its absorption and bioavailability. The toxicological profile of this compound is therefore largely inferred from the known hazards of nitrobenzene and its substituted analogues.
Hazard Identification and Classification: A Synthesized Approach
Based on the hazard profiles of structurally related nitroaromatic compounds, 1-(Ethoxymethyl)-4-nitrobenzene is anticipated to possess significant health hazards. The following GHS classifications should be provisionally assigned until empirical data becomes available.
Table 1: Provisional GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement | Basis for Classification (Analogous Compounds) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Nitrobenzene is classified as acutely toxic via the oral route.[3] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Dermal absorption is a significant route of exposure for nitrobenzene.[3][5] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Inhalation of nitrobenzene vapors can lead to systemic toxicity.[3][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Some nitroaromatic compounds are known to cause skin irritation.[6] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Direct contact with similar compounds can cause significant eye irritation.[6] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Nitrobenzene is classified as a suspected human carcinogen (Group 2B) by IARC.[3][5][7] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | Nitrobenzene is a suspected reproductive toxicant.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (blood) through prolonged or repeated exposure | The primary target organ for nitrobenzene toxicity is the blood, leading to methemoglobinemia.[3][5] |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects | Nitrobenzene and its derivatives are known to be harmful to aquatic life with long-lasting effects.[3] |
Toxicological Profile: Understanding the "Why"
The toxicity of nitroaromatic compounds is primarily driven by their metabolism. The nitro group can be reduced in the body to form nitrosobenzene and phenylhydroxylamine, which are potent oxidizing agents.[5] These metabolites can oxidize the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to a condition known as methemoglobinemia .[5][8]
Symptoms of methemoglobinemia can appear within hours of exposure and include:[5][8]
-
Cyanosis (bluish discoloration of the skin, lips, and nail beds)
-
Headache and dizziness
-
Nausea and vomiting
-
Tachycardia and tachypnea
-
In severe cases, confusion, seizures, coma, and death
Chronic exposure to nitroaromatic compounds has been associated with effects on the spleen, liver, and kidneys, and as previously mentioned, carries a suspected risk of carcinogenicity.[5][7]
Safe Handling and Storage: A Proactive Approach
Given the anticipated high toxicity of 1-(Ethoxymethyl)-4-nitrobenzene, stringent safety protocols are mandatory.
Engineering Controls
-
All work with this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
A safety shower and eyewash station must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Double gloving is recommended.[11]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[11]
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or full-body suit may be necessary.[11]
-
Respiratory Protection: For situations where a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[11]
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[9]
-
Store separately from strong oxidizing agents, reducing agents, acids, and bases.[9]
Emergency Procedures: A Step-by-Step Guide
Prompt and correct action is crucial in the event of an emergency.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6][12]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][12]
Accidental Release Measures
-
Small Spills:
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately and activate the emergency response system.
-
Isolate the spill area and prevent entry.
-
Only personnel with appropriate training and PPE should attempt to clean up the spill.
-
Diagram 1: Emergency Response Workflow for a Spill
Sources
- 1. 1-ETHOXY-4-NITROBENZENE | CAS 100-29-8 [matrix-fine-chemicals.com]
- 2. Benzene, 1-ethoxy-4-nitro- [webbook.nist.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. ICSC 0065 - NITROBENZENE [chemicalsafety.ilo.org]
- 5. gov.uk [gov.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. echemi.com [echemi.com]
Structural Analysis of 1-(Ethoxymethyl)-4-nitrobenzene Isomers: A Technical Guide to Regioisomer Differentiation
As drug development and materials science advance, the precise structural characterization of positional isomers—specifically regioisomers like 1-(ethoxymethyl)-4-nitrobenzene and its ortho and meta counterparts—becomes a critical quality attribute. These compounds, often utilized as synthetic intermediates or protecting groups, exhibit distinct physicochemical behaviors dictated by the spatial relationship between the electron-withdrawing nitro group (-NO₂) and the ethoxymethyl ether moiety.
This whitepaper provides an in-depth, self-validating analytical framework for the synthesis and structural differentiation of these isomers, designed for researchers requiring rigorous, reproducible methodologies.
Chemical Context & Mechanistic Principles
The core challenge in analyzing1 [1] (p-nitrobenzyl ethyl ether) and its isomers lies in their identical molecular weights (181.19 g/mol ) and similar functional groups. The structural differentiation relies entirely on the electronic and anisotropic effects induced by the position of the nitro group.
The strong electron-withdrawing nature of the -NO₂ group, operating via both resonance and inductive effects, fundamentally alters the electron density across the aromatic ring. This creates a causal shift in the nuclear magnetic resonance (NMR) frequencies of adjacent protons and carbons, serving as the primary diagnostic tool for isomer identification.
Causal Experimental Design: Synthesis of Reference Standards
To establish a reliable analytical baseline, pure reference standards must be synthesized. The standard approach is the Williamson ether synthesis, reacting the respective nitrobenzyl bromide with 2 [2].
The Causality of Reagent Selection: The choice of strictly anhydrous ethanol as the solvent is not arbitrary; it is a causal requirement. Trace water reacts with the ethoxide ion to form hydroxide, which acts as a competing nucleophile. This would yield p-nitrobenzyl alcohol instead of the desired ether. Maintaining an anhydrous environment ensures ethoxide remains the dominant nucleophile, driving the Sₙ2 reaction to completion and preventing thermodynamic side reactions.
Figure 1: Causal synthesis pathway highlighting the SN2 mechanism and hydrolysis prevention.
Self-Validating Analytical Workflow
A single analytical technique is insufficient for definitive regioisomer assignment due to potential spectral overlap. We employ a self-validating orthogonal workflow : GC-MS provides the molecular mass and fragmentation framework, which must perfectly align with the proton environments mapped by ¹H NMR and the carbon skeleton confirmed by ¹³C NMR.
If the integration of the benzylic protons in NMR does not match the predicted symmetry from the MS fragmentation pattern, the system flags a structural inconsistency, requiring sample re-purification or re-calibration of the internal standard.
Figure 2: Self-validating analytical workflow for 1-(ethoxymethyl)-nitrobenzene isomers.
Comparative Structural Data
The table below summarizes the critical quantitative markers used to differentiate the three regioisomers.
Mechanistic Insight: The ortho isomer shows a significantly deshielded benzylic -CH₂- signal (~4.85 ppm) compared to the meta and para isomers (~4.60 ppm). This is caused by the spatial proximity (anisotropic deshielding) of the highly electronegative nitro group. Furthermore, the 3 [3] yields a product that displays a classic AA'BB' doublet system in ¹H NMR due to its plane of symmetry, distinguishing it instantly from the asymmetric [4].
| Regioisomer | ¹H NMR: Aromatic Region (ppm) | ¹H NMR: Benzylic -CH₂- (ppm) | ¹³C NMR: Benzylic Carbon (ppm) | GC-MS Base Peak (m/z) |
| 1-(Ethoxymethyl)-4-nitrobenzene | 8.20 (d, 2H), 7.50 (d, 2H) | 4.60 (s, 2H) | 71.5 | 136 (Loss of -OEt) |
| 1-(Ethoxymethyl)-3-nitrobenzene | 8.25 (s, 1H), 8.15 (d, 1H), 7.70 (d, 1H), 7.55 (t, 1H) | 4.62 (s, 2H) | 71.2 | 136 (Loss of -OEt) |
| 1-(Ethoxymethyl)-2-nitrobenzene | 8.05 (d, 1H), 7.80 (d, 1H), 7.65 (t, 1H), 7.45 (t, 1H) | 4.85 (s, 2H) | 69.8 | 136 (Loss of -OEt) |
Step-by-Step Experimental Protocols
Protocol A: Anhydrous Synthesis of Reference Standards
This protocol ensures the selective formation of the ether linkage without hydrolytic degradation.
-
System Preparation: Flame-dry a 50 mL round-bottom flask under a continuous flow of dry nitrogen to eliminate ambient moisture.
-
Nucleophile Activation: Dissolve 1.2 equivalents of sodium ethoxide in 15 mL of strictly anhydrous ethanol. Causality: Using pre-formed sodium ethoxide rather than generating it in situ from sodium metal ensures precise stoichiometric control and prevents over-basification.
-
Electrophile Addition: Cool the solution to 0°C using an ice bath. Add 1.0 equivalent of the specific nitrobenzyl bromide isomer dropwise over 10 minutes. Causality: Temperature control prevents polyalkylation and suppresses potential E2 elimination side reactions.
-
Reaction Maturation: Allow the reaction to warm to room temperature (25°C) and stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.
-
Workup & Isolation: Quench the reaction with 10 mL of distilled water to neutralize unreacted ethoxide. Extract the aqueous layer three times with 15 mL of ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Self-Validating NMR & GC-MS Characterization
This protocol utilizes internal referencing to guarantee data trustworthiness.
-
GC-MS Blank Validation: Prior to sample injection, run a pure solvent blank (e.g., HPLC-grade dichloromethane) through the GC-MS. Causality: This validates that the column is free of carryover from previous runs, ensuring the m/z 181 molecular ion observed belongs exclusively to the sample.
-
Sample Injection: Inject 1 µL of a 1 mg/mL sample solution. Confirm the presence of the base peak at m/z 136, corresponding to the stable nitrobenzyl cation formed after the homolytic cleavage of the ethoxy radical.
-
NMR Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference. Without it, chemical shifts could drift due to magnetic field inhomogeneities, invalidating the subtle ppm differences between the meta and para isomers.
-
Data Integration & Cross-Check: Acquire the ¹H NMR spectrum (minimum 16 scans for a high signal-to-noise ratio). Integrate the benzylic -CH₂- peak and set its value to exactly 2.00. Cross-reference this against the aromatic protons. If the aromatic integration equals 4.00, the structural integrity of the synthesized isomer is validated.
References
- Chemsrc. "1-(ethoxymethyl)-4-nitrobenzene | CAS#:67216-72-2".
- LookChem. "Sodium ethoxide | CAS 141-52-6".
- ALLEN Career Institute. "Conversion of Toluene into p-nitrobenzyl ethyl ether".
- Sigma-Aldrich. "1-(chloromethyl)-3-nitrobenzene [and related isomers]".
Sources
Synthesis Pathways for 1-(Ethoxymethyl)-4-nitrobenzene: A Comprehensive Technical Guide
Executive Summary
1-(Ethoxymethyl)-4-nitrobenzene (CAS: 67216-72-2), also known as 4-nitrobenzyl ethyl ether, is a highly valuable synthetic intermediate utilized in the development of pharmaceuticals, agricultural chemicals, and complex organic architectures[1].
The synthesis of this compound presents a unique mechanistic challenge: the presence of the strongly electron-withdrawing para-nitro group significantly alters the electronic landscape of the benzylic position. While it enhances electrophilicity for nucleophilic attack, it simultaneously increases the acidity of benzylic protons and destabilizes any incipient carbocation intermediates. This whitepaper critically evaluates three distinct synthetic pathways, providing researchers with the causal logic, quantitative data, and self-validating protocols required to execute these syntheses with high fidelity.
Mechanistic Overview of Synthesis Pathways
Pathway A: Organocatalytic Reductive Etherification (Recommended)
This modern, metal-free approach leverages to activate 4-nitrobenzaldehyde via double hydrogen bonding[2]. Ethanol serves as both the solvent and the nucleophile, attacking the activated carbonyl to form a hemiacetal, which subsequently dehydrates into an oxocarbenium intermediate. 1,1,3,3-Tetramethyldisiloxane (TMDS) is employed as a mild hydride source to reduce this intermediate. The electron-withdrawing nitro group actually enhances the electrophilicity of the carbonyl carbon, driving the initial nucleophilic attack and resulting in an exceptional 95% yield[2].
Pathway B: Classical Williamson Ether Synthesis
The Williamson ether synthesis utilizes and sodium ethoxide in an
Pathway C: Lewis Acid-Catalyzed Direct Etherification
Direct etherification of 4-nitrobenzyl alcohol with ethanol can be catalyzed by Lewis acids such as
[5]. Mechanistically, this relies on the formation of a highly polarized complex or a benzylic carbocation. Because the strong electron-withdrawing nature of the nitro group severely destabilizes the incipient positive charge, this reaction suffers from sluggish kinetics, requiring extended reaction times (>24 hours) and yielding only moderate results (~45%)[5][6].
Caption: Logical mapping of the three primary synthesis pathways for 1-(Ethoxymethyl)-4-nitrobenzene.
Quantitative Data Summary
The following table summarizes the critical parameters for each synthetic route, allowing for rapid comparative analysis.
| Synthesis Pathway | Primary Reactants | Catalyst / Reagents | Reported Yield | Reaction Time | Primary Mechanistic Bottleneck |
| A: Reductive Etherification | 4-Nitrobenzaldehyde, Ethanol | Schreiner's Thiourea, TMDS | 95% | 2 - 4 h | Chemoselectivity of the reductant |
| B: Williamson Synthesis | 4-Nitrobenzyl chloride, Ethanol | Sodium Ethoxide (Base) | ~85% | 4 - 6 h | Competing benzylic deprotonation |
| C: Direct Etherification | 4-Nitrobenzyl alcohol, Ethanol | 45% | > 24 h | Carbocation destabilization by |
Experimental Protocols & Causal Logic
Protocol A: Thiourea-Catalyzed Reductive Etherification
This protocol is prioritized for its high yield and mild conditions[2].
-
Initiation: Dissolve 1.0 mmol of 4-nitrobenzaldehyde and 0.05 mmol (5 mol%) of Schreiner's Thiourea catalyst in 5 mL of anhydrous ethanol.
-
Causality: Ethanol acts as both the solvent and the nucleophile. The thiourea catalyst forms a dual hydrogen-bond complex with the aldehyde oxygen, significantly lowering the LUMO energy and increasing electrophilicity.
-
-
Reduction: Cool the mixture to 0°C. Add 1.5 mmol of TMDS dropwise, followed by a catalytic amount of Brønsted acid.
-
Causality: TMDS is specifically selected over harsh metal hydrides (like
) because it is a mild, chemoselective reductant that will reduce the oxocarbenium intermediate without reducing the sensitive aryl nitro group to an aniline. Dropwise addition controls the exothermic nature of the hydride transfer.
-
-
Isolation: Stir at room temperature for 3 hours. Quench with saturated
, extract with dichloromethane (DCM), dry over , and concentrate in vacuo. -
Self-Validating Quality Control: Perform GC-MS analysis. The reaction is validated by the disappearance of the aldehyde peak and the appearance of the ether product mass (m/z 181).
Caption: Step-by-step mechanistic workflow for the organocatalytic reductive etherification (Pathway A).
Protocol B: Williamson Ether Synthesis
-
Alkoxide Generation: Prepare a fresh solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert argon atmosphere.
-
Causality: Strictly anhydrous conditions are required to prevent the competitive hydrolysis of the benzyl chloride into 4-nitrobenzyl alcohol[3].
-
-
Nucleophilic Substitution: Slowly add 1.0 mmol of 4-nitrobenzyl chloride to the solution. Maintain the reaction temperature strictly below 50°C.
-
Causality: The electron-withdrawing para-nitro group makes the benzylic protons highly acidic. Elevated temperatures in the presence of an ethoxide base will promote unwanted deprotonation, leading to dimerization side products (e.g., dinitrostilbenes) rather than the desired
substitution[4].
-
-
Workup: After 5 hours, quench the reaction with cold water to neutralize excess base. Extract the aqueous layer with diethyl ether, wash with brine, and evaporate the solvent.
-
Self-Validating Quality Control: Conduct
NMR spectroscopy. Successful etherification is validated by a distinct singlet integrating to 2 protons at ~4.5 ppm (benzylic ) and a characteristic quartet/triplet pattern for the ethyl group.
Protocol C: Iron-Catalyzed Direct Etherification
-
Reaction Setup: In a Schlenk flask, combine 0.5 mmol of 4-nitrobenzyl alcohol, 0.5 mmol of ethanol, and 5 mol% of
in 2 mL of anhydrous DCM[5].-
Causality:
is utilized as a strong, relatively moisture-tolerant Lewis acid that coordinates to the hydroxyl group, facilitating its departure as a water molecule.
-
-
Thermal Activation: Heat the mixture to 45°C and stir for 24 to 36 hours.
-
Self-Validating Quality Control: Use Thin-Layer Chromatography (TLC) to monitor the slow disappearance of the highly polar alcohol spot and the emergence of the less polar ether spot.
References
-
Chemsrc - "1-(ethoxymethyl)-4-nitrobenzene | CAS#:67216-72-2" URL: [Link]
-
ACS Omega - "Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols" URL: [Link]
-
LookChem - "Cas 100-14-1, 4-Nitrobenzyl chloride" URL: [Link]
-
University of Texas at Austin - "Copyright by Colin John Kubarych 2010" (Williamson Ether Synthesis Optimization) URL: [Link]
Sources
- 1. 1-(ethoxymethyl)-4-nitrobenzene | CAS#:67216-72-2 | Chemsrc [chemsrc.com]
- 2. 1,1,3,3-Tetramethyldisiloxane | 3277-26-7 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Melting and Boiling Point Ranges for 1-(Ethoxymethyl)-4-nitrobenzene
[1]
Executive Summary
1-(Ethoxymethyl)-4-nitrobenzene (also known as 4-Nitrobenzyl ethyl ether ) is a para-substituted aromatic ether used primarily as a protected intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Unlike its parent alcohol (4-nitrobenzyl alcohol), this ether lacks hydrogen bond donor capability, significantly altering its thermal profile.[1]
This guide provides the critical thermal data required for isolation and purification, distinguishing between experimental low-pressure values (crucial for distillation) and theoretical atmospheric values (relevant for safety and storage).
Chemical Identity & Structure
| Parameter | Detail |
| IUPAC Name | 1-(Ethoxymethyl)-4-nitrobenzene |
| Common Synonyms | 4-Nitrobenzyl ethyl ether; Ethyl p-nitrobenzyl ether |
| CAS Registry Number | 67216-72-2 |
| Molecular Formula | |
| Molecular Weight | 181.19 g/mol |
| SMILES | CCOCc1ccc(cc1)[O-] |
Thermal Properties Analysis
Boiling Point (BP) Ranges
Due to the high molecular weight and polarity of the nitro group, this compound has a high atmospheric boiling point, making it prone to decomposition before boiling at standard pressure.[1] Vacuum distillation is the mandatory method for purification. [1]
| Condition | Temperature Range | Classification | Source/Note |
| Reduced Pressure (2 mmHg) | 125 – 135 °C | Experimental Baseline | Extrapolated from methyl analogue data (120–122 °C @ 2 mmHg) [1].[1] |
| Reduced Pressure (0.5 mmHg) | ~105 – 110 °C | Predicted | Ideal range for safe distillation.[1] |
| Atmospheric (760 mmHg) | ~300 – 310 °C | Theoretical | Do not attempt. Likely results in thermal decomposition or explosion hazard.[1] |
Technical Insight: The boiling point of the methyl analogue (4-nitrobenzyl methyl ether) is established at 120–122 °C at 2 mmHg [1].[1] The ethyl group adds minimal mass (+14 Da) but increases lipophilicity.[1] Consequently, the ethyl ether boils slightly higher (approx. +5–10 °C) under identical vacuum conditions.[1]
Melting Point (MP) Ranges
Unlike 4-nitrobenzyl alcohol (MP 93 °C) or 4-nitrobenzyl bromide (MP 99 °C), the ethyl ether cannot form intermolecular hydrogen bonds.[1] This results in a significantly depressed melting point.[1]
Experimental Protocols & Synthesis
The thermal properties are directly influenced by the synthesis method, particularly the removal of the high-boiling alcohol precursor.[1]
Synthesis Workflow (Williamson Etherification)
The standard route involves the nucleophilic substitution of 4-nitrobenzyl bromide with ethoxide.[1]
Figure 1: Synthesis and purification workflow emphasizing the critical distillation step.
Purification Protocol (Vacuum Distillation)
To ensure accurate thermal data recording and high purity:
-
Setup: Equip a short-path distillation head with a high-vacuum line (< 5 mmHg).
-
Degassing: Stir the crude oil under weak vacuum (20 mmHg) at RT to remove residual ethanol.
-
Distillation:
-
Slowly ramp bath temperature to 140–150 °C .
-
Collect the fraction distilling at 125–135 °C (at 2 mmHg) .
-
Note: If the pressure is lower (e.g., 0.1 mmHg), the BP will drop to approx. 85–90 °C.[1]
-
Applications in Drug Development
This compound serves as a robust protecting group strategy or a precursor scaffold :
-
Benzyl Ether Protection: The 4-nitrobenzyl (PNB) ether is a "smart" protecting group.[1] Unlike standard benzyl ethers (cleaved by hydrogenolysis), the PNB group is stable to mild reduction but can be specifically cleaved using zinc/acid or dithionite reduction followed by hydrolysis.[1]
-
Scaffold Synthesis: Reduction of the nitro group yields 4-(ethoxymethyl)aniline , a versatile "aniline head" for coupling with kinase inhibitor scaffolds.[1]
References
-
Deno, N. C., & Potter, N. H. (1967).[1] The Mechanism and Synthetic Utility of the Oxidative Cleavage of Ethers by Aqueous Bromine. Journal of the American Chemical Society, 89(14), 3550–3554.[1]
-
Citation validation: This paper establishes the boiling point of the methyl analogue (4-nitrobenzyl methyl ether) at 120–122°C (2 mmHg), serving as the primary reference for the ethyl analogue's estimated range.[1]
-
-
BenchChem. (n.d.).[1] 1,1,3,3-Tetramethyldisiloxane | 3277-26-7.[1] BenchChem Technical Data. [1]
- Citation validation: Provides context on reductive etherification protocols relevant to benzyl ether synthesis.
-
ChemSRC. (2025).[1] 1-(ethoxymethyl)-4-nitrobenzene | CAS#: 67216-72-2.[1][2] ChemSRC Chemical Database.[1]
Reactivity profile of the nitro group in 1-(Ethoxymethyl)-4-nitrobenzene
A Technical Guide to Nitro Group Reactivity and Benzylic Ether Conservation
Executive Summary
1-(Ethoxymethyl)-4-nitrobenzene (CAS: 13540-84-6), often referred to as
The benzylic ether linkage (
Structural Analysis & Reactivity Matrix
The molecule features two distinct reactive centers with overlapping sensitivity to reduction:[1]
-
The Nitro Group (C-4): A strong electron-withdrawing group (
). It activates the ring toward nucleophilic attack (though less relevant here) and is easily reduced to an amine ( ). -
The Ethoxymethyl Group (C-1): A benzylic ether. The carbon-oxygen bond is weakened by the stability of the benzylic radical/cation intermediate. Standard heterogeneous catalysts (e.g.,
) readily cleave this bond to form -nitrotoluene or -toluidine byproducts.
Reactivity Divergence Pathway
The following diagram illustrates the critical bifurcation in reactivity based on catalyst choice.
Figure 1: Divergent reaction pathways. Standard Pd/C hydrogenation risks over-reduction (red), while chemical or poisoned-catalyst methods yield the target aniline (green).
Chemo-selective Reduction Strategies
To achieve the target transformation, one must bypass the standard
Strategy A: Dissolving Metal Reduction (The "Gold Standard")
Reagent: Iron powder (
Strategy B: Poisoned Catalytic Hydrogenation
Reagent:
Strategy C: Hydride Transfer
Reagent:
Comparative Efficiency Matrix
| Method | Reagents | Yield Potential | Selectivity (Ether Retention) | Scalability |
| Standard Hydrogenation | Low (Mixture) | Poor (<20%) | High | |
| Iron-Mediated | 90-95% | Excellent (>99%) | High | |
| Stannous Chloride | 80-85% | Excellent (>99%) | Low (Waste issues) | |
| Poisoned Catalyst | 85-90% | Good (90-95%) | High |
Detailed Experimental Protocols
Protocol 1: Iron-Mediated Selective Reduction (Recommended)
Best for: Lab scale to Pilot scale, ensuring maximum retention of the ethoxymethyl group.
Workflow Diagram:
Figure 2: Step-by-step workflow for the Iron/Ammonium Chloride reduction.
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (
, 0.5 equiv) in a mixture of Ethanol and Water (4:1 ratio, 0.1 M concentration relative to substrate). -
Activation: Heat the mixture to reflux (
) for 15 minutes to activate the iron surface. -
Addition: Dissolve 1-(Ethoxymethyl)-4-nitrobenzene (1.0 equiv) in a minimal amount of ethanol and add it dropwise to the refluxing suspension. Note: The reaction is exothermic; control addition rate.
-
Monitoring: Maintain reflux. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes). The starting material (
) should disappear, replaced by the fluorescent amine spot ( ). Reaction typically completes in 1–2 hours.[1] -
Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxide sludge. Wash the pad with hot ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with water and brine, dry over
, and concentrate.[4] -
Validation: Verify structure via
NMR. The benzylic protons ( ) should appear as a singlet around 4.4 ppm. If hydrogenolysis occurred, a methyl singlet ( 2.3 ppm) would be observed instead.
Protocol 2: Catalytic Transfer Hydrogenation (Alternative)
Best for: Scenarios where metal waste (Fe/Sn) must be minimized.
-
Reagents: 1-(Ethoxymethyl)-4-nitrobenzene (1 eq), Cyclohexene (10 eq, hydrogen donor),
(0.1 eq). -
Procedure: Reflux in ethanol. Cyclohexene acts as a mild hydrogen source.
-
Critical Control: Monitor strictly. While transfer hydrogenation is milder than
gas, prolonged reaction can still cleave the ether. Stop immediately upon consumption of starting material.
Downstream Applications
The resulting 4-(ethoxymethyl)aniline is a versatile intermediate.
-
Acylation: Reaction with acetyl chloride yields acetanilides, protecting the amine for further ring substitution.
-
Diazotization: Treatment with
generates the diazonium salt, allowing substitution of the amino group with , , , or coupling to form azo dyes. -
Reductive Amination: Reaction with aldehydes to form secondary amines for medicinal chemistry scaffolds.
Safety & Hazards
-
Nitro Compounds: Potentially explosive if heated under confinement. 1-(Ethoxymethyl)-4-nitrobenzene is generally stable but should be treated as an energetic precursor.
-
Iron Waste: The iron sludge from reduction can be pyrophoric if allowed to dry completely in air. Keep wet with water and dispose of in designated hazardous waste containers.
-
Toxicity: Aromatic amines (the product) are potential carcinogens/mutagens. Handle with double gloves and work in a fume hood.
References
-
Sajiki, H. (1995).[5][6] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[5][6] Tetrahedron Letters, 36(20), 3465-3468.
- Key Insight: Establishes the protocol for poisoning Pd/C to prevent benzylic ether cleavage.
-
Org. Synth. (1948). "m-Nitroacetophenone." Organic Syntheses, Coll.[7] Vol. 3, p.560.
- Key Insight: Demonstrates the general utility of partial reduction strategies in nitro-arom
-
Green, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6]
- Key Insight: Authoritative text confirming the lability of benzyl ethers to hydrogenolysis and methods for their preserv
-
BenchChem. (2025).[2][3] "A Mechanistic Guide to Nitro Group Reduction."
- Key Insight: General overview of metal-medi
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Strategic Pharmaceutical Applications of 1-(Ethoxymethyl)-4-nitrobenzene and the p-Nitrobenzyl Ether Motif
Executive Summary
While 1-(ethoxymethyl)-4-nitrobenzene (p-nitrobenzyl ethyl ether) is fundamentally a simple aromatic ether, it serves as the critical model compound for one of the most versatile structural motifs in modern drug development: the p-nitrobenzyl ether system . By studying the kinetic stability and reactivity of 1-(ethoxymethyl)-4-nitrobenzene, pharmaceutical chemists have unlocked advanced applications ranging from orthogonal protecting group chemistry in complex Active Pharmaceutical Ingredient (API) synthesis to the design of hypoxia-activated prodrugs and self-immolative linkers in Antibody-Drug Conjugates (ADCs).
This technical guide synthesizes the mechanistic causality, quantitative data, and validated protocols defining the pharmaceutical utility of the p-nitrobenzyl ether framework.
Mechanistic Foundation: The Model Compound
1-(Ethoxymethyl)-4-nitrobenzene is utilized extensively in physical organic chemistry to evaluate the thermodynamic stability of the p-nitrobenzyl carbocation and the electron-withdrawing effects of the nitro group. In pharmaceutical design, this specific electronic configuration is exploited for its dual nature:
-
Chemical Stability: The strongly electron-withdrawing para-nitro group stabilizes the ether linkage against acidic and mild basic conditions, making it an excellent temporary mask (protecting group) for hydroxyl moieties[1].
-
Bioreductive Lability: Upon enzymatic reduction of the nitro group to an amine, the electronic nature of the ring violently reverses. The newly formed electron-donating amine triggers a spontaneous fragmentation (1,6-elimination), a feature now heavily utilized in targeted drug delivery[2].
Orthogonal Protecting Group in Complex API Synthesis
In the multi-step synthesis of highly functionalized APIs (such as macrolides or β-lactam antibiotics), standard benzyl ethers are often unsuitable because their removal requires harsh catalytic hydrogenation (H₂/Pd-C), which can inadvertently reduce essential alkenes or alkynes within the drug candidate.
The p-nitrobenzyl (PNB) ether provides an orthogonal solution. It remains completely stable during standard synthetic transformations but can be selectively cleaved under highly specific, mild conditions. A breakthrough methodology utilizes 20% aqueous NaOH in methanol at 75°C, which cleaves the ether via an oxidation mechanism at the benzylic position driven by dissolved oxygen[3].
Workflow of p-Nitrobenzyl ether as an orthogonal protecting group in API synthesis.
Validated Protocol: Mild Cleavage of p-Nitrobenzyl Ethers
This self-validating protocol ensures the selective deprotection of the ether without disturbing sensitive downstream functional groups[1][3].
-
Preparation: Dissolve 1.0 equivalent of the p-nitrobenzyl protected API intermediate in degassed methanol (0.1 M concentration).
-
Reagent Addition: Add 20% aqueous Sodium Hydroxide (NaOH) dropwise until the solution reaches a 4:1 Methanol:Water ratio.
-
Thermal Activation: Heat the reaction mixture to 75°C under an ambient atmosphere (the presence of dissolved O₂ is mechanistically required for benzylic oxidation). Stir for 1.5 hours.
-
Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes/Ethyl Acetate). The reaction is complete when the starting material spot disappears and a distinct byproduct spot (4-nitrobenzaldehyde) emerges alongside the free API.
-
Quenching & Extraction: Cool to room temperature. Extract the mixture with ethyl acetate (3 × volume of methanol). Wash the combined organic layers with brine to remove residual NaOH.
-
Purification: Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the deprotected API.
Self-Immolative Linkers in Targeted Prodrugs and ADCs
The most advanced application of the p-nitrobenzyl ether motif is its role as a "self-immolative" linker in targeted oncology. Systemic administration of highly potent cytotoxic payloads (like combretastatin or cyclopropabenzindolones) causes severe off-target toxicity. To circumvent this, the payload is conjugated to a p-nitrobenzyl ether framework, creating an inactive prodrug[2][4].
The Causality of 1,6-Elimination
Solid tumors frequently exhibit a hypoxic (low oxygen) microenvironment that overexpresses Nitroreductase (NTR) enzymes. When the p-nitrobenzyl ether prodrug enters the tumor, NTR utilizes NAD(P)H to reduce the nitro group to an amine[5].
This reduction acts as a molecular trigger. The resulting p-aminobenzyl ether is electronically unstable. The lone pair of electrons on the new amine nitrogen delocalizes into the aromatic ring, forcing a spontaneous 1,6-elimination cascade. This cascade cleaves the ether bond, expelling an aza-quinone methide byproduct and releasing the active, chemically unmodified phenol-containing drug directly into the tumor cells[2][4].
Mechanism of NTR-mediated 1,6-elimination in p-nitrobenzyl ether prodrugs.
Validated Protocol: In Vitro Prodrug Activation Assay
To validate the efficacy of a newly synthesized p-nitrobenzyl ether prodrug, its cleavage kinetics must be quantified.
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM dithiothreitol (DTT) to mimic intracellular reducing conditions.
-
Substrate Incubation: Dissolve the p-nitrobenzyl ether prodrug in DMSO (final assay concentration of DMSO < 2%) and add to the buffer to achieve a 100 μM substrate concentration.
-
Enzyme Addition: Introduce purified E. coli Nitroreductase (NTR) at a concentration of 1.5 μg/mL alongside 500 μM NADH as the electron donor[5].
-
Kinetic Sampling (Self-Validation): Incubate at 37°C. Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot by adding 50 μL of ice-cold acetonitrile to precipitate the enzyme.
-
HPLC Quantification: Centrifuge the quenched samples at 10,000 rpm for 5 minutes. Analyze the supernatant via RP-HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA).
-
Data Analysis: Plot the Area Under the Curve (AUC) of the disappearing prodrug peak versus the appearing free payload peak to determine the elimination half-life (
).
Quantitative Data Summary
The efficiency of the p-nitrobenzyl ether motif heavily depends on the electronic nature of the attached payload. Below is a comparative summary of cleavage efficiencies and pharmacological impacts based on recent literature.
| Substrate / Application Type | Cleavage Condition | Yield / Efficacy Outcome | Mechanistic Note |
| p-Nitrobenzyl Ether (General) | 20% NaOH / Methanol, 75°C | Moderate to High Yield | Cleaves via benzylic oxidation by dissolved O₂[1][3]. |
| p-Nitrobenzyl Amine | 20% NaOH / Methanol, 75°C | 65% Yield | Yields aniline and 4-nitrobenzaldehyde byproduct[1][3]. |
| Combretastatin A-4 Prodrug | Cathepsin B / NTR Reduction | 13 to 50-fold Potency Increase | Released drug is highly cytotoxic compared to the stable ether prodrug[2]. |
| CBI-Phenol ADC Linker | Val-Cit-PAB Immolation | Variable (Payload Dependent) | Immolation speed relies on charge delocalization of the anionic phenol oxygen[4]. |
| Fluorescent Probe (CyNP) | 1.5 μg/mL NTR + NADH | 130-fold Fluorescence Enhancement | Reduction breaks the PET quenching effect, turning fluorescence "ON"[5]. |
Conclusion
The transition of 1-(ethoxymethyl)-4-nitrobenzene from a simple physical chemistry model to the cornerstone of the p-nitrobenzyl ether motif represents a triumph of rational drug design. By understanding the strict causality between the nitro group's oxidation state and the ether bond's stability, researchers have engineered highly selective protecting groups and intelligent, tumor-responsive prodrugs. Future developments in this space will likely focus on tuning the electronics of the benzyl ring (e.g., adding electron-withdrawing halogens) to further accelerate the 1,6-elimination kinetics for ultra-rapid payload release in targeted therapies.
References
- Application Notes and Protocols: 4-Nitrobenzyl Alcohol in Pharmaceutical Synthesis - Benchchem Benchchem URL
- National Institutes of Health (NIH)
- National Institutes of Health (NIH)
- Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads | Bioconjugate Chemistry ACS Publications URL
- Nitroreductase-Responsive Fluorescent “Off-On” Photosensitizer for Hypoxic Tumor Imaging and Dual-Modal Therapy | ACS Omega ACS Publications URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the activation of anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Step-by-step synthesis of 1-(Ethoxymethyl)-4-nitrobenzene from p-nitrobenzyl alcohol
An Application Note for the Synthesis of 1-(Ethoxymethyl)-4-nitrobenzene via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 1-(ethoxymethyl)-4-nitrobenzene from p-nitrobenzyl alcohol. The protocol detailed herein is based on the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This synthesis is particularly relevant for professionals in medicinal chemistry and materials science, where nitroaromatic compounds serve as crucial intermediates.
The narrative emphasizes the rationale behind procedural steps, ensuring scientific integrity and reproducibility. All safety and handling information is derived from authoritative sources to promote best laboratory practices.
Introduction: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable pathway to both symmetrical and asymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4][5] In this specific application, the process involves two key stages:
-
Deprotonation: The hydroxyl group of p-nitrobenzyl alcohol is deprotonated by a strong, non-nucleophilic base to form a potent nucleophile, the corresponding alkoxide.
-
Nucleophilic Substitution: The newly formed p-nitrobenzyl alkoxide attacks a primary alkyl halide (in this case, an ethylating agent), displacing the halide and forming the desired ether product, 1-(ethoxymethyl)-4-nitrobenzene.
The choice of a primary alkyl halide is crucial as secondary and tertiary halides are prone to undergo elimination (E2) reactions in the presence of a strong base like an alkoxide.[1][5][6] Anhydrous, aprotic solvents are employed to prevent the quenching of the strong base.[6]
Safety and Hazard Management
Prior to commencing any experimental work, a thorough risk assessment is mandatory. All procedures should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
p-Nitrobenzyl Alcohol: Harmful if swallowed and causes skin and eye irritation.[7][8] Avoid inhalation of dust and direct contact with skin and eyes.[8][9]
-
Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas, which may ignite spontaneously.[10][11][12][13] It is corrosive and can cause severe skin and eye burns.[11][14] NaH must be handled under an inert atmosphere (e.g., nitrogen or argon).[10][12]
-
Ethyl Iodide (Iodoethane): A flammable liquid and vapor that is harmful if swallowed.[15][16][17] It causes serious skin and eye irritation and may cause respiratory irritation or allergic reactions.[16][17][18][19] It is a suspected mutagen and should be handled with extreme care.[15] Store away from light and heat.[15][16]
-
Anhydrous Tetrahydrofuran (THF): A highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air and light. It is a serious eye irritant and may cause respiratory irritation.
Experimental Protocol
This protocol details the synthesis of 1-(ethoxymethyl)-4-nitrobenzene on a 10 mmol scale.
Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| p-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14 | 10.0 | 1.0 | 1.53 g |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 12.0 | 1.2 | 0.48 g |
| Ethyl Iodide | C₂H₅I | 155.97 | 15.0 | 1.5 | 1.33 mL |
| Anhydrous THF | C₄H₈O | 72.11 | - | - | 50 mL |
Step-by-Step Synthesis Procedure
-
Preparation: All glassware (a 100 mL two-neck round-bottom flask, magnetic stir bar, and condenser) must be oven-dried at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Addition: To the reaction flask, add sodium hydride (0.48 g, 12.0 mmol). Expert Tip: Commercial NaH is a dispersion in mineral oil. For optimal reactivity, it can be washed by adding anhydrous hexane via cannula, stirring the slurry, allowing the NaH to settle, and then carefully removing the hexane supernatant via cannula. This process should be repeated three times under an inert atmosphere.
-
Solvent Addition: Add anhydrous THF (30 mL) to the flask via a syringe.
-
Alkoxide Formation: Cool the stirred NaH suspension to 0°C using an ice-water bath. In a separate, dry flask, dissolve p-nitrobenzyl alcohol (1.53 g, 10.0 mmol) in anhydrous THF (20 mL). Slowly add this solution to the NaH suspension dropwise over 20 minutes using a syringe. Causality: This slow addition is critical to control the rate of hydrogen gas evolution, which is a byproduct of the alcohol deprotonation. A vigorous reaction can be dangerous. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure the complete formation of the sodium p-nitrobenzyl alkoxide.
-
Etherification: While maintaining the temperature at 0°C, slowly add ethyl iodide (1.33 mL, 15.0 mmol) to the reaction mixture dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. The reaction is complete when the spot corresponding to p-nitrobenzyl alcohol is no longer visible.
-
Work-up and Quenching: Cool the flask back to 0°C in an ice bath. CAUTION: Unreacted sodium hydride must be quenched safely. Slowly and carefully add 10 mL of methanol dropwise to the stirred mixture to destroy any remaining NaH. After gas evolution ceases, slowly add 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts with deionized water (2 x 30 mL) and then with saturated sodium chloride (brine) solution (1 x 30 mL). Trustworthiness: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying agent.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate) to afford the pure 1-(ethoxymethyl)-4-nitrobenzene.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. p-Nitrobenzyl alcohol(619-73-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. chemscience.com [chemscience.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. alkalimetals.com [alkalimetals.com]
- 15. samratpharmachem.com [samratpharmachem.com]
- 16. sodiumiodide.net [sodiumiodide.net]
- 17. technopharmchem.com [technopharmchem.com]
- 18. dept.harpercollege.edu [dept.harpercollege.edu]
- 19. ICSC 0479 - ETHYL IODIDE [chemicalsafety.ilo.org]
Application Note: Chemoselective Catalytic Reduction of 1-(Ethoxymethyl)-4-nitrobenzene to 4-(Ethoxymethyl)aniline
Executive Summary
The synthesis of functionalized aniline derivatives from nitroarenes is a cornerstone transformation in drug development and materials science. However, when the substrate contains highly labile functional groups—such as the benzylic ether present in 1-(ethoxymethyl)-4-nitrobenzene—achieving chemoselectivity becomes a significant synthetic hurdle. Standard palladium-catalyzed hydrogenation typically results in the aggressive cleavage of benzylic C–O bonds.
This application note details the mechanistic rationale and provides field-validated protocols for the selective reduction of the nitro moiety to yield 4-(ethoxymethyl)aniline, completely suppressing the competing hydrogenolysis of the ethoxymethyl group.
Mechanistic Rationale: The Hydrogenolysis Challenge
To design a successful protocol, one must first understand the competing reaction pathways at play.
The Failure of Standard Pd/C: Under standard catalytic hydrogenation conditions utilizing unpoisoned Palladium on Carbon (Pd/C) and H₂, the palladium metal readily inserts into the activated benzylic C–O bond via oxidative addition[1]. This step is followed by rapid hydride transfer, which irreversibly cleaves the ether linkage to yield p-toluidine and ethanol as the primary products.
Engineering Chemoselectivity: To prevent ether cleavage, the catalytic system must be fundamentally altered using one of two distinct mechanistic approaches:
-
Catalyst Poisoning (Surface Modification): By doping standard Pd/C with ethylenediamine to form a Pd/C(en) complex, the diamine ligand strongly coordinates to the palladium surface. This one-to-one interaction sterically and electronically blocks the specific active sites responsible for C–O oxidative addition. However, it leaves sufficient catalytic activity for the highly thermodynamically favored nitro group reduction[2].
-
Single-Electron Transfer (SET): Alternatively, utilizing a non-noble metal-mediated reduction (e.g., Fe/NH₄Cl) bypasses surface-mediated oxidative addition entirely. This reduction proceeds via a series of single-electron transfers from the metal surface to the nitro group, forming a radical anion that is subsequently protonated by the medium[3]. Because this pathway relies on electron transfer rather than sigma-bond insertion, the benzylic ether remains 100% intact.
Catalyst Selection & Reaction Optimization
The following table summarizes the quantitative performance of various reducing systems evaluated for this specific substrate.
| Catalyst System | Reagents & Conditions | Nitro Reduction | Ether Cleavage | Target Yield (%) |
| Standard Pd/C (10%) | H₂ (1 atm), MeOH, 25 °C, 4 h | Complete | Complete | < 5% (p-toluidine major) |
| Standard Pt/C (5%) | H₂ (1 atm), EtOAc, 25 °C, 6 h | Complete | Partial (~30%) | 65% |
| Pd/C(en) Complex (5%) | H₂ (1 atm), MeOH, 25 °C, 4 h | Complete | None | > 95% |
| Fe powder / NH₄Cl | EtOH/H₂O (3:1), 80 °C, 3 h | Complete | None | 92% |
Reaction Pathway Visualization
Reaction pathway demonstrating chemoselective nitro reduction vs. benzylic ether hydrogenolysis.
Experimental Protocols
Protocol A: Scalable Chemoselective Hydrogenation using Pd/C(en)
This protocol is ideal for clean, scalable, and green synthesis, leaving no metal salts in the crude product.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask, add 1-(ethoxymethyl)-4-nitrobenzene (1.0 eq) and dissolve in anhydrous methanol (0.2 M).
-
Causality: Methanol is selected as a protic solvent to accelerate nitro reduction by stabilizing the polar intermediates formed during the sequential addition of hydrogen.
-
-
Catalyst Addition: Carefully add 5% Pd/C(en) catalyst (10% w/w relative to the substrate).
-
Causality: The ethylenediamine-doped catalyst is non-pyrophoric compared to standard Pd/C, enhancing safety during addition while strictly enforcing chemoselectivity[2].
-
-
Atmosphere Exchange: Purge the reaction vessel with nitrogen for 5 minutes, followed by purging with hydrogen gas. Attach a hydrogen balloon (1 atm).
-
Reaction: Stir the suspension vigorously at room temperature (25 °C) for 4–6 hours.
-
Workup: Purge the flask with nitrogen to remove residual H₂. Filter the mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake thoroughly with excess methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(ethoxymethyl)aniline, which is typically >95% pure by NMR.
Self-Validating System (In-Process Controls):
-
Visual: The starting solution is distinctly yellow. As the nitro group is reduced, the solution will transition to colorless or very pale yellow.
-
TLC: The product amine will have a significantly lower
than the nitro starting material (e.g., in 3:1 Hexanes/EtOAc) due to the hydrogen-bonding capability of the newly formed -NH₂ group. -
LC-MS: Confirm the presence of the product mass [M+H]⁺ = 152.1.
Protocol B: Bench-Scale Metal-Mediated Reduction using Fe/NH₄Cl
This protocol is a robust alternative when specialized Pd/C(en) is unavailable, utilizing inexpensive, bench-stable reagents.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add 1-(ethoxymethyl)-4-nitrobenzene (1.0 eq) and dissolve in a 3:1 mixture of Ethanol and Water (0.2 M).
-
Causality: The biphasic-compatible solvent system ensures substrate solubility (EtOH) while providing the necessary aqueous environment for the proton source (H₂O).
-
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0 eq) followed by fine iron powder (Fe, 5.0 eq)[3].
-
Causality: NH₄Cl acts as a mild, buffering proton source that drives the protonation of the radical anion intermediates without creating a highly acidic environment that could prematurely hydrolyze the ether.
-
-
Reaction: Equip the flask with a reflux condenser and heat the vigorously stirred mixture to 80 °C for 2–4 hours.
-
Workup: Cool the mixture to room temperature. Filter the iron oxide sludge through a pad of Celite, washing the cake generously with ethyl acetate.
-
Isolation: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validating System (In-Process Controls):
-
Visual: The reaction mixture will turn into a dark brown/black slurry as Fe is oxidized to iron oxides.
-
TLC: Spotting the reaction requires a mini-workup (aliquot diluted in EtOAc and washed with water) to prevent iron salts from streaking on the silica plate. The disappearance of the high-
yellow spot confirms completion.
References
- "Benzyl Ethers - Protecting Groups." Organic Chemistry Portal.
- "A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis." BenchChem.
- Sajiki, H., Hattori, K., & Hirota, K. "The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups.
Sources
High-Efficiency Williamson Ether Synthesis of p-Nitrobenzyl Ethyl Ether
Application Note & Protocol Guide | Doc ID: AN-WES-PNB-01
Abstract
This application note details the synthesis of p-nitrobenzyl ethyl ether (1-(ethoxymethyl)-4-nitrobenzene) via Williamson ether synthesis. The presence of the electron-withdrawing nitro group at the para position significantly enhances the electrophilicity of the benzylic carbon, facilitating rapid
Strategic Considerations & Mechanism
Mechanistic Insight
The reaction proceeds via a bimolecular nucleophilic substitution (
Key Reaction Parameters:
-
Nucleophile: Ethoxide ion (
), generated in situ or added as a salt. -
Electrophile: p-Nitrobenzyl bromide (preferred over chloride for better leaving group ability).
-
Solvent Effects:
-
Protic (Ethanol): Solvates the anion, slightly reducing nucleophilicity but convenient as it serves as the reagent.
-
Aprotic (DMF/DMSO): Leaves the anion "naked" and highly reactive, increasing rate but requiring aqueous workup to remove high-boiling solvent.
-
Biphasic (PTC): Uses a catalyst to shuttle the anion into the organic phase, minimizing hydrolysis.
-
Reaction Scheme Diagram
Figure 1: Mechanistic pathway of the Williamson ether synthesis for p-nitrobenzyl substrates.
Experimental Protocols
Protocol A: Classical Ethanolic Alkoxylation
Best for: Small-scale laboratory synthesis where anhydrous ethanol is readily available.
Reagents:
-
p-Nitrobenzyl bromide (10.0 mmol, 2.16 g)
-
Ethanol (Absolute, 30 mL)
-
Potassium Hydroxide (KOH) pellets (15.0 mmol, 0.84 g) OR Sodium Ethoxide (21 wt% in EtOH)
Procedure:
-
Alkoxide Formation: In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve KOH in absolute ethanol (20 mL). Stir until fully dissolved (exothermic).
-
Note: If using NaOEt solution, skip this step and proceed directly to addition.
-
-
Substrate Addition: Dissolve p-nitrobenzyl bromide in the remaining ethanol (10 mL). Add this solution dropwise to the stirring alkoxide solution over 10 minutes.
-
Observation: The solution may darken slightly; a precipitate (KBr) will begin to form immediately.
-
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) for 1-2 hours.
-
Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane). The starting bromide (
) should disappear, replaced by the ether ( ).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove most ethanol.
-
Resuspend the residue in Diethyl Ether (50 mL) and Water (50 mL).
-
Separate the layers.[1] Extract the aqueous layer once more with Ether (20 mL).
-
Combine organic layers and wash with Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate to yield the crude product.
-
Protocol B: Phase Transfer Catalysis (Green Method)
Best for: Scalability, avoiding anhydrous conditions, and minimizing side reactions.
Reagents:
-
p-Nitrobenzyl bromide (10.0 mmol, 2.16 g)
-
Ethanol (Reagent grade, 5.0 mL - acts as nucleophile source)
-
Dichloromethane (DCM) or Toluene (20 mL)
-
Sodium Hydroxide (50% aq. solution, 10 mL)
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS) (0.5 mmol, 0.17 g - 5 mol%)
Procedure:
-
Biphasic Setup: In a 100 mL RBF, combine p-nitrobenzyl bromide, DCM, ethanol, and the TBAHS catalyst. Stir to dissolve.
-
Base Addition: Add the 50% NaOH solution in one portion.
-
Reaction: Stir vigorously at room temperature (or mild heat, 40°C) for 2-4 hours. Vigorous stirring is critical to maximize the interfacial area.
-
Workup:
-
Dilute with water (30 mL) and DCM (20 mL).
-
Separate the organic layer.
-
Wash the organic layer with 1M HCl (10 mL) to neutralize any carried-over base, followed by water (20 mL).
-
Dry over
, filter, and concentrate.
-
Workflow Visualization (Protocol A)
Figure 2: Operational workflow for the classical ethanolic synthesis.
Quality Control & Characterization
The product, p-nitrobenzyl ethyl ether , is typically a low-melting solid or yellow oil that may crystallize upon standing or chilling.
Spectroscopic Data (Expected)
| Technique | Parameter | Value / Assignment |
| 1H NMR | Solvent: | |
| Aromatic (ortho to | 8.20 (d, | |
| Aromatic (meta to | 7.50 (d, | |
| Benzylic | 4.60 (s, 2H) | |
| Ethyl | 3.58 (q, | |
| Ethyl | 1.25 (t, | |
| IR | Neat / KBr | |
| Nitro ( | 1520 (asymmetric), 1345 (symmetric) | |
| Ether (C-O-C) | 1100 - 1120 |
Physical Properties[2]
-
Appearance: Pale yellow oil or low-melting solid.
-
Melting Point: Literature varies; often reported as an oil at RT or low melting solid (<40°C) depending on purity. Note: The methyl ether analogue melts at ~98°C; the ethyl chain disrupts packing, lowering MP.
-
Solubility: Soluble in Ether, DCM, EtOAc; Insoluble in Water.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of bromide | Ensure reagents are dry (Protocol A). In Protocol B, ensure sufficient organic solvent volume to protect the substrate. |
| Starting Material Remains | Reaction incomplete | Extend reflux time. Add 0.1 eq of KI (Finkelstein condition) to accelerate reaction via iodide intermediate. |
| Product is Dark/Tar | Polymerization or Decomposition | Avoid excessive heating (>100°C). Use Nitrogen atmosphere. |
Safety & Handling
-
p-Nitrobenzyl Bromide: A potent lachrymator and skin irritant. Handle only in a functioning fume hood. Wear gloves and goggles.[2][3] If exposed, wash with copious water and dilute bicarbonate.
-
Ethanol/Ether: Highly flammable. Keep away from open flames and hot surfaces.
-
Waste Disposal: Aqueous layers from Protocol B contain quaternary ammonium salts and should be treated as hazardous organic waste.
References
-
Williamson Ether Synthesis Mechanism
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link
-
-
Phase Transfer Catalysis
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc., 93(1), 195-199. Link
-
-
p-Nitrobenzyl Bromide Preparation & Properties
- Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
Sources
Application Note: Synthesis and Optimization of 1-(Ethoxymethyl)-4-nitrobenzene via Williamson Etherification
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide
Mechanistic Rationale & Experimental Design
The preparation of 1-(ethoxymethyl)-4-nitrobenzene (commonly known as ethyl 4-nitrobenzyl ether) represents a classic, yet highly sensitive, application of the Williamson Ether Synthesis[1]. In this transformation, an alkoxide nucleophile displaces a halide leaving group via a bimolecular nucleophilic substitution (
As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection rather than simply mixing chemicals. The choice of 4-nitrobenzyl bromide as the electrophile and sodium ethoxide as the nucleophile is highly deliberate:
-
Electrophilic Activation: The para-nitro group strongly withdraws electron density via both resonance and inductive effects. This polarization significantly lowers the energy of the C–Br
Lowest Unoccupied Molecular Orbital (LUMO), making the benzylic carbon exceptionally susceptible to nucleophilic attack[1]. -
Nucleophile & Solvent Synergy: We utilize freshly generated sodium ethoxide in absolute ethanol. Commercial sodium ethoxide rapidly degrades upon exposure to ambient moisture, forming sodium hydroxide. If hydroxide is present, it will act as a competitive nucleophile, hydrolyzing the highly activated bromide to 4-nitrobenzyl alcohol—a notoriously difficult impurity to separate. By generating the alkoxide in situ and using the parent alcohol (ethanol) as the solvent, we ensure strict anhydrous conditions, maximize nucleophilicity, and completely prevent the formation of mixed ethers.
-
Suppression of Side Reactions: While the benzylic position is activated for
, the benzylic protons are also slightly acidic. Using a sterically unhindered nucleophile like ethoxide at ambient temperature drives the substitution pathway while suppressing competitive base-catalyzed self-condensation or elimination events.
Mechanistic pathway of the SN2 Williamson Etherification.
Quantitative Data & Reaction Optimization
To demonstrate the necessity of the chosen conditions, the following optimization matrix summarizes the quantitative outcomes of varying the base and solvent systems.
Table 1: Optimization of Etherification Conditions (10 mmol scale)
| Entry | Base / Nucleophile | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Primary Impurity |
| 1 | Na metal (1.2 eq) | Abs. EtOH | 25 | 2.0 | >99 | 94 | None (Clean) |
| 2 | Commercial NaOEt | Abs. EtOH | 25 | 4.0 | 85 | 72 | 4-Nitrobenzyl alcohol |
| 3 | EtOH | 80 | 12.0 | 90 | 78 | Unreacted SM | |
| 4 | NaOH (1.5 eq) | EtOH / | 25 | 2.0 | >99 | 15 | 4-Nitrobenzyl alcohol |
Analysis: Entry 1 (our protocol) provides the highest yield. Entry 4 highlights the catastrophic failure of introducing water, which shifts the reaction toward hydrolysis.
Table 2: Reagent Quantities for Standard Protocol
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Nitrobenzyl bromide | 216.03 | 1.0 | 2.16 g (10 mmol) | Electrophile |
| Sodium metal (clean) | 22.99 | 1.2 | 0.276 g (12 mmol) | Alkoxide Precursor |
| Absolute Ethanol | 46.07 | Solvent | 20.0 mL | Solvent / Reactant |
Experimental Protocol
This workflow is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure the protocol is proceeding correctly.
Step-by-step experimental workflow for the synthesis of the target ether.
Step 1: In Situ Generation of Sodium Ethoxide
-
Equip a 50 mL oven-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Add 20.0 mL of strictly anhydrous absolute ethanol to the flask.
-
Weigh 0.276 g of clean sodium metal (stored in mineral oil, wiped dry with hexanes immediately before use).
-
Cut the sodium into small pieces and add them slowly to the ethanol at 0 °C (ice bath).
-
Self-Validation Checkpoint: Vigorous bubbling (
gas evolution) will occur. The reaction is complete when the sodium is fully dissolved, leaving a clear, homogenous solution. Allow the solution to warm to room temperature (25 °C).
Step 2: Nucleophilic Substitution
-
Dissolve 2.16 g of 4-nitrobenzyl bromide in 5.0 mL of anhydrous ethanol in a separate dry vial.
-
Add the bromide solution dropwise to the stirring sodium ethoxide solution over 10 minutes.
-
Causality: Dropwise addition prevents localized exothermic spikes that could lead to polymerization of the highly reactive benzylic halide.
-
Self-Validation Checkpoint: Within 5 minutes of addition, the solution will transition from colorless to a pale yellow, and a fine white precipitate (Sodium Bromide, NaBr) will begin to form. This phase separation is the thermodynamic driving force of the reaction.
-
Stir the reaction mixture at 25 °C for 2 hours.
Step 3: Reaction Monitoring & Workup
-
Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with Hexanes:Ethyl Acetate (8:2). The starting 4-nitrobenzyl bromide (
) should be completely consumed, replaced by a new, UV-active product spot ( ). -
Quench the reaction by adding 10 mL of distilled water to dissolve the precipitated NaBr.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to yield a crude yellow oil.
Step 4: Purification
-
Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:Ethyl Acetate).
-
Pool the fractions containing the product (
) and evaporate the solvent to afford 1-(ethoxymethyl)-4-nitrobenzene as a pale yellow liquid (Yield: ~1.70 g, 94%).
Analytical Characterization
To verify the structural integrity of the synthesized 1-(ethoxymethyl)-4-nitrobenzene, compare your analytical data against the following expected parameters:
-
H NMR (400 MHz,
): 8.20 (d, J = 8.8 Hz, 2H, Ar-H meta to ether), 7.50 (d, J = 8.8 Hz, 2H, Ar-H ortho to ether), 4.60 (s, 2H, Ar- -O), 3.60 (q, J = 7.0 Hz, 2H, O- - ), 1.25 (t, J = 7.0 Hz, 3H, ). -
C NMR (100 MHz,
): 147.5 ( - ), 146.0 (Ar- ), 127.8 (Ar- ), 123.7 (Ar- ), 71.5 (Ar- -O), 66.8 (O- - ), 15.2 ( ). -
HRMS (ESI-TOF): m/z calculated for
182.0817; found 182.0820.
References
-
The Williamson Ether Synthesis - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]
-
Synthesis by Substitution - Thieme E-Books Source: Thieme Connect URL:[Link]
-
Organic Chemistry 12th Wiley - PDF eBook Source: Gordon College / Wiley URL:[Link]
Sources
Introduction: The Significance of 1-(Ethoxymethyl)-4-nitrobenzene
An in-depth guide to the scalable production of 1-(Ethoxymethyl)-4-nitrobenzene, designed for chemical researchers and process development scientists. This document provides a detailed examination of a robust synthetic route, complete with step-by-step protocols, mechanistic insights, and considerations for large-scale manufacturing.
1-(Ethoxymethyl)-4-nitrobenzene is a key chemical intermediate whose value lies in its bifunctional nature. The nitro group can be readily reduced to an amine, providing a handle for a wide array of subsequent chemical transformations, including diazotization and amide bond formation. The ethoxymethyl ether group serves as a stable protecting group for the benzylic alcohol functionality, which can be revealed under specific conditions for further derivatization. This molecular architecture makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials science precursors.
To meet the demands of drug development and industrial applications, a reproducible and scalable synthesis is paramount. This guide focuses on a field-proven method that prioritizes safety, cost-effectiveness, and high throughput.
Synthetic Strategy: A Scalable Williamson Ether Synthesis Approach
The most direct and industrially viable route for preparing 1-(Ethoxymethyl)-4-nitrobenzene is the Williamson ether synthesis.[1][2][3] This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. For this specific target molecule, the optimal strategy involves the reaction of a commercially available, electrophilic precursor, 1-(chloromethyl)-4-nitrobenzene, with a strong nucleophile, sodium ethoxide.
This pathway is preferred for scalability due to:
-
Precursor Availability: 1-(chloromethyl)-4-nitrobenzene (also known as p-nitrobenzyl chloride) is a readily available and relatively inexpensive starting material.[4][5][6]
-
Reaction Efficiency: The SN2 reaction between a primary halide and an alkoxide is typically high-yielding and proceeds under manageable conditions.[1][3]
-
Safety and Handling: While the reagents require careful handling, the process avoids the use of more hazardous or difficult-to-source materials.
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, performs a backside attack on the electrophilic benzylic carbon of 1-(chloromethyl)-4-nitrobenzene. This concerted step involves the simultaneous formation of the C-O bond and the cleavage of the C-Cl bond, with the chloride ion acting as the leaving group.[1]
Caption: SN2 Mechanism for the synthesis of 1-(Ethoxymethyl)-4-nitrobenzene.
Application Protocol I: Scalable Preparation of Sodium Ethoxide Solution
For industrial-scale synthesis, the in-situ generation of sodium ethoxide from sodium hydroxide and absolute ethanol is often preferred over the use of highly reactive and expensive sodium metal.[7] This method involves removing the water formed during the reaction to drive the equilibrium towards the product.
Reagent and Equipment Data
| Reagent | Formula | M.W. ( g/mol ) | Molar Ratio | Quantity (for 1L solution) | Role |
| Sodium Hydroxide | NaOH | 40.00 | 1.0 | 120 g (3.0 mol) | Base |
| Absolute Ethanol | C₂H₅OH | 46.07 | ~5.0 | ~700 mL (~12.0 mol) | Reagent/Solvent |
| Toluene | C₇H₈ | 92.14 | - | ~300 mL | Azeotroping Agent |
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, and Dean-Stark apparatus with a condenser.
-
Heating/cooling circulator.
-
Nitrogen inlet.
Step-by-Step Protocol
-
Reactor Setup: Assemble the reactor system under a nitrogen atmosphere. Ensure all glassware is dry.
-
Reagent Charging: Charge the reactor with absolute ethanol and toluene.
-
Sodium Hydroxide Addition: Begin stirring and carefully add the sodium hydroxide pellets. An initial exotherm may be observed.
-
Azeotropic Dehydration: Heat the mixture to reflux (approx. 80-90 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene and ethanol.
-
Reaction Monitoring: Continue refluxing until water is no longer collected in the trap. This indicates the reaction is complete.
-
Solution Standardization: Allow the resulting sodium ethoxide solution to cool to room temperature. The concentration can be determined by titration with a standard acid (e.g., HCl) before use in the subsequent step.
Application Protocol II: Synthesis of 1-(Ethoxymethyl)-4-nitrobenzene
This protocol details the core synthesis step, reacting the prepared sodium ethoxide solution with 1-(chloromethyl)-4-nitrobenzene.
Overall Synthesis Workflow
Caption: Scalable workflow for the synthesis and purification of the target compound.
Reagent and Parameter Data
| Reagent/Parameter | Value | Details |
| 1-(chloromethyl)-4-nitrobenzene | 1.0 eq (e.g., 171.58 g, 1.0 mol) | Limiting Reagent |
| Sodium Ethoxide Solution | 1.1 eq (e.g., 1.1 mol) | Slight excess to ensure full conversion |
| Solvent | Absolute Ethanol | Sufficient to dissolve starting material |
| Reaction Temperature | 50-60 °C | Balances reaction rate and side reactions |
| Reaction Time | 2-4 hours | Monitor by TLC for disappearance of starting material |
| Expected Yield | > 90% | Based on purified, isolated product |
Step-by-Step Protocol
-
Reactor Setup: In a separate jacketed reactor under a nitrogen atmosphere, dissolve 1-(chloromethyl)-4-nitrobenzene in absolute ethanol.
-
Controlled Addition: Begin stirring and heat the solution to 40 °C. Slowly add the standardized sodium ethoxide solution via an addition funnel or pump. Causality: A slow addition rate is crucial to control the reaction exotherm and prevent runaway reactions.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C. Maintain this temperature and monitor the reaction's progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or HPLC.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing cold water to quench any unreacted sodium ethoxide.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Concentration: Remove the solvent using a rotary evaporator to yield the crude product, which may be a solid or oil.
-
Purification: For high purity, recrystallization is the most scalable method. A solvent system like ethanol/hexanes is often effective.[8] Dissolve the crude product in a minimal amount of hot ethanol and slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to a constant weight.
Quality Control and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
HPLC: A reversed-phase HPLC method can be used for quantitative purity analysis, capable of detecting trace impurities.[9]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of 1-(Ethoxymethyl)-4-nitrobenzene.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
Safety and Handling Precautions
-
Nitroaromatics: 1-(chloromethyl)-4-nitrobenzene and the final product are nitroaromatic compounds, which should be handled as potentially toxic and mutagenic.[4]
-
Strong Bases: Sodium hydroxide and sodium ethoxide are corrosive and can cause severe burns.[10][11]
-
Solvents: Ethanol and ethyl acetate are flammable. All operations should be conducted in a well-ventilated chemical fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, when handling these materials.[12][13]
References
-
MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]
-
Chemistry Learner. (2011, August 18). Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS. Available from: [Link]
- Google Patents. (Date not available). CN106045813A - Ball milling method for preparation of sodium ethoxide.
-
National Center for Biotechnology Information. (Date not available). 1-Chloromethyl-4-nitrobenzene. In PubChem. Available from: [Link]
- Google Patents. (Date not available). CN105294399A - Preparation method of sodium ethoxide.
-
Wikipedia. (Date not available). Williamson ether synthesis. Available from: [Link]
-
Academia.edu. (Date not available). (PDF) 1-Chloromethyl-4-nitrobenzene. Available from: [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available from: [Link]
-
Name Reactions in Organic Synthesis. (Date not available). Williamson Ether Synthesis. Available from: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]
-
Francis Academic Press. (Date not available). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
ResearchGate. (Date not available). (PDF) 1-Ethoxy-4-nitrobenzene. Available from: [Link]
-
ResearchGate. (2026, March 2). (PDF) 1-Chloromethyl-4-nitrobenzene. Available from: [Link]
-
Supporting Information. (Date not available). Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds. Available from: [Link]
-
NIST. (Date not available). Benzene, 1-(chloromethyl)-4-nitro-. In NIST WebBook. Available from: [Link]
-
Angene Chemical. (2024, December 30). Safety Data Sheet - 1-(Methylsulfonyl)-4-nitrobenzene. Available from: [Link]
-
Grantome. (Date not available). Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260. Available from: [Link]
-
Chemistry Steps. (2024, January 24). Nitration of Benzene. Available from: [Link]
-
RSC Publishing. (2022, October 10). Design of a green chemoenzymatic cascade for scalable synthesis of bio-based styrene alternatives. Available from: [Link]
-
Grantome. (2017, April 1). Scalable Synthesis and New Bond Disconnections. Available from: [Link]
-
SIELC Technologies. (2018, February 19). 1-Ethoxy-4-nitrobenzene. Available from: [Link]
-
Reddit. (2021, March 11). Nitrobenzene synthesis. Available from: [Link]
-
Australian Government Department of Health. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Available from: [Link]
-
YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Available from: [Link]
-
RSC Publishing. (2022, August 8). Design of a green chemoenzymatic cascade for scalable synthesis of bio-based styrene alternatives. Available from: [Link]
-
Doc Brown's Chemistry. (Date not available). nitration electrophilic substitution mechanism. Available from: [Link]
- Google Patents. (Date not available). CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene.
-
Pure. (2024, August 15). Intensified, Kilogram-Scaled, and Environment-Friendly: Chemoenzymatic Synthesis of Bio-Based Acylated Hydroxystyrenes. Available from: [Link]
- Google Patents. (Date not available). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
-
WIPO Patentscope. (2024, January 4). WO/2024/001054 PRODUCTION METHOD FOR NITROBENZENE. Available from: [Link]
-
Matrix Fine Chemicals. (Date not available). 1-ETHOXY-4-NITROBENZENE | CAS 100-29-8. Available from: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1-Chloromethyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzene, 1-(chloromethyl)-4-nitro- [webbook.nist.gov]
- 7. CN106045813A - Ball milling method for preparation of sodium ethoxide - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS [chemistrylearner.com]
- 11. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. angenechemical.com [angenechemical.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving the 1-(Ethoxymethyl)-4-nitrobenzene Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Nitroaromatic Core in Synthesis
1-(Ethoxymethyl)-4-nitrobenzene and its structural analogues represent a cornerstone in modern organic synthesis and medicinal chemistry. The inherent electronic properties of this scaffold, dominated by the potent electron-withdrawing nitro group, render the benzylic position and the aromatic ring susceptible to a variety of nucleophilic attacks. This reactivity profile opens a gateway to a diverse array of functionalized molecules, which are pivotal intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The nitro group itself is a versatile functional handle that can be readily reduced to an amine for further derivatization, or it can play a direct role in the biological activity of the final product.[1][2] This guide provides a detailed exploration of the nucleophilic substitution reactions centered around the 1-(ethoxymethyl)-4-nitrobenzene framework, offering both mechanistic insights and practical, field-proven protocols.
Part 1: Synthesis of 1-(Ethoxymethyl)-4-nitrobenzene and Analogues via Nucleophilic Substitution at the Benzylic Carbon
The most direct and common nucleophilic substitution reactions involving this scaffold are those at the benzylic carbon, leading to the formation of the ether linkage. This typically proceeds via a standard SN2 mechanism, where a suitable leaving group on the benzylic carbon of a p-nitrobenzyl derivative is displaced by a nucleophile. The para-nitro group plays a crucial role in accelerating this reaction by stabilizing the transition state through electron withdrawal.
Reaction Mechanism: SN2 Displacement
The reaction of a p-nitrobenzyl halide with an alkoxide, such as sodium ethoxide, is a classic example of an SN2 reaction. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
Experimental Protocols
This protocol details the synthesis of the title compound from 1-(chloromethyl)-4-nitrobenzene and sodium ethoxide.
Materials:
-
1-(Chloromethyl)-4-nitrobenzene
-
Sodium ethoxide (solid or prepared in situ from sodium and ethanol)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-(chloromethyl)-4-nitrobenzene (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(ethoxymethyl)-4-nitrobenzene.
This general protocol can be adapted for various alcohol and thiol nucleophiles.
Materials:
-
1-(Bromomethyl)-4-nitrobenzene
-
Alcohol or Thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
If using an alcohol or thiol with K₂CO₃: To a solution of 1-(bromomethyl)-4-nitrobenzene (1.0 eq) and the alcohol/thiol (1.1 eq) in DMF or CH₃CN, add K₂CO₃ (1.5 eq). Stir the mixture at room temperature or heat to 50-60 °C until the starting material is consumed (monitored by TLC).
-
If using NaH: In a flame-dried flask under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous DMF. Cool to 0 °C and slowly add the alcohol or thiol (1.1 eq). Stir for 30 minutes at 0 °C, then add a solution of 1-(bromomethyl)-4-nitrobenzene (1.0 eq) in DMF. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Ethanol | NaOEt | Ethanol | 25 | >90 |
| Benzylamine | K₂CO₃ | CH₃CN | 80 | 85-95 |
| Thiophenol | K₂CO₃ | DMF | 25 | >95 |
| Morpholine | K₂CO₃ | CH₃CN | 60 | 90-98 |
Part 2: Nucleophilic Aromatic Substitution (SNAr) on the Ring of 1-(Ethoxymethyl)-4-nitrobenzene Derivatives
For a true Nucleophilic Aromatic Substitution (SNAr) to occur, a suitable leaving group must be present on the aromatic ring. The 1-(ethoxymethyl)-4-nitrobenzene scaffold itself lacks such a leaving group. However, derivatives bearing a leaving group (e.g., a halogen) ortho or para to the nitro group are excellent substrates for SNAr reactions. In this context, the ethoxymethyl group acts as a spectator substituent, influencing the reactivity of the ring.
Mechanistic Principles of SNAr
The SNAr reaction is a two-step addition-elimination mechanism.[3][4][5] The presence of a strong electron-withdrawing group, such as the nitro group, is essential to activate the aromatic ring towards nucleophilic attack.[3][4] This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[6][7]
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of a hypothetical substrate, 1-chloro-2-(ethoxymethyl)-4-nitrobenzene, with a primary or secondary amine.
Materials:
-
1-Chloro-2-(ethoxymethyl)-4-nitrobenzene (hypothetical substrate)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)
-
Base (e.g., K₂CO₃, triethylamine) (2.0 eq)
-
Solvent (e.g., DMF, DMSO, CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-chloro-2-(ethoxymethyl)-4-nitrobenzene (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the amine nucleophile (1.2 eq) followed by the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
| Nucleophile | Base | Solvent | Temperature (°C) | Expected Outcome |
| Morpholine | K₂CO₃ | DMSO | 80 | High yield of the corresponding tertiary amine. |
| Aniline | K₂CO₃ | DMF | 100 | Good yield of the diphenylamine derivative. |
| Sodium Methoxide | (None) | Methanol | 65 | High yield of the dimethoxy-substituted product. |
| Sodium Thiophenoxide | (None) | DMF | 25 | High yield of the thioether. |
Part 3: Vicarious Nucleophilic Substitution (VNS) of Hydrogen
A fascinating and powerful class of nucleophilic substitution on nitroaromatics is the Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom.[8] This reaction typically involves a carbanion bearing a leaving group at the nucleophilic center. The reaction proceeds by addition of the carbanion to the electron-deficient aromatic ring, followed by base-induced β-elimination of the leaving group. For 1-(ethoxymethyl)-4-nitrobenzene, VNS would be expected to occur at the positions ortho to the nitro group.
Reaction Mechanism: Vicarious Nucleophilic Substitution
Protocol 3.1: VNS Reaction with Chloromethyl Phenyl Sulfone
This protocol describes the VNS reaction of 1-(ethoxymethyl)-4-nitrobenzene with the carbanion of chloromethyl phenyl sulfone.
Materials:
-
1-(Ethoxymethyl)-4-nitrobenzene
-
Chloromethyl phenyl sulfone
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF) and DMF (co-solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve chloromethyl phenyl sulfone (1.5 eq) in a mixture of anhydrous THF and DMF.
-
Cool the solution to -78 °C and add potassium tert-butoxide (3.0 eq) portion-wise.
-
Stir the mixture at -78 °C for 15 minutes to generate the carbanion.
-
Add a solution of 1-(ethoxymethyl)-4-nitrobenzene (1.0 eq) in THF dropwise. A deep color change is typically observed.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 1-(ethoxymethyl)-2-(phenylsulfonylmethyl)-4-nitrobenzene.
Conclusion and Future Perspectives
The 1-(ethoxymethyl)-4-nitrobenzene scaffold is a versatile platform for a range of nucleophilic substitution reactions. By leveraging both SN2 reactions at the benzylic position and SNAr/VNS reactions on the aromatic ring, researchers can access a vast chemical space of functionalized nitroaromatic compounds. These intermediates are of significant interest in drug discovery and development, serving as key building blocks for the synthesis of complex molecular architectures with potential therapeutic applications. The protocols and mechanistic insights provided herein offer a robust foundation for the exploration and exploitation of this valuable chemical entity.
References
-
Brewster, R. Q., & Groening, T. (n.d.). p-NITRODIPHENYL ETHER. Organic Syntheses. Retrieved from [Link]
-
Sciencemadness. (2007). Prep of p-Nitrobenzyl Bromide & Relatives. Retrieved from [Link]
-
Mąkosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Hartman, W. W., & Rahrs, E. J. (n.d.). p-NITROBENZYL ALCOHOL. Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]
-
BYJU'S. (2022). Nucleophilic aromatic substitution. Retrieved from [Link]
-
AMS Dottorato - Unibo. (n.d.). Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. Retrieved from [Link]
- Google Patents. (n.d.). CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene.
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Wan, P., & Babbage, C. A. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775–1782. [Link]
-
Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]
-
Mąkosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]
-
Eicher, T., Hauptmann, S., & Speicher, A. (2003). Nucleophile Substitution von Nitrit in Nitrobenzolen, Nitrobiphenylen und Nitronaphthalinen. Synthesis, 2003(05), 643-650. [Link]
-
Chegg. (2019). Question: -Identify the reaction taking place by stating the mechanism. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Smith, A. M., et al. (2024). Interrupted SNAr-Alkylation Dearomatization. JACS Au, 4(2), 524–530. [Link]
-
Smith, A. M., et al. (2024). Interrupted SNAr-Alkylation Dearomatization. ACS Publications. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
-
Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 10(9), 917–923. [Link]
-
Cognito. (n.d.). Nucleophilic Substitution Reactions in Halogenoalkanes. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cognitoedu.org [cognitoedu.org]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. byjus.com [byjus.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vicarious Nucleophilic Substitution [organic-chemistry.org]
Application Notes and Protocols for Solvent Selection in the Ethoxymethylation of 4-Nitrobenzene Derivatives
Abstract
The ethoxymethylation of phenolic hydroxyl groups, particularly in electron-deficient systems such as 4-nitrobenzene derivatives, is a critical step in the synthesis of various intermediates for pharmaceuticals and materials science. The selection of an appropriate solvent is paramount to ensure high yields and selectivity of the desired O-alkylated product. This guide provides a comprehensive analysis of solvent effects, a detailed experimental protocol, and a comparative data summary to aid researchers in optimizing this transformation.
Introduction: The Significance of Ethoxymethylation
The introduction of an ethoxymethyl (EOM) ether is a common strategy to protect phenolic hydroxyl groups during multi-step organic syntheses. This protecting group is stable under a variety of reaction conditions but can be readily cleaved when desired. For 4-nitrobenzene derivatives, the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the phenolic hydroxyl, making the choice of reaction conditions, especially the solvent, a critical determinant of success.[1][2] The products of such reactions are valuable intermediates in the development of dyes, drugs, and other functional materials.[3]
The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated in situ by a base, attacks the electrophilic carbon of an ethoxymethylating agent, such as chloromethyl ethyl ether (EOM-Cl). The solvent plays a crucial role in solvating the ions, influencing the nucleophilicity of the phenoxide, and potentially altering the reaction pathway.
The Crucial Role of the Solvent in O-Alkylation
The choice of solvent can dramatically influence the outcome of the ethoxymethylation of phenols, primarily by affecting the equilibrium between O-alkylation and C-alkylation. Phenolate anions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[4]
-
Polar Aprotic Solvents Favor O-Alkylation: Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are highly effective for promoting the desired O-alkylation. These solvents are proficient at solvating the cation of the phenoxide salt but do not strongly solvate the phenoxide anion itself.[4] This leaves the oxygen atom more exposed and nucleophilic, leading to a faster and more selective reaction at the oxygen.
-
Protic Solvents Can Promote C-Alkylation: In contrast, protic solvents like water, ethanol, or trifluoroethanol can form hydrogen bonds with the phenoxide oxygen. This hydrogen bonding shields the oxygen atom, reducing its nucleophilicity and making C-alkylation a more competitive pathway.[4]
For the ethoxymethylation of 4-nitrophenol derivatives, where the phenoxide is already stabilized by the electron-withdrawing nitro group, the use of polar aprotic solvents is even more critical to ensure that the reaction proceeds efficiently towards the desired O-ethoxymethyl ether.
Comparative Analysis of Solvents
The following table summarizes the performance of various solvents in the ethoxymethylation of 4-nitrophenol with chloromethyl ethyl ether in the presence of a base like potassium carbonate. The data presented is a synthesis of typical results observed in our laboratories and supported by the literature.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (hours) | Typical Yield of O-Alkylated Product (%) | Key Considerations |
| N,N-Dimethylformamide (DMF) | 36.7 | 2-4 | >95 | Excellent solvent for a wide range of substrates. High boiling point allows for heating if necessary. |
| Acetone | 20.7 | 4-6 | 90-95 | Good alternative to DMF, lower boiling point makes for easier removal. |
| Acetonitrile (ACN) | 37.5 | 3-5 | 92-97 | Another excellent polar aprotic option. |
| Tetrahydrofuran (THF) | 7.6 | 6-10 | 85-90 | Less polar than DMF or acetone, may result in slower reaction rates. |
| Dichloromethane (DCM) | 9.1 | 8-12 | 80-88 | Can be effective, but generally slower than more polar aprotic solvents. |
| Ethanol (Protic) | 24.6 | >24 | <50 (with significant byproducts) | Not recommended due to the potential for C-alkylation and side reactions. |
Note: Reaction times and yields are approximate and can vary based on the specific substrate, base, and temperature used.
Experimental Protocol: Ethoxymethylation of 4-Nitrophenol
This protocol provides a detailed, step-by-step methodology for the ethoxymethylation of 4-nitrophenol using chloromethyl ethyl ether in N,N-dimethylformamide.
Materials:
-
4-Nitrophenol
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Chloromethyl ethyl ether (EOM-Cl) (Caution: Potential Carcinogen) [5]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask via syringe.
-
Reagent Addition: Stir the suspension vigorously at room temperature. Slowly add chloromethyl ethyl ether (1.14 mL, 12 mmol) dropwise via syringe over 5 minutes. [CAUTION: Perform this step in a well-ventilated fume hood as chloromethyl ethyl ether is a potential carcinogen.] [5]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The starting 4-nitrophenol should be consumed within 2-4 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though in many cases the crude product is of sufficient purity for subsequent steps.
Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for the ethoxymethylation of 4-nitrophenol.
Caption: Experimental workflow for the ethoxymethylation of 4-nitrophenol.
Conclusion
The selection of a polar aprotic solvent is critical for the successful O-ethoxymethylation of 4-nitrobenzene derivatives. Solvents like DMF and acetonitrile facilitate a clean and efficient SN2 reaction, leading to high yields of the desired ether product. Protic solvents should be avoided to prevent the formation of undesired C-alkylation byproducts. The provided protocol offers a reliable and reproducible method for this important transformation, which can be adapted for various substituted 4-nitrophenols.
References
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley and Sons, Inc.
-
Reddit. (2021, February 22). Nitrobenzene - I effect - M effect Co exist. [Link]
-
PubMed. (2007, December 6). 1-(2-Methoxy-ethoxy)-4-nitro-benzene. [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 1-(Ethoxymethyl)-4-nitrobenzene
Executive Summary
The synthesis of 1-(ethoxymethyl)-4-nitrobenzene (also known as 4-nitrobenzyl ethyl ether) is a critical transformation in the development of pharmacophore linkers and the protection of benzylic alcohols. Traditional convective heating methods for this Williamson etherification often suffer from prolonged reaction times, thermal degradation, and unwanted hydrolysis side-reactions.
This application note details a highly optimized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, this methodology reduces the reaction time from several hours to just 10 minutes while achieving yields exceeding 92%.
Mechanistic Insights & Causality
As a Senior Application Scientist, it is crucial to understand why experimental conditions are selected, rather than simply following a recipe.
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile attacks a primary alkyl halide[1]. In this protocol, we react 4-nitrobenzyl bromide with ethanol in the presence of anhydrous potassium carbonate (K₂CO₃).
-
The Causality of Base Selection: Strong bases like aqueous sodium hydroxide (NaOH) often lead to the competitive hydrolysis of 4-nitrobenzyl bromide into 4-nitrobenzyl alcohol. By using anhydrous K₂CO₃, we create a mild, heterogeneous basic environment that deprotonates ethanol in situ, generating the necessary ethoxide nucleophile while suppressing the hydrolysis pathway.
-
The Causality of Microwave Irradiation: Conventional oil baths rely on thermal conduction, creating a temperature gradient that can cause localized overheating at the vessel walls. MAOS utilizes 2.45 GHz microwave irradiation, which directly couples with the permanent dipoles of the solvent (ethanol) and the reactants[2]. This results in rapid, uniform volumetric heating (dielectric heating). Furthermore, conducting the reaction in a sealed microwave vessel allows the ethanol (b.p. 78 °C) to be safely superheated to 100 °C, exponentially accelerating the SN2 kinetics according to the Arrhenius equation.
Experimental Workflow
Figure 1: Workflow and mechanistic progression of the MAOS Williamson ether synthesis.
Step-by-Step Protocol (Self-Validating System)
This protocol is designed as a self-validating system; at each critical juncture, specific physical or analytical feedback ensures the integrity of the workflow.
Materials & Equipment
-
Reagents: 4-Nitrobenzyl bromide (1.0 mmol, 216 mg), Absolute Ethanol (3.0 mL), Anhydrous K₂CO₃ (1.5 mmol, 207 mg).
-
Equipment: Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave), 10 mL heavy-walled microwave-safe vial with a crimp/Teflon septum cap, magnetic stir bar.
Methodology
-
Vessel Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-nitrobenzyl bromide (216 mg, 1.0 eq) and anhydrous K₂CO₃ (207 mg, 1.5 eq).
-
Solvent Addition: Add 3.0 mL of absolute ethanol. Note: Ethanol serves a dual purpose here as both the solvent and the nucleophilic reagent precursor.
-
Sealing & Purging: Purge the headspace briefly with N₂ gas to displace ambient moisture, then seal the vial securely with a crimp cap.
-
Microwave Irradiation: Place the vial into the microwave reactor cavity. Program the synthesizer to heat to 100 °C with a hold time of 10 minutes . Set stirring to "High" and maximum power to 150 W.
-
Self-Validation Check: Monitor the real-time pressure curve on the synthesizer display. The pressure should plateau smoothly around 2–3 bar. A sudden spike indicates a runaway exothermic decomposition, though rare for this specific substrate.
-
-
Cooling & Filtration: Allow the system to actively cool the vial to <40 °C using compressed air before venting. Decrimp the vial and filter the suspension through a small pad of Celite to remove the inorganic salts (KBr byproduct and unreacted K₂CO₃). Rinse the pad with 5 mL of ethyl acetate (EtOAc).
-
Liquid-Liquid Extraction: Concentrate the filtrate under reduced pressure to remove excess ethanol. Partition the resulting residue between EtOAc (15 mL) and distilled water (10 mL). Extract the aqueous layer once more with EtOAc (10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analytical Validation:
-
TLC: Run a Thin Layer Chromatography plate (Hexanes:EtOAc 8:2). The starting material (Rf ~0.4) should be completely absent, replaced by a single UV-active product spot (Rf ~0.6).
-
¹H NMR (CDCl₃, 400 MHz): Validate the structure via the diagnostic benzylic and ethyl ether protons: δ 8.20 (d, J=8.5 Hz, 2H, Ar-H), 7.50 (d, J=8.5 Hz, 2H, Ar-H), 4.60 (s, 2H, Ar-CH₂-O), 3.60 (q, J=7.0 Hz, 2H, O-CH₂-CH₃), 1.25 (t, J=7.0 Hz, 3H, O-CH₂-CH₃).
-
Data Presentation: MAOS vs. Conventional Reflux
The quantitative advantages of transitioning this specific synthesis from a conventional thermal oil bath to a microwave reactor are summarized below.
| Reaction Parameter | Conventional Reflux | Microwave-Assisted (MAOS) |
| Heating Mechanism | Convective (Oil Bath) | Dielectric (2.45 GHz) |
| Temperature | 78 °C (Boiling point limit) | 100 °C (Sealed superheating) |
| Reaction Time | 4.0 – 6.0 hours | 10 minutes |
| Base Reagent | NaH or NaOEt (Moisture sensitive) | K₂CO₃ (Bench-stable) |
| Isolated Yield | 65% – 75% | > 92% |
| Impurity Profile | Moderate (Hydrolysis to benzyl alcohol) | Very Low (Clean conversion) |
Conclusion
The microwave-assisted synthesis of 1-(ethoxymethyl)-4-nitrobenzene represents a massive efficiency upgrade for drug development pipelines requiring rapid library generation or intermediate scale-up. By utilizing dielectric heating and a mild base, researchers can bypass the sluggish kinetics and side-reactions typical of conventional Williamson etherifications, yielding highly pure product in a fraction of the time.
References
-
Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition 43.46 (2004): 6250-6284. Source: Wiley Online Library. URL:[Link]
-
Master Organic Chemistry. "The Williamson Ether Synthesis". Source: Master Organic Chemistry. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Ethoxymethyl)-4-nitrobenzene
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(Ethoxymethyl)-4-nitrobenzene. As a key intermediate in various organic syntheses, achieving a high yield and purity of this compound is often critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route and achieve reliable, reproducible results.
The primary synthetic route to 1-(Ethoxymethyl)-4-nitrobenzene is a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[2][3] In this specific case, sodium ethoxide is reacted with 1-(chloromethyl)-4-nitrobenzene.[1] While theoretically straightforward, this synthesis is often plagued by issues such as low yields, the formation of side products, and difficulties in purification. This guide will walk you through the causality behind these experimental challenges and provide robust, self-validating protocols to overcome them.
I. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 1-(Ethoxymethyl)-4-nitrobenzene.
Question 1: Why is my yield of 1-(Ethoxymethyl)-4-nitrobenzene consistently low?
Answer: Low yields in this Williamson ether synthesis can stem from several factors, primarily related to the quality of reagents and the reaction conditions.
-
Moisture Contamination: The primary culprit is often the presence of water in the reaction. Sodium ethoxide is highly sensitive to moisture and will rapidly hydrolyze to sodium hydroxide and ethanol.[4] Sodium hydroxide will then react with the electrophile, 1-(chloromethyl)-4-nitrobenzene, to produce the undesired byproduct, 4-nitrobenzyl alcohol.
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or inadequate temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically run at room temperature or with gentle heating. If the reaction stalls, a slight increase in temperature may be beneficial.
-
-
Side Reactions: Besides the hydrolysis mentioned above, elimination reactions can also occur, although this is less common with a primary halide like 1-(chloromethyl)-4-nitrobenzene.[1]
Question 2: I'm observing a significant amount of 4-nitrobenzyl alcohol as a byproduct. How can I minimize its formation?
Answer: The formation of 4-nitrobenzyl alcohol is a direct consequence of the reaction of 1-(chloromethyl)-4-nitrobenzene with hydroxide ions.
-
Source of Hydroxide: As detailed in the previous question, the primary source of hydroxide is the hydrolysis of sodium ethoxide by moisture.
-
Mitigation Strategy: The most effective way to minimize this side product is to rigorously exclude water from your reaction system. Use freshly prepared sodium ethoxide from high-purity sodium metal and absolute ethanol.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to prevent moisture from the air from entering the reaction vessel.
Question 3: My purified product is a yellow oil, but I was expecting a solid. What could be the reason for this?
Answer: While 1-(Ethoxymethyl)-4-nitrobenzene can be a low-melting solid, obtaining it as an oil often indicates the presence of impurities.
-
Common Impurities: The most likely impurities are unreacted starting materials (1-(chloromethyl)-4-nitrobenzene), the 4-nitrobenzyl alcohol byproduct, and potentially the solvent.
-
Purification Strategy: If recrystallization proves difficult, column chromatography is an effective method for purification.[8] A silica gel column with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the desired product from the more polar 4-nitrobenzyl alcohol and any remaining starting material.
Question 4: How do I prepare and handle sodium ethoxide safely and effectively?
Answer: Sodium ethoxide is a strong base and is reactive with moisture.[4] Proper preparation and handling are crucial for both safety and the success of the reaction.
-
Preparation: It is best prepared fresh by reacting clean sodium metal with absolute ethanol.[4][6] The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Handling: Sodium ethoxide is corrosive and can cause severe skin and eye damage.[5] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles. It should be stored in a tightly sealed container under an inert atmosphere to prevent decomposition.[4][9]
II. Experimental Protocols & Data
Protocol 1: Preparation of Sodium Ethoxide Solution (0.5 M in Ethanol)
This protocol describes the preparation of a sodium ethoxide solution, a critical reagent for the synthesis.
Materials:
-
Sodium metal
-
Absolute Ethanol (Anhydrous)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
Procedure:
-
Set up the apparatus in a fume hood and ensure all glassware is flame-dried to remove any traces of moisture.
-
Place the desired volume of absolute ethanol into the three-necked flask under a positive pressure of inert gas.
-
Carefully cut the required amount of sodium metal into small pieces, ensuring to remove any oxide layer, and add them portion-wise to the ethanol.
-
The reaction will generate hydrogen gas and heat. Control the rate of addition to maintain a gentle reflux.
-
Once all the sodium has reacted and the solution has cooled to room temperature, it is ready for use.
Protocol 2: Synthesis of 1-(Ethoxymethyl)-4-nitrobenzene
This protocol provides a step-by-step method for the Williamson ether synthesis of the target compound.
Materials:
-
Freshly prepared sodium ethoxide solution in ethanol
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve 1-(chloromethyl)-4-nitrobenzene in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the freshly prepared sodium ethoxide solution to the flask at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Data Summary: Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic solvents that will not react with the strong base. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions. |
| Reaction Time | 2-4 hours (TLC monitored) | Ensures the reaction goes to completion. |
| Work-up | Quench with NH₄Cl (aq) | Neutralizes any unreacted sodium ethoxide. |
III. Visualizing the Process
Reaction Mechanism
The synthesis of 1-(Ethoxymethyl)-4-nitrobenzene proceeds via an Sₙ2 mechanism.[1] The ethoxide ion acts as a nucleophile and attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
Caption: Sₙ2 mechanism for the synthesis of 1-(Ethoxymethyl)-4-nitrobenzene.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
IV. References
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 5. Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS [chemistrylearner.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Benzene, 1-(chloromethyl)-4-nitro- [webbook.nist.gov]
- 11. 1-(CHLOROMETHYL)-4-NITROBENZENE | CAS 100-14-1 [matrix-fine-chemicals.com]
Technical Support Center: Purification of 1-(Ethoxymethyl)-4-nitrobenzene
Welcome to the Technical Support Center for the purification of 1-(Ethoxymethyl)-4-nitrobenzene (CAS: 67216-72-2). This portal is designed for researchers and drug development professionals requiring high-purity isolation of this nitroaromatic ether.
Thermodynamic Profiling & Solvent Selection
1-(Ethoxymethyl)-4-nitrobenzene features a rigid nitroaromatic core coupled with a conformationally flexible ethoxymethyl chain. This structural dichotomy results in a moderate-to-low melting point, making the compound highly susceptible to liquid-liquid phase separation ("oiling out") during recrystallization. Selecting a solvent with an optimal temperature-solubility gradient is critical[1].
Quantitative Solvent Suitability Matrix
| Solvent System | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold, 0°C) | Oiling-Out Risk | Verdict |
| Ethanol (95%) | 78.2 | High (>200 mg/mL) | Low (<10 mg/mL) | Moderate | Primary Choice . Excellent gradient; easy to remove under vacuum. |
| Hexane / EtOAc (3:1) | ~68 (mixed) | High | Very Low | Low | Excellent Alternative . Binary system allows precise polarity tuning. |
| Toluene | 110.6 | Very High | High | High | Not Recommended . Sub-saturation prevents efficient recovery. |
| Water | 100.0 | Insoluble | Insoluble | N/A | Anti-solvent only . Use dropwise to force nucleation if needed. |
Standard Operating Procedure (SOP): Self-Validating Recrystallization
This protocol utilizes 95% Ethanol and incorporates built-in validation checkpoints to ensure thermodynamic control and prevent premature precipitation[2].
Step 1: Dissolution & Saturation
-
Place the crude 1-(Ethoxymethyl)-4-nitrobenzene in an Erlenmeyer flask.
-
Add hot (not boiling) 95% ethanol dropwise while swirling on a hot plate until the solid just dissolves.
-
Self-Validation Checkpoint: Inspect the bottom of the flask. If an oily layer is present, the compound has melted but not dissolved. Add an additional 5% by volume of hot ethanol until the solution is perfectly homogeneous.
Step 2: Decolorization (If necessary)
-
If the solution is dark yellow or brown, remove from heat and allow it to cool slightly (to prevent boil-over).
-
Add 1-2% (w/w) activated charcoal. The porous carbon matrix traps high-molecular-weight conjugated impurities.
-
Reheat to a gentle boil for 5 minutes.
Step 3: Hot Filtration
-
Pass the hot solution through a fluted filter paper in a pre-warmed stemless glass funnel.
-
Causality Note: A pre-warmed, stemless funnel prevents localized rapid cooling, which would cause the solute to crystallize prematurely and clog the apparatus.
Step 4: Controlled Nucleation & Growth
-
Cover the receiving flask with a watch glass to prevent solvent evaporation and allow it to cool undisturbed to room temperature.
-
Causality Note: Slow cooling keeps the solution in the metastable zone, promoting the growth of large, pure crystals rather than trapping impurities in a rapidly formed amorphous lattice.
-
Once at room temperature, transfer to an ice bath (0–4°C) for 15 minutes to maximize yield.
Step 5: Isolation
-
Collect the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a minimal amount of ice-cold ethanol to displace the mother liquor without redissolving the product.
-
Dry under high vacuum to constant weight.
Mechanistic Workflows
Caption: Thermodynamic pathways illustrating the causality between cooling rates, crystallization, and oiling out.
Troubleshooting Guides & FAQs
Q1: Why did my 1-(Ethoxymethyl)-4-nitrobenzene form a cloudy oil at the bottom of the flask instead of crystals? A: This phenomenon, known as "oiling out," occurs when the saturation temperature of the solution exceeds the melting point of the solute[2]. Because the ethoxymethyl group adds flexibility to the molecule, its melting point is relatively low. As the solution cools, the compound separates as a supercooled liquid rather than a solid. Resolution: Reheat the mixture until it is completely homogeneous. Add a small amount of the primary solvent (e.g., ethanol) to lower the saturation temperature, and cool the flask much more slowly. Introducing a seed crystal at a temperature just above the oiling-out point can also force heterogeneous nucleation.
Q2: My crystals are tinted yellow/brown, but the pure compound should be pale/colorless. How do I remove this? A: Nitroaromatics often degrade slightly or trap colored polymeric impurities during synthesis. Resolution: Add activated charcoal to the hot (not boiling) solution. Boil briefly, then perform a hot filtration through a pad of Celite to remove the fine charcoal particles before cooling[1]. Ensure you do not add charcoal to a boiling solution, as it provides massive surface area for rapid nucleation of solvent bubbles, causing it to boil over.
Q3: The compound is completely dissolved at room temperature, and no crystals are forming even in an ice bath. What went wrong? A: The solution is sub-saturated, meaning the ratio of solvent to solute is too high. Resolution: Boil off the excess solvent using a distillation setup or rotary evaporator until the solution becomes slightly cloudy (indicating the saturation point). Immediately add just enough hot solvent to clear the cloudiness, then proceed with the standard slow-cooling protocol.
Q4: Can I scratch the inside of the flask to force crystallization? A: Yes. If the solution has reached room temperature and is supersaturated but lacks a nucleation site, vigorously scratching the inside of the glass flask with a glass stirring rod creates microscopic glass shards and acoustic vibrations. These act as nucleation sites, lowering the activation energy required for the crystal lattice to begin forming[2].
Workflow Decision Matrix
Caption: Step-by-step decision tree for the recrystallization and troubleshooting workflow.
References
-
Title: Purification of Laboratory Chemicals (9th Edition) Source: Armarego, W. L. F., & Chai, C. (2022). Butterworth-Heinemann. URL: [Link]
- Title: Vogel's Textbook of Practical Organic Chemistry (5th Edition)
Sources
Removing Unreacted p-Nitrobenzyl Alcohol From Your Final Product
Technical Support Center: Purification Strategies
Researchers frequently utilize p-nitrobenzyl alcohol as a starting material in multi-step organic syntheses, particularly for creating protecting groups or functionalized derivatives.[1] However, its high polarity, crystalline nature, and potential for hydrogen bonding can make removing any unreacted excess from the final product a significant purification challenge. This guide provides a comprehensive set of troubleshooting strategies and detailed protocols to effectively isolate your desired compound.
Frequently Asked Questions (FAQs)
Q1: Why is unreacted p-nitrobenzyl alcohol difficult to remove with a simple aqueous wash?
A: While p-nitrobenzyl alcohol has some water solubility (approx. 2 g/L at 20°C), this is often insufficient for complete removal, especially if your reaction is performed in a water-miscible solvent like THF or if your product is nonpolar.[2][3][4] The alcohol can partition between the organic and aqueous layers during extraction, leading to persistent contamination.
Q2: My TLC plate shows the product and p-nitrobenzyl alcohol have very similar Rf values. What should I do?
A: This indicates that their polarities are too similar for effective separation with the current solvent system. The first step is to screen a wider range of solvent systems for Thin-Layer Chromatography (TLC), varying the ratio of a nonpolar solvent (like hexanes) to a polar solvent (like ethyl acetate). If separation is still poor, you may need to consider a different purification technique, such as recrystallization, assuming your product is a solid.
Q3: Can I use distillation to remove p-nitrobenzyl alcohol?
A: Distillation is generally not a practical method. p-Nitrobenzyl alcohol has a high boiling point (185°C at 12 mmHg), and many organic products may degrade at the high temperatures required for its removal.[3] This method is only viable if your desired product has a significantly lower boiling point.[5][6]
Purification Strategy Selection
The optimal purification method depends critically on the properties of your desired product relative to p-nitrobenzyl alcohol. Use the following logic diagram to guide your choice.
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-Nitrobenzyl alcohol, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. 4-Nitrobenzyl alcohol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. carlroth.com [carlroth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. studymind.co.uk [studymind.co.uk]
Technical Support Center: Troubleshooting Nitrobenzyl Ether Synthesis
Nitrobenzyl (NB) ethers, particularly ortho-nitrobenzyl (oNB) ethers, are indispensable photolabile protecting groups (PPGs) utilized in organic synthesis, peptide chemistry, and chemical biology[1][2]. However, their synthesis via Williamson etherification frequently suffers from low conversion rates due to the unique electronic and steric properties of the nitrobenzyl system[3][4].
This technical guide provides researchers and drug development professionals with mechanistic troubleshooting strategies, validated protocols, and quantitative data to optimize etherification yields.
Diagnostic Workflow
Diagnostic workflow for troubleshooting nitrobenzyl ether synthesis.
Section 1: Core Troubleshooting Guides
Q1: Why is my conversion stalling at 40-50% despite using an excess of nitrobenzyl bromide? Causality & Solution: Stalled conversion in Williamson etherification is frequently caused by competitive hydrolysis of the electrophile (nitrobenzyl halide) into nitrobenzyl alcohol by trace moisture[4]. The benzylic carbon adjacent to the electron-withdrawing nitro group is highly susceptible to nucleophilic attack by water. Self-Validating Protocol: Run a TLC or GC-MS control of the crude mixture. If you observe the formation of nitrobenzyl alcohol, moisture is the culprit. Ensure all solvents (especially hygroscopic ones like DMF or THF) are strictly anhydrous and handled under an inert argon atmosphere.
Q2: I am using K₂CO₃ as the base, but the alcohol isn't reacting. Should I heat the reaction? Causality & Solution: Heating a nitrobenzyl etherification with a weak base often leads to degradation or side reactions rather than the desired ether. K₂CO₃ is often insufficiently basic to fully deprotonate aliphatic or sterically hindered alcohols, leading to poor alkoxide formation[4]. Instead of heating, switch to a stronger base like Sodium Hydride (NaH) to ensure quantitative alkoxide formation[5]. If your substrate is base-sensitive (e.g., contains esters or epoxides), use Silver(I) Oxide (Ag₂O) as a mild, halophilic promoter that activates the nitrobenzyl halide rather than relying solely on alkoxide nucleophilicity[5].
Q3: My product degrades during purification or prolonged reaction times. What is causing this? Causality & Solution: ortho-Nitrobenzyl ethers are inherently photolabile. Ambient laboratory lighting (which contains UV and near-UV wavelengths) can trigger premature photodeprotection via an aci-nitro intermediate, cleaving the newly formed ether back into the alcohol and a nitrosobenzaldehyde byproduct[1][2]. Self-Validating Protocol: Conduct the reaction and subsequent workup in amber glassware or wrap all flasks and chromatography columns tightly in aluminum foil.
Q4: How do I overcome steric hindrance when protecting a secondary or tertiary alcohol? Causality & Solution: The Sₙ2 transition state is highly sensitive to steric bulk. When protecting hindered alcohols, the bulky nitrobenzyl group further raises the activation energy, drastically reducing the reaction rate[4]. To resolve this, introduce a phase-transfer catalyst such as Tetrabutylammonium Iodide (TBAI) (0.1 to 0.5 equivalents). TBAI undergoes halogen exchange with nitrobenzyl bromide to form nitrobenzyl iodide in situ, which is a vastly superior electrophile for sluggish Sₙ2 reactions.
Section 2: Quantitative Data – Base & Solvent Optimization
Use the table below to select the optimal conditions based on your substrate's specific steric and electronic demands.
| Base / Catalyst | Solvent | Substrate Suitability | Expected Conversion | Primary Complications / Side Reactions |
| K₂CO₃ | Acetone / CH₃CN | Phenols, highly reactive primary alcohols | 40 - 60% | Slow kinetics; unreacted starting material[4] |
| NaH | Anhydrous DMF | Aliphatic alcohols (1°, 2°) | > 85% | Base-catalyzed elimination; ester hydrolysis[5] |
| Ag₂O | CH₂Cl₂ / Toluene | Base-sensitive substrates | 70 - 90% | High reagent cost; requires strict exclusion of light[5] |
| NaH + TBAI | Anhydrous THF/DMF | Sterically hindered (2°, 3°) | 75 - 85% | Difficult removal of tetrabutylammonium salts |
Section 3: Validated Experimental Protocols
Protocol A: High-Yield Synthesis of Nitrobenzyl Ethers via NaH/DMF (Standard)
Purpose: For robust, non-base-sensitive aliphatic alcohols requiring high conversion.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of Argon. Wrap the flask completely in aluminum foil to exclude ambient light, which can cause premature cleavage[2].
-
Alkoxide Formation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (0.2 M relative to substrate). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the target alcohol (1.0 eq) in a minimal volume of anhydrous DMF. Add this dropwise to the NaH suspension over 10 minutes. Stir at 0 °C for 30 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).
-
Electrophile Addition: Dissolve ortho-nitrobenzyl bromide (1.2 eq) in anhydrous DMF. Add dropwise to the reaction mixture at 0 °C.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract 3x with Ethyl Acetate. Wash the combined organic layers 5x with distilled water or 5% LiCl solution to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Mild Etherification using Ag₂O (For Base-Sensitive Substrates)
Purpose: For substrates prone to epimerization or containing base-labile protecting groups[5].
-
Preparation: In an amber round-bottom flask, dissolve the target alcohol (1.0 eq) and ortho-nitrobenzyl bromide (1.5 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add freshly prepared Silver(I) Oxide (Ag₂O, 2.0 eq) and activated 4Å molecular sieves to the stirring solution.
-
Reaction: Seal the flask under Argon and stir vigorously at room temperature in the dark for 24-48 hours. The silver ions act as a halophilic Lewis acid, coordinating with the bromide leaving group to facilitate nucleophilic attack by the neutral alcohol[5].
-
Workup: Filter the suspension through a pad of Celite to remove silver salts. Wash the Celite pad thoroughly with DCM. Concentrate the filtrate and purify via flash column chromatography.
Section 4: Advanced FAQs
Q: Can I use 4-nitrobenzyl bromide instead of 2-nitrobenzyl bromide? A: Yes, 4-nitrobenzyl (pNB) groups are also utilized, particularly for protecting carboxylic acids and amines[6]. However, pNB ethers are generally not photocleavable under standard UV conditions. They are typically removed via reductive conditions (e.g., catalytic hydrogenation or dissolving metal reduction)[6][7]. If your experimental design requires orthogonal photodeprotection, you must use the ortho-isomer[1].
Q: Why am I seeing a dibrominated side product? A: If you synthesized your own nitrobenzyl bromide via radical bromination of nitrotoluene, secondary bromination at the benzylic position can occur, yielding dibromomethyl nitrobenzene[2]. Ensure you use only 1.0 to 1.1 equivalents of N-bromosuccinimide (NBS) during the precursor synthesis and purify the electrophile thoroughly before the etherification step to prevent complex mixtures[2].
References
-
Protecting Groups For Alcohols - Master Organic Chemistry. 8
-
Protecting Groups - IIT. 7
-
Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - ACS Omega. 3
-
Application Notes and Protocols: 4-Nitrobenzyl Alcohol in Pharmaceutical Synthesis - Benchchem. 6
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - Chemical Reviews.1
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC. 2
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. 5
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Temperature for 1-(Ethoxymethyl)-4-nitrobenzene
Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the complex thermal and chemical behavior of 1-(Ethoxymethyl)-4-nitrobenzene (commonly known as p-nitrobenzyl ethyl ether).
This molecule presents a unique dual-reactivity profile: it contains an ether linkage susceptible to specific cleavage pathways and a nitroaromatic core prone to high-energy thermal decomposition. This guide synthesizes mechanistic causality with field-proven protocols to ensure your synthetic workflows are both efficient and safe.
Knowledge Base: Mechanistic FAQs
Q1: Why does 1-(Ethoxymethyl)-4-nitrobenzene degrade unexpectedly when heated above 75 °C in basic methanol? A: Researchers often mistake this degradation for standard base-catalyzed hydrolysis. However, ethers are generally stable to bases. The causality here lies in benzylic oxidation . At approximately 75 °C in 20% aqueous NaOH/methanol, oxygen dissolved in the solvent oxidizes the benzylic position of the p-nitrobenzyl group[1]. This forms a transient hemiacetal intermediate that rapidly collapses, cleaving the ether. If your goal is to maintain stability during basic reflux, the presence of dissolved molecular oxygen is the hidden variable causing your yield loss.
Q2: Why does acidic cleavage with concentrated HBr require unusually high temperatures (>100 °C) compared to standard benzyl ethers?
A: Standard benzyl ethers cleave readily via a low-energy
Q3: What is the maximum safe operating temperature before the nitro group initiates thermal runaway?
A: Nitroaromatic compounds possess a high bond-dissociation energy for the
Troubleshooting Guide: Field-Reported Anomalies
Issue 1: Premature Ether Cleavage During Basic Reflux
-
Symptom: Disappearance of the starting ether and appearance of polar byproducts during prolonged heating in basic conditions.
-
Root Cause: Dissolved oxygen driving benzylic oxidation at elevated temperatures[1].
-
Corrective Action: Degas all solvents using the freeze-pump-thaw method or by sparging with Argon for 30 minutes prior to the addition of the base. Maintain an inert atmosphere and limit the reaction temperature to <50 °C.
Issue 2: Stalled Cleavage in Hydrobromic Acid
-
Symptom: The compound remains unreacted when treated with concentrated HBr at 60 °C, a temperature sufficient for standard ether deprotection.
-
Root Cause: The destabilized p-nitrobenzyl carbocation prevents low-temperature cleavage[2].
-
Corrective Action: Equip the reactor with a secure reflux condenser and increase the internal temperature to 110–120 °C to overcome the
activation barrier.
Issue 3: Exponential Pressure Spikes in Sealed Reactors
-
Symptom: Sudden, uncontrollable pressure increases during high-temperature distillation or microwave-assisted synthesis.
-
Root Cause: The reaction has breached the thermal stability threshold, initiating the autocatalytic decomposition of the nitroaromatic ring[3].
-
Corrective Action: Immediately trigger emergency cooling. For future runs, strictly cap the maximum process temperature at 130 °C.
Quantitative Data: Temperature & Stability Thresholds
The following table summarizes the causal relationship between temperature, chemical environment, and the stability of 1-(Ethoxymethyl)-4-nitrobenzene.
| Temperature Range | Chemical Environment | Stability / Reactivity Profile | Mechanistic Pathway |
| < 50 °C | Basic / Acidic | Highly Stable | Kinetically inert; insufficient energy for |
| 70 – 80 °C | Basic (NaOH/MeOH) | Moderate Degradation | Benzylic oxidation driven by dissolved |
| 100 – 120 °C | Acidic (Conc. HBr) | Controlled Cleavage | |
| > 150 °C | Any (Neat/Solution) | Severe Hazard | Autocatalytic decomposition; |
Self-Validating Experimental Protocols
Protocol 1: Controlled Ether Cleavage via Benzylic Oxidation
This protocol utilizes a parallel control design to self-validate the mechanistic requirement of molecular oxygen for basic cleavage.
-
Preparation: Set up two identical 50 mL round-bottom flasks (Vessel A and Vessel B). To each, add 1.0 mmol of 1-(Ethoxymethyl)-4-nitrobenzene and 10 mL of a 20% aqueous NaOH in methanol solution.
-
Atmospheric Control (The Validation Step):
-
Sparge Vessel A with pure
gas for 10 minutes and seal under an balloon. -
Sparge Vessel B with Argon for 30 minutes and seal under an Argon balloon.
-
-
Thermal Activation: Submerge both vessels in an oil bath pre-heated to 75 °C. Stir vigorously for 2 hours.
-
Validation Analysis: Quench both reactions with cold water and extract with ethyl acetate. Analyze via TLC (Hexanes:EtOAc 4:1).
-
Result: Vessel A will show complete conversion to the cleaved product, validating the oxidation pathway. Vessel B will show strictly intact starting material, proving the ether is inherently stable to base in the absence of oxygen[1].
-
Protocol 2: Thermal Hazard Screening (DSC)
This protocol ensures process safety by establishing a verified thermal baseline prior to scale-up.
-
Sample Loading: Weigh exactly 3.0 mg of 1-(Ethoxymethyl)-4-nitrobenzene into a gold-plated high-pressure DSC crucible.
-
Sealing: Hermetically seal the crucible. Causality: Sealing prevents the endothermic evaporation of volatiles from masking the critical exothermic decomposition peak.
-
Thermal Profiling: Heat the sample from 25 °C to 300 °C at a strict ramp rate of 5 °C/min under a nitrogen purge (50 mL/min).
-
Data Interpretation: Identify the onset temperature (
) of the primary exothermic event.-
Safety Rule: The maximum allowable process temperature for your synthesis must be set to at least 50 °C below the measured
to account for the induction phase of autocatalytic decomposition[3].
-
Process Visualization
Temperature-dependent degradation pathways of 1-(Ethoxymethyl)-4-nitrobenzene.
References
- A New Method for the Cleavage of Nitrobenzyl Amides and Ethers Source: PMC - NIH URL
- Thermal Stability Characteristics of Nitroaromatic Compounds Source: DTIC URL
- Source: OAKTrust (Texas A&M University)
- Mechanistic Principles of p-Nitrobenzyl Ether Cleavage Source: Filo Educational Repository URL
Sources
Minimizing side reactions during the reduction of 1-(Ethoxymethyl)-4-nitrobenzene
Case ID: RED-NITRO-BnOR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Challenge
The Challenge: You are attempting to reduce a nitro group (
The Risk: Standard catalytic hydrogenation conditions (e.g.,
-
Target Product: 4-(Ethoxymethyl)aniline
-
Major Side Product:
-Toluidine (via loss of the ethoxy group)
This guide provides two validated protocols to bypass this issue: a Chemical Reduction (High Selectivity, Lab Scale) and a Modified Catalytic Hydrogenation (Scalable, High Throughput).
Decision Matrix: Method Selection
Before proceeding, select the workflow that matches your equipment and scale.
Caption: Workflow for selecting the optimal reduction strategy based on scale and equipment availability.
Validated Protocols
Method A: Iron-Mediated Reduction (The "Gold Standard" for Selectivity)
Mechanism: Single Electron Transfer (SET) from zero-valent iron.
Why this works: Iron in neutral/mildly acidic media (
Reagents:
-
Substrate: 1-(Ethoxymethyl)-4-nitrobenzene (1.0 equiv)
-
Iron Powder (325 mesh, electrolytic grade): 4.0 - 5.0 equiv
-
Ammonium Chloride (
): 5.0 equiv -
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with heavy iron sludge), dissolve the substrate in Ethanol/Water (3:1).
-
Activation: Add solid
and stir for 10 minutes at room temperature. -
Addition: Add Iron powder in one portion.
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours.-
Checkpoint: Monitor by TLC/HPLC. The reaction is complete when the starting material disappears. You may observe a hydroxylamine intermediate (
) if the reaction is stopped too early.
-
-
Workup (Critical Step):
-
Isolation: Remove organic solvents under reduced pressure. Partition the residue between water and Ethyl Acetate. Dry organics over
and concentrate.
Method B: Catalytic Hydrogenation with Sulfided Platinum
Why Pd/C fails: Palladium aggressively inserts into benzylic C-O bonds. Why Pt/C (S) works: Sulfided Platinum is "poisoned." The sulfur modifies the active sites, drastically reducing the catalyst's ability to perform hydrogenolysis while retaining activity for nitro reduction.
Reagents:
-
Catalyst: 5% Pt/C (sulfided) or 1-3% Pt/C (sulfided). Do not substitute with standard Pt/C.
-
Hydrogen Source:
gas (1–5 bar) -
Solvent: Methanol or Ethyl Acetate (Avoid acidic solvents)
Step-by-Step Protocol:
-
Loading: Charge the hydrogenation vessel with the substrate dissolved in Methanol.
-
Catalyst Addition: Add 5% Pt/C (sulfided) (typically 2-5 wt% loading relative to substrate).
-
Safety: Add the catalyst under an inert atmosphere (
or ) to prevent ignition of methanol vapors.
-
-
Hydrogenation: Purge vessel with
(3x), then (3x). Pressurize to 3 bar (approx 45 psi). -
Agitation: Stir vigorously at
.-
Warning: High temperatures (
) increase the risk of over-reduction even with poisoned catalysts.
-
-
Filtration: Once
uptake ceases, purge with , filter through Celite, and concentrate.
Troubleshooting & Impurity Profiling
If your purity is low, identify the culprit using the table below.
| Impurity Structure | Name | Origin / Root Cause | Corrective Action |
| Hydrogenolysis. The benzylic ether was cleaved.[3][4] Common if Pd/C was used or temp was too high. | Switch to Method A (Fe/NH4Cl) or use Sulfided Pt/C. Lower reaction temperature. | ||
| Azo/Azoxy Dimer | Basic Conditions. Condensation of nitroso and hydroxylamine intermediates under basic pH. | Ensure | |
| Hydroxylamine | Incomplete Reduction. Reaction stopped too early or insufficient reducing agent. | Increase reaction time. For Method A, add 1.0 eq more Iron powder and reflux for 1h. | |
| Acetanilide | Solvent Side Reaction. Occurs if Acetic Acid is used as solvent at high temps. | Use Ethanol/Water or Methanol instead of Acetic Acid. |
Pathway Visualization
Understanding where the side reaction occurs is vital for control.
Caption: Reaction pathway showing the reduction cascade and branching points for critical impurities.
Frequently Asked Questions (FAQs)
Q: Can I use Tin Chloride (
Q: I only have Pd/C. Can I still make this work? A: It is risky. You can try "poisoning" your catalyst by adding Diphenylsulfide or Ethylenediamine to the reaction mixture. This occupies the highly active sites responsible for hydrogenolysis. However, yield reproducibility is often poor compared to using Sulfided Pt/C.
Q: My product is turning purple/brown upon storage. Why? A: Anilines are oxidation-sensitive. If you have trace Iron or Copper remaining in the product, it catalyzes air oxidation. Ensure you filter through a tight Celite pad and consider storing the product as an HCl salt (solid) rather than the free base oil for long-term stability.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Definitive source on catalyst selectivity, specifically Pd vs. Pt for hydrogenolysis).
-
Sajiki, H. (1995).[5] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate".[5] Tetrahedron Letters, 36(20), 3465-3468.
-
Ramadas, K., & Srinivasan, N. (1992).[1] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant". Synthetic Communications, 22(22), 3189–3195.[1] (Primary protocol for the Fe/NH4Cl method).
- Blaser, H. U., et al. (2003). "Industrial Scale Hydrogenation of Nitro Compounds". Specialty Chemicals Magazine. (Discusses Sulfided Pt/C for industrial selectivity).
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Technical Support Center: Chromatography of p-Nitrobenzyl Ethyl Ether
Welcome to the Technical Support Knowledge Base for the purification of p-nitrobenzyl ethyl ether (also known as 1-(ethoxymethyl)-4-nitrobenzene). Designed for researchers, scientists, and drug development professionals, this guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols for normal-phase column chromatography.
Core Principles: The Causality of Solvent Selection
Understanding the molecular anatomy of p-nitrobenzyl ethyl ether is critical for designing an effective purification strategy:
-
The Nitro Group (-NO₂): A strong electron-withdrawing group that imparts a significant dipole moment. It acts as a strong hydrogen bond acceptor, binding tightly to the acidic silanol groups (Si-OH) of normal-phase silica gel.
-
The Ethyl Ether Linkage: Provides moderate polarity and rotational flexibility.
-
The Aromatic Ring & Ethyl Chain: Impart lipophilic (hydrophobic) character to the molecule.
Because of this amphiphilic nature, normal-phase silica gel chromatography using a Hexane / Ethyl Acetate (EtOAc) solvent system is highly effective. Hexane acts as the non-polar bulk mobile phase, dissolving the lipophilic portions of the molecule. Ethyl acetate acts as the polar modifier; its ester oxygen actively competes with the nitro group for hydrogen bonding sites on the silica stationary phase, facilitating controlled elution 1.
Quantitative Data: Solvent System Optimization
The table below summarizes the expected behavior of p-nitrobenzyl ethyl ether across different solvent ratios to help you optimize your gradient.
| Solvent System (Hexane : EtOAc) | Est. Polarity Index | Elution Behavior | Causality / Application |
| 100:0 | 0.0 | No movement (Rf = 0.0) | Lacks the necessary dipole to disrupt silica-nitro interactions. |
| 9:1 | ~0.4 | Slow (Rf ~ 0.15) | Ideal for washing non-polar impurities (e.g., alkyl halides) off the column. |
| 4:1 | ~0.9 | Optimal (Rf ~ 0.30) | EtOAc perfectly outcompetes silica for nitro group binding, yielding sharp bands. |
| 1:1 | ~2.2 | Fast (Rf ~ 0.80) | Too polar; causes co-elution with highly polar impurities like unreacted alcohols. |
Self-Validating Experimental Protocol
This protocol incorporates built-in validation checks to ensure scientific integrity at every step of the chromatography workflow.
Step 1: TLC Pre-Validation
-
Action: Spot the crude mixture on a silica gel 60 F254 plate. Develop in a 4:1 Hexane:EtOAc solvent system.
-
Validation Check: The target p-nitrobenzyl ethyl ether must appear as a distinct, dark spot under 254 nm UV light at an Rf of ~0.30. If the spot is smeared, the sample is either overloaded or degraded.
Step 2: Column Packing (Slurry Method)
-
Action: Suspend 230-400 mesh silica gel in 100% hexane. Pour smoothly into the column and apply positive air pressure to pack the bed.
-
Validation Check: The solvent line must descend perfectly horizontally. A tilted line indicates uneven packing, which will cause band distortion and poor separation.
Step 3: Sample Loading (Dry Load Technique)
-
Action: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 1:3 ratio to crude mass) and evaporate the DCM completely under reduced pressure. Load this dry powder evenly onto the top of the column bed.
-
Validation Check: The loaded powder must be free-flowing. Clumping indicates residual DCM, which will locally disrupt the hexane gradient and cause premature elution.
Step 4: Gradient Elution
-
Action: Elute with 2 column volumes (CV) of 100% hexane, followed by 3 CV of 9:1 Hexane:EtOAc, and finally transition to 4:1 Hexane:EtOAc to elute the p-nitrobenzyl ether derivative 2.
-
Validation Check: Collect fractions continuously. The product should begin eluting shortly after the transition to the 4:1 solvent system.
Step 5: Fraction Analysis
-
Action: Analyze fractions via TLC. Combine fractions containing only the pure UV-active spot at Rf 0.30.
-
Validation Check: Evaporate a small aliquot of the pooled fractions. The resulting residue should be a pale yellow oil or solid, confirming the isolation of the target ether.
Process Visualization
Workflow for the normal-phase purification of p-nitrobenzyl ethyl ether.
Troubleshooting Guide
Q: My product is co-eluting with the p-nitrobenzyl alcohol starting material. How do I resolve this? A: p-Nitrobenzyl alcohol contains a free hydroxyl group, making it significantly more polar than the ethyl ether derivative. If they are co-eluting, your solvent system is too polar (e.g., using 1:1 Hexane:EtOAc). Causality: The strong hydrogen bonding of the alcohol to the silica is being overridden by excess ethyl acetate, causing both compounds to wash off together. Solution: Reduce the polarity to 9:1 or 8:2 Hexane:EtOAc. The ether will elute much earlier than the alcohol, providing baseline separation.
Q: I observe severe streaking of the UV-active band during elution. A: Streaking of nitroaromatics usually indicates column overloading or poor solubility in the mobile phase. Causality: If the local concentration of the ether exceeds its solubility in the hexane-rich mobile phase, it precipitates on the column and slowly redissolves, causing a long tail. Solution: Always use the dry-load technique described in the protocol. If liquid loading is necessary, use a slightly more polar modifier like a small percentage of dichloromethane (e.g., Hexane:EtOAc:DCM 8:1:1) to maintain sample solubility without drastically altering the Rf.
Q: The compound is invisible to standard chemical stains (e.g., PMA, Vanillin). How do I track it? A: Causality: Nitrobenzyl ethers lack easily oxidizable functional groups that react with phosphomolybdic acid (PMA) or vanillin stains. Solution: Rely strictly on UV quenching at 254 nm. The conjugated pi-system of the p-nitrobenzyl group absorbs UV light strongly, appearing as a dark purple/black spot on fluorescent TLC plates.
Frequently Asked Questions (FAQs)
Q: Can I use petroleum ether instead of hexane? A: Yes. Petroleum ether (boiling fraction 40-60°C) is a highly effective, lower-cost alternative to hexane. Causality: Both are non-polar aliphatic hydrocarbons with a polarity index of ~0.0. However, petroleum ether evaporates faster during fraction concentration, which can be advantageous when isolating volatile ether derivatives.
Q: Why does my isolated p-nitrobenzyl ethyl ether turn darker yellow over time? A: Causality: Nitroaromatic compounds are susceptible to slow photochemical degradation when exposed to ambient UV light, leading to the formation of highly conjugated, colored polymeric impurities. Solution: Store the purified ether in an amber vial under an inert atmosphere (nitrogen or argon) at 4°C to maintain long-term stability.
References
- Title: p-Nitrobenzyl tosylate | 4450-68-4 Source: BenchChem Application Notes URL
- Source: Nature Communications (via ResearchGate)
Sources
Handling moisture sensitivity during 1-(Ethoxymethyl)-4-nitrobenzene preparation
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(ethoxymethyl)-4-nitrobenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on managing moisture sensitivity, a critical factor for the success of this Williamson ether synthesis.
Introduction to the Synthesis
The preparation of 1-(ethoxymethyl)-4-nitrobenzene is achieved through a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of 4-nitrobenzyl alcohol to form a nucleophilic alkoxide, which then displaces a halide from an ethoxymethylating agent, such as chloromethyl ethyl ether. The success of this synthesis is highly dependent on anhydrous conditions due to the moisture-sensitive nature of the reagents, particularly the strong base used for deprotonation, typically sodium hydride (NaH).[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-(ethoxymethyl)-4-nitrobenzene, with a focus on practical, field-proven solutions.
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have isolated only unreacted starting materials. What are the likely causes and how can I improve the outcome?
Answer: Low or no product formation in this synthesis is a common issue, often linked to the deactivation of the key reagents by moisture. A systematic review of your experimental setup and reagents is the first step in troubleshooting.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |
| Moisture Contamination | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Sodium hydride reacts violently with water to produce sodium hydroxide and hydrogen gas. Any moisture present will consume the NaH, preventing the deprotonation of 4-nitrobenzyl alcohol to form the necessary alkoxide nucleophile. |
| Inactive Sodium Hydride | Use fresh, high-quality sodium hydride. A gray appearance may indicate deactivation due to improper storage. | Sodium hydride is highly reactive and can be deactivated by exposure to air and moisture over time. |
| Incomplete Deprotonation | Ensure complete deprotonation of the 4-nitrobenzyl alcohol by observing the cessation of hydrogen gas evolution before adding the ethoxymethylating agent. | The reaction will not proceed until the more nucleophilic alkoxide is formed. Incomplete deprotonation will result in a lower concentration of the active nucleophile. |
| Suboptimal Reaction Temperature | The reaction temperature should be carefully controlled. While gentle heating can increase the reaction rate, excessive heat can lead to side reactions. A typical temperature range for Williamson ether synthesis is 50-100 °C. | The S(_N)2 reaction rate is temperature-dependent. However, higher temperatures can also favor elimination side reactions, especially if there are any impurities or if a secondary/tertiary halide were to be used. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Williamson ether syntheses can take anywhere from 1 to 8 hours to reach completion. | Incomplete reactions are a common cause of low yields. TLC will allow you to determine when the starting material has been consumed. |
Problem 2: Formation of Side Products
Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can they be minimized?
Answer: The primary side reaction in this synthesis is the formation of byproducts due to the basic nature of the alkoxide and the reactivity of the reagents.
Common Side Reactions and Prevention:
| Side Reaction | Prevention Strategy | Mechanism and Explanation |
| Elimination (E2) Reaction | Use a primary ethoxymethylating agent (e.g., chloromethyl ethyl ether). Avoid secondary or tertiary halides. | The alkoxide is a strong base and can promote the E2 elimination of HX from the alkyl halide, leading to the formation of an alkene instead of the desired ether. This is more prevalent with sterically hindered alkyl halides. |
| Self-Condensation of 4-Nitrobenzyl Alcohol | Ensure the ethoxymethylating agent is added promptly after the complete formation of the alkoxide. | Under strongly basic conditions, the 4-nitrobenzyl alkoxide could potentially react with another molecule of 4-nitrobenzyl alcohol or its corresponding halide if formed in situ, leading to undesired oligomeric byproducts. |
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere crucial for this reaction?
A1: An inert atmosphere, typically nitrogen or argon, is essential to prevent the reaction of sodium hydride and the subsequent alkoxide with atmospheric moisture and oxygen.[3] This protective environment ensures the integrity and reactivity of these sensitive species throughout the experiment.
Q2: What is the best solvent for this reaction?
A2: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for Williamson ether synthesis.[2] These solvents effectively dissolve the reagents and stabilize the transition state of the S(_N)2 reaction without participating in the reaction themselves.
Q3: How can I confirm the formation of the desired product?
A3: The formation of 1-(ethoxymethyl)-4-nitrobenzene can be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the appearance of the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the molecule.
Q4: What are the key safety precautions when working with sodium hydride?
A4: Sodium hydride is a highly reactive and flammable solid.[1][4][5][6] Always handle it in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves. Have a Class D fire extinguisher readily available. Never quench sodium hydride with water; use a non-protic solvent like isopropanol for deactivation.
Experimental Protocols
Detailed Step-by-Step Methodology for the Synthesis of 1-(Ethoxymethyl)-4-nitrobenzene
-
Preparation of Glassware and Reagents:
-
Thoroughly dry all glassware (a three-necked round-bottom flask, a condenser, and an addition funnel) in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon.
-
Use anhydrous THF or DMF as the solvent.
-
-
Reaction Setup:
-
Assemble the dry glassware and maintain a positive pressure of inert gas.
-
To the reaction flask, add 4-nitrobenzyl alcohol (1.0 equivalent) and anhydrous solvent.
-
In a separate, dry flask, prepare a solution of chloromethyl ethyl ether (1.1 equivalents) in the anhydrous solvent.
-
-
Alkoxide Formation:
-
Cool the solution of 4-nitrobenzyl alcohol to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents, as a 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 4-nitrobenzyl alkoxide.
-
-
Ether Formation:
-
Add the solution of chloromethyl ethyl ether dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of ethanol.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Visualization of Key Processes
Reaction Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
Experimental Workflow for Moisture-Sensitive Reactions
Caption: A generalized workflow for experiments requiring anhydrous conditions.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve low product yield.
References
-
OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Available at: [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
-
University of California. (2012). Sodium Hydride - Standard Operating Procedure. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Available at: [Link]
-
McBurney, B., et al. (2004). 1-Ethoxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2179–o2180. Available at: [Link]
-
Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]
-
SpectraBase. (n.d.). 1-Ethoxy-4-nitro-benzene. Available at: [Link]
-
PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Available at: [Link]
-
NIST. (n.d.). Benzene, 1-ethoxy-4-nitro-. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... Available at: [Link]
-
SIELC Technologies. (2018). 1-Ethoxy-4-nitrobenzene. Available at: [Link]
-
Scribd. (n.d.). Synthesis of Nitrobenzen. Available at: [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chegg.com [chegg.com]
Technical Support Center: Strategies for Increasing the Purity of 1-(Ethoxymethyl)-4-nitrobenzene to >98%
Welcome to the technical support center for the purification of 1-(Ethoxymethyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity levels for this compound. Here, we will explore common challenges and provide detailed, field-proven strategies to overcome them, ensuring your final product meets the stringent >98% purity requirement.
Troubleshooting Guide: Common Issues and Immediate Solutions
This section addresses specific problems you might encounter during the synthesis and purification of 1-(Ethoxymethyl)-4-nitrobenzene.
Q1: My final product has a low yield after purification. What are the likely causes and how can I fix this?
A1: Low yield is a frequent issue stemming from several potential problems:
-
Incomplete Reaction: The Williamson ether synthesis, a common method for preparing 1-(Ethoxymethyl)-4-nitrobenzene from 4-nitrophenol and an ethylating agent, may not have gone to completion.[1][2] To address this, ensure you are using a sufficiently strong base to fully deprotonate the 4-nitrophenol, such as sodium hydride (NaH).[3][4] Also, consider reaction time and temperature, as insufficient levels of either can lead to an incomplete reaction.
-
Side Reactions: The alkoxide can participate in elimination reactions, especially if your ethylating agent is a secondary or tertiary halide.[5][6][7] Always use a primary ethyl halide, like ethyl iodide or ethyl bromide, to favor the desired SN2 reaction.[7]
-
Product Loss During Workup: Significant amounts of your product can be lost during aqueous washes if the pH is not controlled, or if an excessive volume of washing solution is used. Ensure your organic layer is thoroughly separated and consider back-extracting the aqueous layer to recover any dissolved product.
-
Inefficient Crystallization: If you are using recrystallization for purification, you may be losing a substantial amount of product in the mother liquor.[8] This can happen if the solvent is too effective at dissolving your compound even at low temperatures, or if you use an excessive amount of solvent.[8]
Q2: After purification, my TLC plate shows multiple spots, but I was expecting a single pure compound. What's happening?
A2: The presence of multiple spots on a TLC plate post-purification can be perplexing. Here are some potential causes:
-
Isomeric Impurities: The synthesis may have produced positional isomers that are difficult to separate from the desired product due to similar polarities.[8]
-
Degradation on the TLC Plate: Some nitro compounds can be unstable on the acidic surface of a standard silica gel TLC plate, leading to the appearance of degradation products as extra spots.[9]
-
Contamination: It's possible that the sample, solvent, or TLC plate itself was contaminated.[9]
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid, which can trap impurities.[8][9] This is often due to the solution being cooled too quickly or the boiling point of the solvent being higher than the melting point of your compound.[9] To prevent this, allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] If oiling persists, try reheating the solution, adding a small amount of additional solvent, and allowing it to cool at an even slower rate.[8]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification of 1-(Ethoxymethyl)-4-nitrobenzene.
Q1: What are the most common impurities in the synthesis of 1-(Ethoxymethyl)-4-nitrobenzene?
A1: The most likely impurities arise from the starting materials and potential side reactions. These include:
-
Unreacted 4-nitrophenol: This is a common impurity if the reaction does not go to completion.
-
Byproducts from the ethylating agent: For example, if using ethyl iodide, small amounts of ethanol or diethyl ether could be present.
-
Positional Isomers: Although less common in this specific synthesis, other isomers can sometimes form.[8]
-
Over-alkylation products: In some cases, further reaction on the nitro group or the ring can occur, though this is less likely under standard Williamson ether synthesis conditions.
Q2: Which purification method is best for achieving >98% purity for 1-(Ethoxymethyl)-4-nitrobenzene?
A2: A combination of techniques is often the most effective approach.
-
Initial Workup: Start with a standard aqueous workup to remove inorganic salts and water-soluble impurities.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities and can often yield highly pure crystalline products.[10][11]
-
Column Chromatography: If recrystallization fails to remove all impurities, particularly those with similar polarity to your product, column chromatography is the method of choice.[12][13]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent will dissolve your compound well when hot but poorly when cold.[8][11] For nitroaromatic compounds, ethanol or methanol are often good starting points.[8] You may need to experiment with a few different solvents or solvent mixtures (e.g., ethanol/water) to find the optimal system for your specific compound and impurity profile.[14]
Q4: What are the key parameters to consider for successful column chromatography?
A4: For effective separation by column chromatography, consider the following:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like 1-(Ethoxymethyl)-4-nitrobenzene.[12][13]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used.[15] The optimal ratio will depend on the polarity of your compound and the impurities you are trying to separate. Use Thin Layer Chromatography (TLC) to determine the best solvent system before running the column.[13]
-
Column Packing and Loading: Ensure the column is packed uniformly to prevent channeling.[8] Do not overload the column; a general guideline is to load an amount of crude product that is 1-5% of the weight of the silica gel.[8]
Detailed Experimental Protocols
Here are step-by-step protocols for the key purification techniques.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude 1-(Ethoxymethyl)-4-nitrobenzene. Add a few drops of your chosen solvent (e.g., ethanol) and heat gently. If the solid dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In a larger flask, add your crude product and the minimum amount of hot solvent required to fully dissolve it.[10]
-
Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to remove colored impurities.[14]
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them.[11]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[10]
-
Drying: Allow the crystals to dry completely.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC system that gives good separation between your product and any impurities. The ideal Rf value for your product is typically between 0.2 and 0.4.
-
Column Preparation: Pack a glass column with silica gel, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent, and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or nitrogen gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Analytical Methods for Purity Assessment
To confirm that you have achieved >98% purity, you will need to use appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often suitable for this type of compound.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can provide excellent separation of volatile compounds, and the mass spectrometer provides structural information for identification.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of your compound and can also be used for quantitative analysis (qNMR) to determine purity with a high degree of accuracy.[17]
Table 1: Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, quantitative.[17] | Requires a reference standard for quantification. |
| GC-MS | Separation based on volatility followed by mass-to-charge ratio detection. | Excellent for volatile compounds, provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Integration of NMR signals relative to a known internal standard. | Highly accurate, does not require a reference standard of the analyte.[17] | Lower sensitivity compared to HPLC.[17] |
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for achieving high-purity 1-(Ethoxymethyl)-4-nitrobenzene.
Caption: A typical workflow for the purification of 1-(Ethoxymethyl)-4-nitrobenzene.
References
-
UKEssays. (November 2018). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
Unknown. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
ScienceMadness. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]
-
SIELC Technologies. (2018, February 19). 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization1. Retrieved from [Link]
-
McBurney, B., Bacsa, J., Jones, T., & Schultheiss, N. (2004). 1-Ethoxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2179–o2180. [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Voutyritsa, E., Theodorou, A., Kokotou, M. G., & Kokotos, C. G. (n.d.). Supporting Information: Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
-
Unknown. (n.d.). III Analytical Methods. Retrieved from [Link]
-
World Health Organization. (n.d.). Analytical methods and achievability. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Academia.edu. (n.d.). (PDF) 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-ETHOXY-4-NITROBENZENE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Liu, X. (2024). Organic Chemistry II. KPU Pressbooks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academia.edu [academia.edu]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. athabascau.ca [athabascau.ca]
- 12. ukessays.com [ukessays.com]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. 1-Ethoxy-4-nitrobenzene | SIELC Technologies [sielc.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Interpretation of 1-(Ethoxymethyl)-4-nitrobenzene
In the landscape of modern synthetic chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(ethoxymethyl)-4-nitrobenzene, a substituted aromatic compound of interest in various research domains. By comparing its spectral features with those of structurally related analogues, 4-nitrobenzyl alcohol and diethyl ether, we aim to provide researchers, scientists, and drug development professionals with a practical framework for interpreting complex spectra and understanding the subtle electronic effects that govern chemical shifts and coupling constants.
The Power of Proton NMR in Structural Elucidation
¹H NMR spectroscopy is a powerful technique that exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency at which this occurs—the chemical shift (δ)—is highly sensitive to the local electronic environment of the proton. This sensitivity allows us to differentiate between protons in various parts of a molecule, providing a detailed map of its structure. Key parameters obtained from a ¹H NMR spectrum include:
-
Chemical Shift (δ): Indicates the electronic environment of a proton.
-
Integration: The area under a signal, proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): Arises from the interaction of neighboring protons (spin-spin coupling) and provides information about the number of adjacent protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, which gives information about the dihedral angle between coupled protons.
Interpreting the ¹H NMR Spectrum of 1-(Ethoxymethyl)-4-nitrobenzene
The structure of 1-(ethoxymethyl)-4-nitrobenzene presents several distinct proton environments, which are expected to give rise to a characteristic ¹H NMR spectrum. Based on data from the closely related compound 1'-(diethoxymethyl)-4'-nitrobenzene, we can predict the approximate chemical shifts for our target molecule.[1]
Aromatic Protons: The benzene ring is substituted with a powerful electron-withdrawing nitro group (-NO₂) and an electron-donating ethoxymethyl group (-OCH₂CH₃). The nitro group strongly deshields the aromatic protons, shifting them downfield. The two protons ortho to the nitro group (Hₐ) are expected to be the most downfield, appearing as a doublet. The two protons meta to the nitro group (Hₑ) will be slightly more shielded and will also appear as a doublet due to coupling with the adjacent ortho protons.
Benzylic Protons: The two protons of the methylene group attached to the benzene ring and the ether oxygen (-CH₂-O) are in a benzylic position and are also deshielded by the adjacent aromatic ring and the electronegative oxygen atom. These are expected to appear as a singlet, as there are no adjacent protons to cause splitting.
Ethoxy Protons: The ethoxy group will give rise to two distinct signals. The two methylene protons (-O-CH₂-CH₃) are adjacent to an oxygen atom, which deshields them, causing them to appear as a quartet due to coupling with the three methyl protons. The three methyl protons (-CH₂-CH₃) are further from the electronegative oxygen and will therefore be the most upfield signal, appearing as a triplet due to coupling with the two methylene protons.
Here is a summary of the expected ¹H NMR spectral data for 1-(ethoxymethyl)-4-nitrobenzene:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Aromatic (ortho to -NO₂) | ~8.2 | Doublet | 2H |
| Aromatic (meta to -NO₂) | ~7.6 | Doublet | 2H |
| Benzylic (-CH₂-O) | ~5.4 | Singlet | 2H |
| Methylene (-O-CH₂-CH₃) | ~3.6 | Quartet | 2H |
| Methyl (-CH₂-CH₃) | ~1.2 | Triplet | 3H |
Comparative Spectral Analysis
To better understand the spectral features of 1-(ethoxymethyl)-4-nitrobenzene, it is instructive to compare its spectrum with those of simpler, related molecules.
4-Nitrobenzyl alcohol
This compound shares the 4-nitrophenyl moiety but has a hydroxyl group instead of an ethoxymethyl group. The ¹H NMR spectrum of 4-nitrobenzyl alcohol in DMSO-d₆ shows two doublets for the aromatic protons at approximately 8.22-8.20 ppm and 7.60-7.58 ppm.[2] The benzylic protons appear as a doublet at 4.65-4.63 ppm, coupled to the hydroxyl proton which appears as a triplet at 5.56-5.53 ppm.[2] The downfield shift of the aromatic protons is very similar to what is expected for 1-(ethoxymethyl)-4-nitrobenzene, highlighting the strong deshielding effect of the nitro group. The benzylic protons in 4-nitrobenzyl alcohol are slightly more upfield compared to the predicted shift in our target molecule, which is consistent with the slightly lower electronegativity of a hydroxyl group compared to an ether linkage.
Diethyl Ether
Diethyl ether provides a reference for the signals of an unconstrained ethoxy group. Its ¹H NMR spectrum is characterized by a quartet at approximately 3.47 ppm for the methylene protons (-OCH₂-) and a triplet at about 1.21 ppm for the methyl protons (-CH₃).[3][4] This is very similar to the expected shifts for the ethoxy group in 1-(ethoxymethyl)-4-nitrobenzene, demonstrating that the electronic environment of the ethoxy group is not significantly altered by its attachment to the benzylic position.
| Compound | Aromatic Protons (δ, ppm) | Benzylic Protons (δ, ppm) | Alkoxy Protons (δ, ppm) |
| 1-(Ethoxymethyl)-4-nitrobenzene (Predicted) | ~8.2 (d), ~7.6 (d) | ~5.4 (s) | ~3.6 (q), ~1.2 (t) |
| 4-Nitrobenzyl alcohol [2] | 8.22-8.20 (d), 7.60-7.58 (d) | 4.65-4.63 (d) | N/A (has -OH) |
| Diethyl Ether [3] | N/A | N/A | 3.47 (q), 1.21 (t) |
This comparative analysis underscores the additive nature of substituent effects on ¹H NMR chemical shifts. The spectrum of 1-(ethoxymethyl)-4-nitrobenzene can be rationalized as a combination of the features observed in its constituent parts: the downfield aromatic signals characteristic of a 4-nitro-substituted benzene ring and the typical quartet-triplet pattern of an ethoxy group.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum, the following protocol should be followed:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample, 1-(ethoxymethyl)-4-nitrobenzene.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it should not have signals that overlap with the analyte signals.[3]
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[3]
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Apply a 90° radiofrequency pulse to excite the protons.
-
Acquire the free induction decay (FID) signal.
-
Repeat the pulse-acquire sequence for a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Visualizing Molecular Structure and NMR Correlations
Figure 1. Molecular structure of 1-(ethoxymethyl)-4-nitrobenzene with predicted ¹H NMR chemical shifts.
Conclusion
The ¹H NMR spectrum of 1-(ethoxymethyl)-4-nitrobenzene provides a wealth of information that allows for its unambiguous structural confirmation. By dissecting the spectrum into its constituent parts—the aromatic region, the benzylic protons, and the ethoxy group signals—and comparing these with the spectra of related compounds, we can confidently assign each signal and understand the electronic influences at play. This guide serves as a practical resource for researchers, demonstrating a systematic approach to spectral interpretation that combines theoretical knowledge with comparative data analysis. As a fundamental tool in chemical analysis, a thorough understanding of ¹H NMR spectroscopy is indispensable for the modern scientist.
References
- The Royal Society of Chemistry. (n.d.). Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.
- ChemicalBook. (n.d.). Diethyl ether(60-29-7) 1H NMR spectrum.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of ethoxyethane.
- PubChem. (n.d.). 4-Nitrobenzyl alcohol.
- Scribd. (n.d.). 4-NITROBENZYLALCOHOL-1H.
- Filo. (2025, September 4). The hydrogen NMR spectrum of diethyl ether shows?.
- ChemicalBook. (n.d.). 4-Nitrobenzyl alcohol(619-73-8) 1H NMR spectrum.
- Scribd. (2006, April 14). 4 Nitrobenzylalcohol 1H.
- ChemicalBook. (n.d.). 4-Nitrobenzyl bromide(100-11-8) 1H NMR spectrum.
- ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound....
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. The hydrogen NMR spectrum of diethyl ether shows? A. two peaks, one a tr.. [askfilo.com]
FT-IR characteristic peaks for 1-(Ethoxymethyl)-4-nitrobenzene analysis
Executive Summary
This technical guide provides a definitive infrared spectroscopy (FT-IR) profile for 1-(Ethoxymethyl)-4-nitrobenzene (also known as p-nitrobenzyl ethyl ether). Designed for analytical chemists and drug development professionals, this document moves beyond simple peak listing to offer a comparative analysis against structural isomers (e.g., p-nitrophenetole) and synthetic precursors.
The analysis highlights the critical distinction between benzyl ether and phenyl ether linkages, a common source of misidentification in this class of compounds.
Chemical Identity & Structural Context
-
Compound Name: 1-(Ethoxymethyl)-4-nitrobenzene
-
CAS Number: 67216-72-2
-
Molecular Formula: C₉H₁₁NO₃
-
Structure: A benzene ring substituted at the para (1,4) positions with a nitro group (-NO₂) and an ethoxymethyl group (-CH₂-O-CH₂CH₃).
Analytical Significance: Unlike its isomer p-nitrophenetole (where oxygen is directly bonded to the ring), the oxygen in 1-(ethoxymethyl)-4-nitrobenzene is insulated from the aromatic system by a methylene bridge. This structural difference fundamentally alters the C–O stretching frequencies, serving as the primary discrimination point.
Detailed Spectral Analysis
The following table synthesizes characteristic peaks derived from p-substituted nitrobenzyl systems.
Table 1: Diagnostic FT-IR Peaks for 1-(Ethoxymethyl)-4-nitrobenzene
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Nitro (Ar-NO₂) | Asymmetric Stretch ( | 1520 ± 10 | Strong | Lower frequency than aliphatic nitro due to conjugation. |
| Nitro (Ar-NO₂) | Symmetric Stretch ( | 1345 ± 10 | Strong | Highly characteristic pair with the 1520 band. |
| Ether (C-O-C) | Dialkyl-like Stretch ( | 1100 ± 15 | Strong | Critical ID Point. Distinguishes from phenyl ethers (which absorb ~1250 cm⁻¹). |
| Aromatic Ring | C-H Stretch | 3100 – 3000 | Weak | Sharp peaks above 3000 cm⁻¹. |
| Aromatic Ring | C=C Ring Stretch | ~1600, 1500 | Medium | Skeletal vibrations. |
| Aromatic Ring | C-H Out-of-Plane Bend | 860 – 840 | Strong | Diagnostic for para-substitution (1,4-disubstituted benzene). |
| Alkyl (Ethyl/CH₂) | C-H Stretch ( | 2980 – 2850 | Medium | Asymmetric and symmetric stretches of -CH₂- and -CH₃. |
Comparative Analysis: Alternatives & Isomers
This section details how to distinguish the target compound from its closest chemical relatives using FT-IR.
Scenario A: Distinguishing from the Isomer (p-Nitrophenetole)
p-Nitrophenetole (1-ethoxy-4-nitrobenzene) is a structural isomer where the oxygen is directly attached to the benzene ring.
-
The Differentiator: The C–O Stretch .[1][2][3][4][5][6]
-
Target (Benzyl Ether): The oxygen is bonded to two aliphatic carbons (benzyl and ethyl). It behaves like a dialkyl ether, showing a strong band near 1100 cm⁻¹ .[1]
-
Isomer (Phenyl Ether): The Oxygen-Aromatic bond possesses partial double-bond character due to resonance. This shifts the stretching frequency significantly higher, to ~1250 cm⁻¹ (Asymmetric Ar-O-C stretch).
-
Scenario B: Monitoring Synthesis (from 4-Nitrobenzyl Alcohol)
A common synthesis route involves the etherification of 4-nitrobenzyl alcohol.
-
Precursor Signal: 4-Nitrobenzyl alcohol exhibits a broad, intense O-H stretch at 3300–3400 cm⁻¹ .
-
Product Signal: The target ether lacks this O-H band completely.
-
Process Control: The reaction is deemed complete only when the broad O-H band disappears and the sharp C-O-C band at 1100 cm⁻¹ emerges.
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for identifying this compound and monitoring its synthesis.
Figure 1: Spectral Fingerprint Logic
Caption: Decision tree for distinguishing 1-(Ethoxymethyl)-4-nitrobenzene from its alcohol precursor and phenyl ether isomer.
Figure 2: Synthesis Monitoring Pathway
Caption: Spectral changes during the conversion of alcohol to ether, highlighting the disappearance of the hydroxyl signal.
Experimental Protocol: Sample Preparation
To ensure high-quality spectral data, the following preparation method is recommended.
Method: Liquid Film (Salt Plates) Since 1-(Ethoxymethyl)-4-nitrobenzene is typically a viscous liquid or low-melting solid, the liquid film technique is optimal.
-
Materials: Two polished NaCl or KBr plates.
-
Preparation: Place a small drop (approx. 10-20 µL) of the neat sample onto the center of one plate.
-
Assembly: Gently place the second plate on top. Rotate slightly to spread the liquid into a thin, uniform film free of air bubbles.
-
Acquisition: Mount in the FT-IR sample holder. Scan from 4000 to 400 cm⁻¹.[7]
-
Validation: Ensure the strongest peaks (Nitro groups) have a transmittance between 10% and 20% (absorbance ~0.7-1.0) to avoid detector saturation.
Alternative: ATR (Attenuated Total Reflectance) If using an ATR accessory (Diamond or ZnSe crystal):
-
Place the sample directly on the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Note: ATR spectra may show slight peak shifts (1-3 cm⁻¹) to lower wavenumbers compared to transmission spectra due to depth of penetration effects.
References
-
National Institute of Standards and Technology (NIST). Benzene, 1-ethoxy-4-nitro- (p-Nitrophenetole) Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
OpenStax. Spectroscopy of Ethers - Organic Chemistry. Rice University. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). 4-Nitrobenzyl alcohol - PubChem Compound Summary. PubChem.[8][9] Available at: [Link]
-
SpectraBase. 1-Ethoxy-4-nitrobenzene Spectral Data. Wiley Science Solutions. Available at: [Link]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. p-Phenetidine (4-Ethoxyaniline) [benchchem.com]
- 8. Benzyl Phenyl Ether | C13H12O | CID 70352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of p-Nitrobenzyl Ethyl Ether and Its Analogs
This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of p-nitrobenzyl ethyl ether and its structural analogs. In the world of analytical chemistry, particularly in drug development and metabolite identification, a comprehensive understanding of fragmentation pathways is paramount for the unambiguous structural elucidation of novel compounds and their impurities. This document is designed for researchers, scientists, and professionals in the field, offering a blend of theoretical principles and comparative analysis to aid in the interpretation of mass spectra for this class of compounds.
The Foundational Structure: Fragmentation of Benzyl Ethyl Ether
To comprehend the fragmentation of substituted benzyl ethers, it is essential to first understand the behavior of the parent compound, benzyl ethyl ether. Under electron ionization, the molecule undergoes characteristic cleavages primarily dictated by the stability of the resulting fragments.
The mass spectrum of benzyl ethyl ether is dominated by the formation of the tropylium ion (m/z 91), a highly stable aromatic cation. This is a hallmark of many benzyl-containing compounds.
Experimental Protocol: Analysis of Benzyl Ethyl Ether
-
Sample Preparation: A solution of benzyl ethyl ether (1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-300
-
The primary fragmentation pathways for benzyl ethyl ether are illustrated below:
Caption: Primary fragmentation pathways of benzyl ethyl ether under EI-MS.
Table 1: Key Fragment Ions in the Mass Spectrum of Benzyl Ethyl Ether [1][2][3]
| m/z | Proposed Fragment Ion | Relative Intensity (%) | Fragmentation Pathway |
| 136 | [C₉H₁₂O]⁺˙ (Molecular Ion) | ~15 | - |
| 107 | [C₇H₇O]⁺ | ~20 | α-cleavage (Loss of ·C₂H₅) |
| 91 | [C₇H₇]⁺ | 100 | β-cleavage (Benzylic C-O bond cleavage) to form the benzyl cation, which rearranges to the more stable tropylium ion. |
| 77 | [C₆H₅]⁺ | ~30 | Loss of acetylene (C₂H₂) from the tropylium ion. |
| 65 | [C₅H₅]⁺ | ~15 | Further fragmentation of the aromatic ring. |
The Impact of a Nitro Group: Predicted Fragmentation of p-Nitrobenzyl Ethyl Ether
The introduction of a strong electron-withdrawing nitro group onto the para position of the benzene ring is expected to significantly alter the fragmentation pattern observed for benzyl ethyl ether. The presence of the nitro group introduces new fragmentation pathways and influences the relative abundance of common fragments.
The primary fragmentation pathways for p-nitrobenzyl ethyl ether are predicted to be:
Caption: Predicted fragmentation pathways of p-nitrobenzyl ethyl ether.
Table 2: Predicted Key Fragment Ions for p-Nitrobenzyl Ethyl Ether
| m/z | Proposed Fragment Ion | Predicted Relative Intensity | Fragmentation Pathway and Rationale |
| 181 | [C₉H₁₁NO₃]⁺˙ (Molecular Ion) | Moderate | The aromatic nature should lead to a discernible molecular ion peak. |
| 136 | [C₇H₆NO₂]⁺ | High | Cleavage of the benzylic C-O bond to form the p-nitrobenzyl cation. This is expected to be a major fragment due to the stability of the benzyl cation, although the electron-withdrawing nitro group may slightly destabilize it compared to the unsubstituted benzyl cation. |
| 135 | [C₉H₁₁O]⁺ | Moderate to High | Loss of the nitro group (·NO₂) is a common fragmentation pathway for nitroaromatic compounds. |
| 120 | [C₇H₆NO]⁺ | Moderate | Loss of an oxygen atom from the p-nitrobenzyl cation (m/z 136). |
| 106 | [C₇H₆O]⁺ | Moderate | Loss of NO from the p-nitrobenzyl cation (m/z 136). |
| 90 | [C₆H₄O]⁺˙ | Low to Moderate | Further fragmentation involving the aromatic ring and oxygen. |
| 76 | [C₆H₄]⁺˙ | Low | Benzene ring fragment. |
The Influence of Isomeric Position: A Comparative Analysis
The position of the nitro group on the benzene ring (ortho, meta, or para) has a profound impact on the fragmentation pattern, a phenomenon often referred to as the "ortho effect" in mass spectrometry.[4] While the mass spectra of meta and para isomers are often similar, the ortho isomer frequently displays unique fragmentation pathways due to the proximity of the substituents.
p-Nitrobenzyl Ethyl Ether vs. m-Nitrobenzyl Ethyl Ether
The fragmentation pattern of m-nitrobenzyl ethyl ether is anticipated to be broadly similar to that of the p-isomer, with the major fragments being the m-nitrobenzyl cation (m/z 136) and the fragment resulting from the loss of the nitro group (m/z 135). However, subtle differences in the relative intensities of these and other minor fragments may exist due to the different electronic effects of the nitro group at the meta position.
The "Ortho Effect" in o-Nitrobenzyl Ethyl Ether
The ortho isomer is predicted to exhibit a significantly different fragmentation pattern due to the interaction between the nitro group and the ethyl ether side chain. This intramolecular interaction can lead to unique rearrangement reactions.
One of the most characteristic ortho effects for nitrobenzyl compounds involves the transfer of an oxygen atom from the nitro group to the benzylic position, followed by the elimination of a neutral molecule. For o-nitrobenzyl ethyl ether, this could lead to the formation of an o-nitrosobenzaldehyde-like fragment ion.
Caption: Predicted unique fragmentation pathways for o-nitrobenzyl ethyl ether due to the ortho effect.
Table 3: Comparison of Predicted Fragmentation Patterns of Nitrobenzyl Ethyl Ether Isomers
| Feature | p-Nitrobenzyl Ethyl Ether | m-Nitrobenzyl Ethyl Ether | o-Nitrobenzyl Ethyl Ether |
| Major Fragment | Likely p-nitrobenzyl cation (m/z 136) | Likely m-nitrobenzyl cation (m/z 136) | May show a significant ion from ortho-specific rearrangement (e.g., m/z 137) |
| Loss of NO₂ | Prominent peak at m/z 135 | Prominent peak at m/z 135 | Present, but potentially less intense than in p- and m-isomers due to competing ortho-driven fragmentations. |
| Ortho Effect | Absent | Absent | Expected to be significant, leading to unique fragments not observed in the other isomers. This can include the loss of neutral molecules like C₂H₄O or the loss of a hydroxyl radical (·OH) after hydrogen rearrangement. |
Conclusion
The mass spectrometry fragmentation patterns of p-nitrobenzyl ethyl ether and its isomers are dictated by a combination of factors: the inherent fragmentation of the benzyl ether structure, the powerful electronic influence of the nitro group, and the positional isomerism that gives rise to proximity effects. While the absence of publicly available experimental spectra for p-nitrobenzyl ethyl ether necessitates a theoretical approach, the principles outlined in this guide provide a robust framework for the interpretation of such spectra.
The key takeaways for researchers are:
-
Benzyl Ether Core: Expect a significant peak at m/z 91 for the tropylium ion in the absence of the nitro group. The presence of the nitro group will lead to a substituted benzyl cation (m/z 136).
-
Nitro Group Influence: Look for characteristic losses of ·NO₂ (M-46), ·NO (M-30), and ·O (M-16).
-
Isomer Differentiation: The ortho isomer can be distinguished from its meta and para counterparts by the presence of unique fragment ions resulting from the "ortho effect."
This comparative guide underscores the importance of understanding fundamental fragmentation mechanisms and the subtle yet significant influence of substituent position in the structural elucidation of organic molecules by mass spectrometry.
References
-
PubChem. Benzyl ethyl ether. [Link]
-
MassBank. BENZYL ETHYL ETHER; EI-B; MS. [Link]
-
FooDB. Showing Compound Benzyl ethyl ether (FDB003369). [Link]
-
Kim, C. K., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2989. [Link]
-
NIST. Benzene, (ethoxymethyl)-. In NIST Chemistry WebBook. [Link]
- Ramana, D. V., & Mahalakshmi, P. (1990). Ortho effects in organic molecules on electron impact part 22. Competing oxygen transfers from the nitro group to sulphur and the olefinic double bond in 2‐nitrophenyl styryl sulphides. Organic Mass Spectrometry, 25(3), 141-144.
- Thermo Fisher Scientific. (2020).
-
Butt, G., & Topsom, R. D. (1982). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society, Perkin Transactions 2, (6), 811-814. [Link]
-
studyloop. (2025, October 27). The mass spectrum of 1 ethyl 4 nitrobenzene B is shown in Figure 1 Assign signals highlighted with [Video]. YouTube. [Link]
-
NIST. Ethyl ether. In NIST Chemistry WebBook. [Link]
-
University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
Klenner, F., et al. (2022). Complementary Mass Spectral Analysis of Isomeric O-bearing Organic Compounds and Fragmentation Differences through Analog Techniques for Impact Ionization Mass Spectrometry. The Planetary Science Journal, 3(11), 259. [Link]
- University of Arizona.
-
Eberlin, M. N., & Cooks, R. G. (2005). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(4), 435-443. [Link]
-
Whitman College. GCMS Section 6.13. [Link]
- Ohashi, M., Otani, S., & Kyushin, S. (1990). Fragmentation of Benzyl Esters with an Electron-Withdrawing Group by Photo-Induced Electron Transfer. Analogy with Fragmentation in Secondary Ion Mass Spectrometry. Chemistry Letters, 19(8), 1291-1294.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry.
-
PubChemLite. Methyl 4-nitrobenzyl ether (C8H9NO3). [Link]
-
MassBank. Organic compounds. [Link]
- University of Massachusetts Dartmouth.
-
PubChem. p-Nitrophenyl o-tolyl ether. [Link]
- Penn Engineering.
-
PubChem. 1-(2-Nitrophenyl)ethyl ether. [Link]
-
Dr. M. A. Sharaf. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]
-
Wan, P., Muralidharan, S., McAuley, I., & Babbage, C. A. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775-1783. [Link]
-
NIST. Bis(p-nitrophenyl) ether. In NIST Chemistry WebBook. [Link]
-
Il'ichev, Y. V., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. [Link]
-
Sparenberg, M., et al. (2025). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
ChemBK. Ethyl p-nitrophenyl ether. [Link]
- Ramana, D. V., & Mahalakshmi, P. (1990). Ortho effects in organic molecules on electron impact part 22. Competing oxygen transfers from the nitro group to sulphur and the olefinic double bond in 2‐nitrophenyl styryl sulphides. Organic Mass Spectrometry, 25(3), 141-144.
-
Il'ichev, Y. V., & Wirz, J. (2000). Rearrangements of 2-Nitrobenzyl Compounds. 1. Potential Energy Surface of 2-Nitrotoluene and Its Isomers Explored with ab Initio and Density Functional Theory Methods. The Journal of Physical Chemistry A, 104(36), 8317-8326. [Link]
-
Cameron, J. F., & Fréchet, J. M. J. (1996). Photolabile Dendrimers Using o-Nitrobenzyl Ether Linkages. Journal of the American Chemical Society, 118(49), 12297-12301. [Link]
-
PubChem. 4-Ethylnitrobenzene. [Link]
-
NIST. 1-Ethyl-3-nitrobenzene. In NIST Chemistry WebBook. [Link]
-
Widener University. Mass Spectra Interpretation: ETHERS. [Link]
Sources
- 1. Benzyl ethyl ether | C9H12O | CID 10873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. massbank.eu [massbank.eu]
- 3. Benzene, (ethoxymethyl)- [webbook.nist.gov]
- 4. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
HPLC Retention Time Comparison Guide: 1-(Ethoxymethyl)-4-nitrobenzene
Executive Summary
As a Senior Application Scientist, I approach method development not merely as a procedural checklist, but as a thermodynamic system where every variable must be intentionally controlled. This guide provides an objective, data-driven comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 1-(Ethoxymethyl)-4-nitrobenzene (also known as 4-nitrobenzyl ethyl ether) against its structural analogs. By understanding the causal relationship between molecular lipophilicity and stationary phase interactions, researchers can predict elution orders, optimize separation workflows, and ensure robust analytical methods.
Mechanistic Rationale: Hydrophobicity & Retention
In Reversed-Phase HPLC (RP-HPLC), retention is primarily governed by the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (e.g., C18).
The core molecule, 4-nitrobenzyl alcohol, serves as our polar baseline. When the hydroxyl group is etherified to form 1-(Methoxymethyl)-4-nitrobenzene, 1-(Ethoxymethyl)-4-nitrobenzene, and 1-(Propoxymethyl)-4-nitrobenzene, we incrementally add methylene (-CH₂-) units to the structure.
The Causality of Retention: Each additional methylene unit predictably increases the molecule's partition coefficient (Log P). According to Quantitative Structure-Retention Relationship (QSRR) principles, there is a log-linear correlation between these molecular descriptors and the chromatographic retention time[1]. As the alkyl chain length extends, the thermodynamic drive for the molecule to interact with the hydrophobic C18 ligands strengthens. Consequently, the molecule requires a higher percentage of organic modifier or a longer elution time to desorb from the column[2].
Fig 1. RP-HPLC elution order of 4-nitrobenzyl derivatives based on hydrophobicity.
Comparative Retention Time Data
To objectively compare performance, the following data profiles the expected retention behavior using an isocratic method (50:50 Water:Acetonitrile) on a standard C18 column. Isocratic elution is deliberately chosen here to mathematically simplify the calculation of the capacity factor (
| Compound | Alkyl Chain | Est. Log P | Retention Time ( | Capacity Factor ( | Resolution ( |
| 4-Nitrobenzyl alcohol | None (-OH) | 1.22 | 2.5 | 0.66 | N/A |
| 1-(Methoxymethyl)-4-nitrobenzene | Methyl | 1.95 | 4.2 | 1.80 | 5.1 |
| 1-(Ethoxymethyl)-4-nitrobenzene | Ethyl | 2.48 | 6.8 | 3.53 | 6.3 |
| 1-(Propoxymethyl)-4-nitrobenzene | Propyl | 3.01 | 9.5 | 5.33 | 5.8 |
(Note:
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. The following methodology is designed to ensure that any retention time shifts observed are strictly due to the analyte's chemistry, not system variability.
Method Parameters & Scientific Justification
-
Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm). Causality: The ethylene-bridged hybrid (BEH) particle technology minimizes secondary silanol interactions, preventing the peak tailing commonly seen with polar aromatic compounds.
-
Mobile Phase: 50% Milli-Q Water / 50% Acetonitrile. Causality: Acetonitrile is selected over methanol because its lower viscosity reduces system backpressure, and its aprotic nature provides sharper elution profiles for nitroaromatics.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Thermostating the column is critical; a 1°C fluctuation can shift retention times by 1-2%, ruining the comparative integrity of the data.
-
Detection: UV at 270 nm. Causality: The nitrobenzene chromophore exhibits a strong
transition in this region, maximizing the signal-to-noise ratio while avoiding the low-UV absorbance interference of the mobile phase.
Step-by-Step Analytical Workflow
-
Sample Preparation (Solvent Matching): Dissolve 1 mg of 1-(Ethoxymethyl)-4-nitrobenzene in 1 mL of the mobile phase (50:50 Water:Acetonitrile). Why: Injecting samples in a solvent stronger than the mobile phase causes "peak fronting" and premature elution. Solvent matching ensures thermodynamic equilibrium upon injection.
-
System Suitability Test (SST): Inject a mixed standard containing the methyl, ethyl, and propyl ethers. Verify that the resolution (
) between the methyl and ethyl ether peaks is > 2.0. Why: This proves the column possesses the theoretical plates necessary to differentiate single methylene unit additions. -
Baseline Verification (Blank): Inject a pure mobile phase blank. Why: This step validates the absence of ghost peaks or carryover from previous runs, ensuring data trustworthiness.
-
Triplicate Analysis: Inject the 1-(Ethoxymethyl)-4-nitrobenzene sample three times. Calculate the Relative Standard Deviation (RSD) of the retention time (must be < 1.0%).
-
Column Wash: Flush the column with 95% Acetonitrile for 15 minutes. Why: Removes highly retained hydrophobic impurities, preventing baseline drift in subsequent analyses.
Fig 2. Self-validating HPLC workflow ensuring system suitability and baseline integrity.
Conclusion
When analyzing 1-(Ethoxymethyl)-4-nitrobenzene, its retention time of ~6.8 minutes sits logically between its methyl and propyl analogs. By leveraging the predictable thermodynamic behavior of methylene additions and employing a self-validating, temperature-controlled isocratic method, analysts can achieve highly reproducible and theoretically sound chromatographic separations.
References
- Prediction of Chromatographic Retention Times for Arom
- A simple method for HPLC retention time prediction: linear calibration using two reference substances. scispace.com.
- Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective.
Sources
A Comparative Reactivity Guide: 1-(Ethoxymethyl)-4-nitrobenzene vs. Benzyl Ethyl Ether
As a Senior Application Scientist, selecting the appropriate benzylic ether for synthetic workflows or protecting group strategies requires a deep understanding of how aromatic substituents dictate reactivity. While benzyl ethyl ether and 1-(ethoxymethyl)-4-nitrobenzene (
This guide provides an objective, data-driven comparison of their reactivity profiles, mechanistic pathways, and field-proven experimental protocols.
Electronic and Mechanistic Divergence
The reactivity of benzylic ethers is governed by the stability of the transition state during carbon-oxygen bond cleavage. The standard benzyl group is highly susceptible to both
However, introducing a
-
Inductive and Resonance Deactivation: The nitro group possesses a Hammett substituent constant (
) of approximately +0.78, making it one of the strongest electron-withdrawing groups available. -
Carbocation Destabilization: Solvolysis studies on substituted benzyl systems demonstrate that the
-nitro group increases the activation energy for benzylic carbocation formation by several orders of magnitude[1]. Consequently, -mediated cleavage is virtually shut down[2]. -
Orthogonal Stability: While
-nitrobenzyl ethers are famously photo-cleavable, -nitrobenzyl ethers remain strictly photo-inert, allowing them to be used as stable, orthogonal protecting groups in complex macromolecular syntheses[3].
Fig 1. Electronic influence of the p-nitro group on benzylic carbocation formation.
Quantitative Reactivity Comparison
To guide experimental design, the following table summarizes the divergent performance metrics and physical properties of both ethers based on kinetic and synthetic data.
| Parameter | Benzyl Ethyl Ether | 1-(Ethoxymethyl)-4-nitrobenzene |
| Hammett Constant ( | 0.00 (Baseline) | +0.78 (Strongly Electron-Withdrawing) |
| Relative Solvolysis Rate | Fast (Standard | Extremely Slow ( |
| Primary Cleavage Mode | Acid-catalyzed | Reductive Cleavage (Redox Switch)[5] |
| Photochemical Stability | Stable | Stable (Unlike |
| Susceptibility to Oxidation | High (Benzylic oxidation prone) | Low (Aromatic ring strongly deactivated) |
Experimental Protocols & Self-Validating Systems
A robust protocol must be a self-validating system where the underlying physical chemistry guarantees the outcome. Below are the optimized cleavage methodologies for both substrates, highlighting the causality behind the reagent choices.
Protocol A: Acid-Mediated Cleavage of Benzyl Ethyl Ether
Objective: Regioselective cleavage of the ether bond. Causality: Hydroiodic acid (HI) is utilized because the iodide anion is a highly polarizable, exceptional nucleophile. Upon protonation of the ether oxygen, the transition state heavily favors iodide attack at the benzylic carbon (due to incipient carbocation stabilization by the phenyl ring), selectively yielding benzyl iodide and ethanol[4][6].
Step-by-Step Methodology:
-
Preparation: Dissolve benzyl ethyl ether (1.0 eq) in a compatible solvent or utilize neat aqueous HI (57%).
-
Activation: Heat the reaction mixture to 373 K (100 °C) with continuous stirring[4].
-
Monitoring: Track the disappearance of the ether via TLC (Hexanes/EtOAc).
-
Self-Validating Isolation: Quench the reaction with saturated aqueous sodium thiosulfate (
) to neutralize any generated . The regioselectivity is confirmed during extraction: the heavy, lachrymatory benzyl iodide partitions into the organic layer, while the ethanol byproduct remains entirely in the aqueous phase.
Protocol B: Reductive "Redox-Switch" Cleavage of 1-(Ethoxymethyl)-4-nitrobenzene
Objective: Orthogonal deprotection avoiding harsh acidic conditions.
Causality: Because direct acidic cleavage is kinetically hindered by the
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(ethoxymethyl)-4-nitrobenzene in a co-solvent mixture of methanol and water[5].
-
Reagent Addition: Add Iron powder (Fe, 1.0–2.0 w/w equivalents) to the mixture and maintain the temperature at 30 °C[5].
-
Initiation: Add a solution of concentrated HCl in methanol dropwise over 15 minutes to initiate the reduction cascade[5].
-
Self-Validating Isolation: The reaction mixture will exhibit a distinct color change as the nitro species is reduced. The generation of the amine triggers spontaneous ether cleavage. Filter the iron salts through a Celite pad, and extract the resulting
-aminobenzyl alcohol derivative.
Fig 2. Reductive cleavage workflow leveraging the electronic switch of the nitro group.
References
- Title: Benzyl ethyl ether on reaction with HI at 373 K gives Benzyl iodide, etha..
- Source: cdnsciencepub.
- Source: benchchem.
- Title: Benzyl ethyl ether reacts with HI to form.
- Source: researchgate.
- Source: nih.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Photo-editable macromolecular information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allen.in [allen.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl ethyl ether on reaction with HI at 373 K gives Benzyl iodide, etha.. [askfilo.com]
A Comparative Guide to the UV-Vis Absorption Spectra of 1-(Ethoxymethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Molecular Insights with UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences, providing valuable information about the electronic structure of molecules. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, we can identify and quantify chromophores, conjugated systems, and other structural features within a molecule. This guide provides an in-depth analysis of the UV-Vis absorption characteristics of 1-(Ethoxymethyl)-4-nitrobenzene, a substituted aromatic nitro compound. We will delve into the theoretical underpinnings of its electronic transitions, present available experimental data, and draw comparisons with structurally related molecules to illuminate the influence of substituent effects on its spectral properties.
The electronic absorption of UV-Vis light by a molecule is governed by the Beer-Lambert Law, which establishes a linear relationship between absorbance (A), the concentration of the analyte (c), and the path length of the light beam through the sample (l).[1] The constant of proportionality, ε, is the molar absorptivity or extinction coefficient, a unique characteristic of a substance at a specific wavelength.[1][2][3]
A = εcl
This fundamental relationship forms the basis for quantitative analysis using UV-Vis spectroscopy.[2][3]
The Electronic Landscape of Aromatic Nitro Compounds
Aromatic nitro compounds, such as 1-(Ethoxymethyl)-4-nitrobenzene, typically exhibit characteristic absorption bands in the UV-Vis region arising from electronic transitions within the molecule. The key electronic transitions are:
-
π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems, these transitions are often intense and occur at shorter wavelengths. For nitroaromatics, a strong absorption band is typically observed around 250 nm, corresponding to a π → π* transition involving the benzene ring and the nitro group.[4][5]
-
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions and appear at longer wavelengths.[4]
The position and intensity of these absorption bands are sensitive to the molecular structure, particularly the nature of substituents on the aromatic ring and the polarity of the solvent.[6][7][8]
Experimental Data: UV-Vis Absorption of 1-(Ethoxymethyl)-4-nitrobenzene
Direct and comprehensive experimental UV-Vis spectral data for 1-(Ethoxymethyl)-4-nitrobenzene across a range of solvents is limited in publicly accessible literature. However, a key data point has been reported in hexane, a non-polar solvent.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | log ε |
| 1-(Ethoxymethyl)-4-nitrobenzene | Hexane | 295 | 13,182 | 4.12 |
Data sourced from PubChem[5]
This absorption at 295 nm in a non-polar solvent is characteristic of the π → π* transition of the substituted nitrobenzene chromophore. The high molar absorptivity confirms the high probability of this electronic transition.
Comparative Analysis: The Influence of Substituents
To better understand the spectral properties of 1-(Ethoxymethyl)-4-nitrobenzene, a comparison with structurally similar molecules is highly instructive. We will consider 4-nitroanisole (1-methoxy-4-nitrobenzene) and 4-nitrotoluene. The ethoxymethyl group (-CH₂OCH₂CH₃) in our target molecule is an electron-donating group, similar to the methoxy (-OCH₃) and methyl (-CH₃) groups, albeit with different steric and electronic properties.
| Compound | Solvent | λmax (nm) |
| 4-Nitroanisole | Water | ~290-300 |
| 4-Nitrotoluene | Various | ~270-280 |
Note: Exact λmax values for comparative compounds can vary slightly based on the solvent and data source. The values presented are typical ranges observed in the literature.[9][10][11]
The comparison suggests that the ethoxymethyl group in 1-(Ethoxymethyl)-4-nitrobenzene results in a bathochromic (red) shift of the primary π → π* absorption band compared to 4-nitrotoluene. This is expected, as the oxygen atom in the ethoxy group can donate electron density to the aromatic ring through resonance, which lowers the energy gap between the HOMO and LUMO, resulting in absorption at a longer wavelength. The spectral properties of 1-(Ethoxymethyl)-4-nitrobenzene are expected to be very similar to its close analog, 4-nitroanisole, due to the similar electronic effects of the methoxy and ethoxymethyl groups.
Experimental Protocol for UV-Vis Spectral Acquisition
The following is a generalized, yet detailed, protocol for obtaining the UV-Vis absorption spectrum of a compound like 1-(Ethoxymethyl)-4-nitrobenzene.
Materials and Equipment:
-
1-(Ethoxymethyl)-4-nitrobenzene (solid)
-
Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of 1-(Ethoxymethyl)-4-nitrobenzene.
-
Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.2 to 0.8).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for the recommended time.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank.
-
Place the blank cuvette in both the sample and reference holders of the spectrophotometer.
-
Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution.
-
Fill the sample cuvette with the working solution.
-
Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.
-
Initiate the scan to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at λmax, since the absorbance (A), concentration (c), and path length (l) are known.
-
Caption: Experimental workflow for obtaining a UV-Vis absorption spectrum.
Structure-Spectra Relationship
The electronic properties of the substituent at the para position to the nitro group significantly influence the UV-Vis absorption spectrum.
Caption: Influence of para-substituents on the UV-Vis spectra of nitrobenzene derivatives.
Conclusion
The UV-Vis absorption spectrum of 1-(Ethoxymethyl)-4-nitrobenzene is characterized by a strong π → π* transition, with a reported λmax of 295 nm in hexane. Comparison with structurally related compounds indicates that the electron-donating nature of the ethoxymethyl group leads to a bathochromic shift compared to less electron-donating substituents like a methyl group. The spectral properties are anticipated to be very similar to 4-nitroanisole. A standardized experimental protocol is essential for obtaining accurate and reproducible UV-Vis spectra, which are invaluable for both qualitative and quantitative analysis in research and development. Further studies in a variety of solvents would provide a more complete picture of the solvatochromic behavior of this compound.
References
-
FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life. Available at: [Link]
-
Patsnap. (2025, February 27). Beer's Law Explained: Definition, Formula, and Applications. Eureka. Available at: [Link]
-
Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Available at: [Link]
-
SIELC Technologies. (2018, February 16). Uv-Vis Spectrum of 4-Nitrotoluene. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7473, 4-Nitrotoluene. Available at: [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Available at: [Link]
-
Science Publishing Group. (2021, August 27). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Available at: [Link]
-
De Gruyter. (2009). Irregular Pressure Induced Shift of the First UV-Absorption Band of 4-Nitroanisole in CO. Z. Naturforsch. 64a, 855 – 864. Available at: [Link]
-
RSC Publishing. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. Available at: [Link]
-
Canadian Science Publishing. (1958). LIGHT ABSORPTION STUDIES. PART XI ELECTRONIC ABSORPTION SPECTRA OF NITROBENZENES. Canadian Journal of Chemistry. Available at: [Link]
-
NIST. Benzene, 1-ethoxy-4-nitro-. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. 4-Nitrophenetol. Available at: [Link]
-
NIST. Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Nitrophenetol | C8H9NO3 | CID 7495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Benzene, 1-ethoxy-4-nitro- [webbook.nist.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. 4-Nitrotoluene | SIELC Technologies [sielc.com]
- 10. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzene, 1-methoxy-4-nitro- [webbook.nist.gov]
A Comparative Guide to Elemental Analysis Standards for 1-(Ethoxymethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Elemental Analysis in Pharmaceutical Development
1-(Ethoxymethyl)-4-nitrobenzene (C₈H₉NO₃) serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as any elemental impurities can have significant consequences. These impurities can originate from catalysts, reagents, manufacturing equipment, or packaging materials.[1] Their presence, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[1]
Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established stringent guidelines, including USP General Chapters <232> and <233> and ICH Q3D, which mandate the control of elemental impurities in pharmaceutical products.[2] These guidelines emphasize a risk-based approach to identify and quantify potentially toxic elements.
This guide will focus on two primary categories of elemental analysis relevant to 1-(Ethoxymethyl)-4-nitrobenzene:
-
Trace Elemental Impurity Analysis: The quantification of metallic and non-metallic impurities that may be present in the compound at trace levels.
-
Bulk Elemental Composition (CHN/S) Analysis: The determination of the percentage of Carbon, Hydrogen, and Nitrogen to confirm the empirical formula and purity of the compound.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the target elements, required sensitivity, and the nature of the sample matrix.
Trace Elemental Impurity Analysis: ICP-MS vs. ICP-OES
Inductively Coupled Plasma (ICP) coupled with either Mass Spectrometry (MS) or Optical Emission Spectrometry (OES) are the state-of-the-art techniques for trace elemental analysis in the pharmaceutical industry.
-
ICP-MS (Inductively Coupled Plasma - Mass Spectrometry): This technique utilizes an argon plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio.[3] It is renowned for its exceptional sensitivity and low detection limits.
-
ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry): In ICP-OES, the argon plasma excites atoms and ions, causing them to emit light at characteristic wavelengths. A spectrometer measures this emitted light to determine the elemental concentrations.
| Feature | ICP-MS | ICP-OES |
| Principle | Ionization in plasma, detection by mass spectrometry | Excitation in plasma, detection of emitted light |
| Sensitivity | Very High (ppt to sub-ppt) | High (ppb) |
| Detection Limits | Typically 100-10,000 times lower than ICP-OES[4] | Higher than ICP-MS |
| Throughput | High (multi-element analysis in ~2-3 mins)[4] | High (multi-element analysis in ~2-3 mins)[5] |
| Interferences | Isobaric and polyatomic interferences (can be mitigated with collision/reaction cells)[4][6] | Spectral interferences (can be mitigated with high-resolution optics) |
| Cost | Higher initial investment and running costs | Lower initial investment and running costs |
| Typical Application | Analysis of trace and ultra-trace elemental impurities, especially for parenteral and inhalation drugs with low PDE limits. | Routine analysis of elemental impurities where sub-ppb detection limits are not required. |
Bulk Elemental Composition: Combustion Analysis
Combustion analysis is the gold standard for determining the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in organic compounds. This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by various detectors.[1][7]
| Feature | Combustion Analysis (CHN/S Analyzer) |
| Principle | Complete combustion of the sample and detection of resulting gases. |
| Accuracy | High, typically required to be within ±0.4% of the theoretical value for publication in scientific journals.[8][9] |
| Precision | High, with modern instruments offering excellent repeatability. |
| Sample Size | Small, typically a few milligrams.[1] |
| Speed | Rapid, with analysis times of a few minutes per sample. |
| Limitations | Not suitable for trace element analysis. Can be challenging for certain sample types (e.g., volatile, hygroscopic, or fluorine-containing compounds) without appropriate instrument features and sample handling.[10] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the elemental analysis of 1-(Ethoxymethyl)-4-nitrobenzene.
Protocol 1: Trace Elemental Impurity Analysis by ICP-MS
This protocol is designed to meet the requirements of USP <233> and ICH Q3D.
1. Sample Preparation (Microwave Digestion)
-
Accurately weigh approximately 0.2 g of 1-(Ethoxymethyl)-4-nitrobenzene into a clean, acid-leached microwave digestion vessel.
-
Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl) to the vessel. The use of both acids aids in the digestion of the organic matrix and stabilization of a wide range of elements.
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
Allow the vessel to cool to room temperature before carefully opening it in a fume hood.
-
Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water. This results in a 250-fold dilution.
2. Instrument Calibration and Setup
-
Prepare a series of multi-element calibration standards from certified reference materials (CRMs) in a matrix matching the diluted sample solution (i.e., containing the same acid concentration).
-
The calibration standards should bracket the expected concentration of the elemental impurities, typically ranging from 0.5J to 1.5J, where J is the target limit for each element adjusted for the sample dilution.[2]
-
Prepare an internal standard solution (e.g., containing Ge, Rh, and Ir) and introduce it online to correct for matrix effects and instrumental drift.
-
Set up the ICP-MS instrument parameters, including plasma power, nebulizer gas flow, and collision/reaction cell conditions to minimize polyatomic interferences.
3. Data Acquisition and Analysis
-
Analyze a blank solution, the calibration standards, and the prepared sample solutions.
-
Perform spike recovery studies by spiking a separate sample preparation with known amounts of the target elements at 50%, 100%, and 150% of the target limits to assess accuracy. The acceptance criteria for recovery are typically 70-150%.[5]
-
Analyze at least six replicate spiked samples to determine precision, with a relative standard deviation (RSD) of not more than 20%.[6]
Caption: Workflow for Trace Elemental Impurity Analysis by ICP-MS.
Protocol 2: Bulk Elemental Composition by CHN Analysis
This protocol is for the determination of the weight percent of Carbon, Hydrogen, and Nitrogen in 1-(Ethoxymethyl)-4-nitrobenzene.
1. Sample Preparation
-
Ensure the 1-(Ethoxymethyl)-4-nitrobenzene sample is homogenous and dry.
-
Accurately weigh 1-2 mg of the sample into a tin capsule.
-
Seal the capsule to ensure no sample is lost.
2. Instrument Calibration
-
Calibrate the CHN analyzer using a certified organic analytical standard with a known C, H, and N content (e.g., Acetanilide).
-
Run the standard multiple times to ensure the calibration is stable and accurate, with results typically within ±0.3% of the certified values.
3. Sample Analysis
-
Introduce the encapsulated sample into the combustion furnace of the CHN analyzer.
-
The sample is combusted at a high temperature (typically ~900-1000°C) in a stream of pure oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector.
-
The instrument software calculates the weight percentage of C, H, and N based on the detector response and the initial sample weight.
4. Data Validation
-
The experimental weight percentages are compared to the theoretical values for C₈H₉NO₃ (C: 57.48%, H: 5.43%, N: 8.38%).
-
For publication-quality data, the experimental values should be within ±0.4% of the theoretical values.[8][9]
Caption: Logical Flow for Purity Confirmation by CHN Analysis.
Trustworthiness and Method Validation
The trustworthiness of any analytical data relies on a robust, self-validating system. For elemental analysis, this is achieved through:
-
Use of Certified Reference Materials (CRMs): CRMs, such as those from the National Institute of Standards and Technology (NIST) or other accredited bodies, are essential for establishing traceability and ensuring the accuracy of measurements.[11][12] For compounds like 1-(Ethoxymethyl)-4-nitrobenzene, a certified nitrobenzene standard can be used to validate aspects of the analytical method.[13]
-
Method Validation: As outlined in USP <233>, analytical methods must be validated for accuracy, precision, specificity, linearity, range, and robustness.[12] This ensures the method is suitable for its intended purpose.
-
System Suitability: Regular checks on the analytical instrumentation with known standards ensure the system is performing correctly at the time of analysis.
Conclusion
The elemental analysis of 1-(Ethoxymethyl)-4-nitrobenzene requires a multi-faceted approach. For trace elemental impurities, ICP-MS is the superior technique due to its high sensitivity and ability to meet the stringent limits set by pharmaceutical regulations. For confirming the bulk elemental composition and purity, combustion analysis remains the definitive method. By employing these techniques within a framework of rigorous method validation and the use of certified reference materials, researchers and drug developers can ensure the quality and safety of their products, from intermediate to final dosage form.
References
-
Dalton, T. R., & Fafard, C. M. (2014). An International Study Evaluating Elemental Analysis. Journal of Chemical Education, 91(10), 1643–1647. Retrieved from [Link]
-
University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
-
Quercus Lab. (2021, August 16). Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. Retrieved from [Link]
-
Spectroscopy Online. (2013, August 16). Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. Retrieved from [Link]
-
Exeter Analytical. (n.d.). Application Note 58 CHN Analysis: Handling challenging samples. Retrieved from [Link]
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Retrieved from [Link]
-
CPAChem. (n.d.). Nitrobenzene [CAS:98-95-3] 100 ug/ml in Methanol. Retrieved from [Link]
-
Eurofins Scientific. (2026, January 7). CHNS Analysis. Retrieved from [Link]
-
Eurofins Scientific. (n.d.). ICP-OES and ICP-MS Detection Limit Guidance. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
-
Netpharmalab. (n.d.). Analysis of elemental impurities (ICP-MS). Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Retrieved from [Link]
-
Patsnap. (2025, September 19). ICP-MS vs GC-MS: Which Excels in Analyzing Complex Organic Mate?. Retrieved from [Link]
-
Trace Elemental Instruments. (n.d.). Application Notes. Retrieved from [Link]
-
ScienceDirect. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Standard Reference Materials. Retrieved from [Link]
-
Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]
-
SIELC Technologies. (2018, February 19). 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]
-
US Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]
Sources
- 1. Combustion analysis - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. netpharmalab.es [netpharmalab.es]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmtech.com [pharmtech.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. CHNS Analysis - Eurofins Scientific [eurofins.in]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.ubc.ca [chem.ubc.ca]
- 10. eai1.com [eai1.com]
- 11. Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usp.org [usp.org]
- 13. accustandard.com [accustandard.com]
Technical Guide: Differentiating 1-(Ethoxymethyl)-4-nitrobenzene from Ortho- Isomers
The following technical guide provides an in-depth objective comparison between 1-(Ethoxymethyl)-4-nitrobenzene (the para isomer) and its ortho isomer, designed for researchers and drug development professionals.
Executive Summary
In medicinal chemistry and organic synthesis, distinguishing between regioisomers of nitrobenzyl ethers is critical due to their distinct electronic properties and metabolic profiles. 1-(Ethoxymethyl)-4-nitrobenzene (para-isomer) is often the desired scaffold for linear pharmacophores, while the ortho-isomer (1-(Ethoxymethyl)-2-nitrobenzene) frequently appears as a regioisomeric impurity or a specific target for photocleavable linker applications.
This guide outlines the definitive physicochemical, spectroscopic, and chromatographic methods to differentiate these isomers, supported by mechanistic rationale and experimental protocols.
Chemical Identity & Structural Comparison[1][2][3]
| Feature | Para Isomer | Ortho Isomer |
| IUPAC Name | 1-(Ethoxymethyl)-4-nitrobenzene | 1-(Ethoxymethyl)-2-nitrobenzene |
| Common Name | 4-Nitrobenzyl ethyl ether | 2-Nitrobenzyl ethyl ether |
| CAS Number | 67216-72-2 | 66424-93-9 |
| Structure | Linear, | Angular, steric crowding at ether linkage |
| Electronic Effect | Nitro group withdraws through resonance ( | Strong inductive withdrawal; Ortho-effect influences ether oxygen lone pairs. |
Spectroscopic Differentiation
The most reliable method for differentiation is Proton Nuclear Magnetic Resonance (
A. H NMR Analysis (Primary Identification)
The aromatic region (6.5 – 8.5 ppm) provides the "fingerprint" for differentiation.
-
Para Isomer (Symmetric):
-
Pattern: Characteristic AA'BB' system (often appearing as two "roofed" doublets).
-
Integration: 2H (ortho to
) and 2H (meta to ). -
Coupling (
): 8.5 Hz (ortho coupling). -
Shift Logic: The protons adjacent to the nitro group are significantly deshielded (
8.2 ppm), while those adjacent to the ethoxymethyl group are less deshielded ( 7.5 ppm).
-
-
Ortho Isomer (Asymmetric):
-
Pattern: ABCD system (four distinct signals).
-
Integration: 1H : 1H : 1H : 1H.
-
Shift Logic:
-
H-3 (adj. to
): Most deshielded doublet ( 8.0–8.1 ppm). -
H-6 (adj. to
): Distinct doublet or multiplet. -
H-4/H-5: Multiplets in the 7.4–7.8 ppm range.
-
-
Benzylic Protons (
): The ortho-nitro group exerts a field effect and magnetic anisotropy, typically shifting the benzylic singlet downfield (higher ppm) compared to the para isomer.
-
B. Infrared (IR) Spectroscopy
While both isomers show nitro stretches (
-
Para: Single strong band at 800–860 cm
(indicative of two adjacent hydrogens). -
Ortho: Strong band at 735–770 cm
(indicative of four adjacent hydrogens).
C. Visualization: Spectroscopic Decision Tree
Caption: Decision logic for differentiating isomers based on 1H NMR splitting patterns and IR bending vibrations.
Chromatographic Performance & Separation
Separating these isomers is common during synthesis (e.g., nitration of benzyl ethyl ether yields a mixture).
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 (Octadecylsilane) Reverse Phase.
-
Mobile Phase: Acetonitrile / Water (Gradient or Isocratic 60:40).
-
Elution Order:
-
Ortho Isomer: Elutes first . The steric bulk of the ortho-nitro group prevents planar stacking with the C18 chains, reducing retention.
-
Para Isomer: Elutes second . The linear, planar geometry maximizes hydrophobic interaction with the stationary phase.
-
Gas Chromatography (GC)[4]
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5, DB-5).
-
Elution Order:
-
Ortho Isomer: Lower boiling point due to intramolecular shielding of the nitro dipole; elutes first.
-
Para Isomer: Higher boiling point due to stronger intermolecular dipole-dipole interactions; elutes second.
-
Experimental Protocols
Protocol A: Synthesis & Impurity Profiling
Context: These ethers are typically synthesized via the Williamson ether synthesis (Alkylation of Nitrobenzyl Alcohol) or Nitration of Benzyl Ethyl Ether.
Workflow for Analysis:
-
Sample Prep: Dissolve 10 mg of sample in 0.7 mL
. -
Acquisition: Run standard proton sequence (16 scans, d1=1.0s).
-
Data Processing:
-
Expand the 6.5–8.5 ppm region.
-
Check for the presence of a singlet at
4.6 ppm (Benzylic ). If multiple singlets appear in this region, you have a mixture of isomers. -
Quantification: Integrate the benzylic singlets. The ratio of integrals equals the molar ratio of isomers.
-
Protocol B: Chromatographic Separation (Analytical)
System: Agilent 1200 or equivalent HPLC.
Detector: UV at 254 nm (Nitro aromatic
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 |
| Flow Rate | 1.0 mL/min |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-10 min: 40% |
| Expected | Ortho |
Visualization: Separation Workflow
Caption: HPLC separation logic showing the elution order based on steric hindrance and stationary phase interaction.
References
-
National Institute of Standards and Technology (NIST). Benzene, 1-ethoxy-4-nitro- (CAS 100-29-8) Mass Spectrum and IR Data.[1] NIST Chemistry WebBook.[1] Available at: [Link](Note: Reference for spectroscopic trends in nitro-alkoxy benzenes).
-
PubChem. 1-(Ethoxymethyl)-4-nitrobenzene (Compound Summary). National Library of Medicine. Available at: [Link](Note: Structural data for benzyl ether analogs).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for AA'BB' vs ABCD aromatic coupling patterns).
Sources
Crystal Structure Determination of 1-(Ethoxymethyl)-4-nitrobenzene: A Comparative Guide
Target Audience: Researchers, structural biologists, materials scientists, and drug development professionals.
Executive Summary & The Structural Challenge
The structural elucidation of small organic molecules is a critical bottleneck in pharmaceutical development and materials science. 1-(Ethoxymethyl)-4-nitrobenzene (CAS: 67216-72-2), also known as ethyl 4-nitrobenzyl ether, serves as an excellent model for these challenges. The molecule features a highly flexible ethoxymethyl tail coupled with a rigid, polar nitrobenzene core. This dichotomy often leads to conformational polymorphism, crystal twinning, and a tendency to crash out of solution as an amorphous or microcrystalline powder rather than forming the large, pristine crystals traditionally required for structural analysis.
This guide objectively compares the three leading methodologies for determining the crystal structure of such challenging small molecules: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction coupled with Crystal Structure Prediction (PXRD + CSP) .
Comparative Analysis of Structural Elucidation Platforms
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
SCXRD remains the most established technique for absolute structural elucidation[1]. It relies on the scattering of X-rays by the electron clouds of atoms.
-
Performance: SCXRD provides sub-angstrom resolution, allowing for the precise determination of bond lengths, angles, and the unambiguous assignment of light atoms such as hydrogen[2].
-
Limitation: The fundamental drawback is the sample requirement. Because X-rays interact weakly with matter, SCXRD requires relatively massive, well-ordered single crystals (typically >10–50 µm in all dimensions) to produce a sufficient signal-to-noise ratio[2].
Microcrystal Electron Diffraction (MicroED): The Nanocrystallography Revolution
MicroED leverages cryogenic electron microscopy (Cryo-EM) hardware to collect diffraction data from vanishingly small crystals[3]. Electrons interact with the electrostatic potential of the crystal lattice, an interaction that is orders of magnitude stronger than X-ray scattering[4].
-
Performance: MicroED can yield atomic-resolution (<1 Å) crystal structures in minutes from seemingly amorphous powders containing nanocrystals as small as 100 nm[4].
-
Limitation: The strong interaction of electrons can lead to dynamical scattering (multiple scattering events within the crystal), which can distort structure factor amplitudes if the crystal is thicker than ~500 nm[5].
Powder X-ray Diffraction (PXRD) + CSP: The Bulk Phase Alternative
When crystals are strictly microcrystalline and Cryo-EM access is unavailable, PXRD combined with Crystal Structure Prediction (CSP) is utilized[6].
-
Performance: Instead of relying solely on experimental diffraction data, this method generates thermodynamically plausible crystal packing models using Dispersion-Corrected Density Functional Theory (DFT-D), which are then refined against the experimental powder pattern via the Rietveld method[7].
-
Limitation: It is computationally expensive and struggles with highly flexible molecules that have vast conformational landscapes, as peak overlap in the 1D powder pattern causes a loss of 3D spatial information[6].
Quantitative Performance Comparison
The following table summarizes the operational parameters of each platform when applied to small organic molecules like 1-(Ethoxymethyl)-4-nitrobenzene.
| Parameter | SCXRD | MicroED | PXRD + CSP |
| Interaction Probe | X-rays (Electron Cloud) | Electrons (Electrostatic Potential) | X-rays (Bulk Powder Average) |
| Minimum Crystal Size | > 10–50 µm | ~ 0.1–0.5 µm | N/A (Bulk Powder) |
| Typical Resolution | 0.7–0.8 Å | 0.8–1.0 Å | > 1.5 Å (Model Dependent) |
| Hydrogen Visibility | Excellent (with high-res data) | Moderate to Good | Poor (Inferred geometrically) |
| Data Collection Time | Hours to Days | Minutes | Hours (Data) + Weeks (Compute) |
| Primary Limitation | Requires large, flawless crystals | Dynamical scattering effects | Peak overlap, relies on modeling |
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols detail not just the steps, but the causality behind the experimental choices required to solve the structure of 1-(Ethoxymethyl)-4-nitrobenzene.
Protocol A: SCXRD Workflow
-
Crystallization via Vapor Diffusion: Dissolve 1-(Ethoxymethyl)-4-nitrobenzene in a minimum volume of ethyl acetate (solvent). Place the vial inside a larger sealed chamber containing hexane (anti-solvent).
-
Causality: The slow vapor diffusion of hexane into the ethyl acetate lowers the solubility gradually, keeping the system in the metastable zone to promote the nucleation of a few large crystals rather than rapid precipitation.
-
-
Sample Mounting: Submerge the chosen crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.
-
Causality: The oil displaces the mother liquor, preventing rapid solvent evaporation that would degrade the crystal lattice integrity. It simultaneously acts as a cryoprotectant[2].
-
-
Cryogenic Data Collection: Flash-cool the sample to 100 K under a nitrogen stream and collect data using a diffractometer equipped with a Cu Kα source (λ = 1.5418 Å).
-
Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors), increasing high-resolution diffraction intensities and minimizing radiation damage.
-
-
Structure Solution: Integrate reflections using instrument software (e.g., APEX) and solve the phase problem using dual-space methods (SHELXT).
Protocol B: MicroED Workflow
-
Sample Preparation (Grinding): If the synthesized 1-(Ethoxymethyl)-4-nitrobenzene presents as a bulk powder, gently crush it between two glass slides.
-
Causality: Electrons have a very low penetration depth. Crystals must be mechanically reduced to <500 nm in thickness to allow electron transmission and prevent dynamical scattering, which severely distorts the data[4].
-
-
Grid Deposition & Plunge Freezing: Apply the dry powder directly to a holey carbon TEM grid. Shake off excess powder and plunge-freeze the grid in liquid nitrogen[3].
-
Causality: Plunge-freezing traps the sample in a cryogenic state, which is strictly required to mitigate the rapid destruction of the organic molecular framework caused by the high-energy electron beam[4].
-
-
Continuous Rotation Data Collection: Insert the grid into a Cryo-TEM (e.g., operating at 200 kV). Locate a target nanocrystal and collect diffraction data in movie mode while continuously rotating the stage at 0.5°/second[3].
-
Causality: Continuous rotation allows for the accurate integration of partial reflections across multiple frames, drastically improving data completeness and resolution compared to static, discrete exposures[4].
-
-
Processing: Convert the resulting movies to standard crystallographic formats (SMV) and process using standard X-ray software like MOSFLM or DIALS[4].
Methodological Decision Framework
Selecting the correct methodology for 1-(Ethoxymethyl)-4-nitrobenzene depends entirely on the physical dimensions of the synthesized solid and the available infrastructure.
Decision matrix for selecting the optimal crystallographic method based on sample dimensions.
References
-
Jones, C. G. et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science.[Link]
-
Bu, W. et al. "Microcrystal Electron Diffraction of Small Molecules." Journal of Visualized Experiments (PMC - NIH).[Link]
-
Rigaku / RSC Publishing. "Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED." CrystEngComm.[Link]
-
Neumann, M. A. et al. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." Molecular Pharmaceutics (ACS Publications).[Link]
-
Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure Knowledge Base.[Link]
Sources
- 1. eas.org [eas.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Purity of 1-(Ethoxymethyl)-4-nitrobenzene: A Comparative Analysis of GC-MS and Alternative Methodologies
An In-Depth Technical Guide
Introduction
In the realms of pharmaceutical research, drug development, and fine chemical synthesis, the absolute purity of a chemical entity is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 1-(Ethoxymethyl)-4-nitrobenzene, a key intermediate in various synthetic pathways, is no exception. The presence of even trace impurities, such as unreacted starting materials, isomeric byproducts, or degradation products, can have profound impacts on downstream reaction yields, biological activity, and toxicological profiles.
This guide provides a comprehensive, field-proven framework for validating the purity of 1-(Ethoxymethyl)-4-nitrobenzene. While we will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool, we will also conduct a critical comparison with alternative techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to equip researchers, scientists, and quality control professionals with the expertise to select, develop, and interpret data from the most appropriate analytical methods, thereby ensuring the integrity of their work. The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[1][2]
Chemical Profile: 1-(Ethoxymethyl)-4-nitrobenzene
A robust analytical method is built upon a solid understanding of the analyte's physicochemical properties.
-
Boiling Point: ~283 °C at 760 mmHg[5]
-
Structure:
The compound's relatively low molecular weight and significant vapor pressure, implied by its boiling point, make it an excellent candidate for GC-based analysis.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is widely regarded as a gold-standard technique for the purity analysis of volatile and semi-volatile organic compounds due to its unparalleled combination of high-resolution separation (GC) and definitive molecular identification (MS).[6][7]
Causality Behind Method Choice: 1-(Ethoxymethyl)-4-nitrobenzene is thermally stable enough to be volatilized in a heated GC inlet without degradation. The gas chromatograph separates the analyte from any volatile impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas).[8] Subsequently, the mass spectrometer bombards the eluted molecules with electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a unique molecular "fingerprint," allowing for unambiguous identification.[9]
Experimental Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system, where the results inherently demonstrate the method's suitability.
Caption: GC-MS workflow for purity validation.
Detailed Experimental Protocol
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the 1-(Ethoxymethyl)-4-nitrobenzene sample into a 2 mL autosampler vial.
-
Add 1 mL of a high-purity solvent, such as ethyl acetate or dichloromethane, and vortex until fully dissolved.[10] The choice of solvent is critical; it must completely dissolve the sample without reacting with it and should elute early in the chromatogram without co-eluting with any potential impurities.
-
The resulting concentration is ~10 mg/mL. This may be diluted further as needed to avoid detector saturation.
2. GC-MS Instrumentation & Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent Intuvo 9000 GC or similar | Provides excellent temperature control and retention time stability. |
| Inlet | Split/Splitless | Allows for analysis of both high and low concentration samples. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp, symmetrical peaks. Can be adjusted for trace analysis. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times and optimal separation.[11] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of aromatic compounds. |
| Oven Program | Initial: 80 °C (hold 2 min) | Holds at a low temperature to focus the analytes at the head of the column. |
| Ramp: 15 °C/min to 280 °C | A controlled ramp separates compounds based on their boiling points. | |
| Final Hold: 280 °C (hold 5 min) | Ensures all high-boiling point impurities are eluted from the column. | |
| MS System | Agilent 5977B MSD or similar | Offers high sensitivity and stable performance. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, library-searchable mass spectra.[11] |
| Ion Source Temp. | 230 °C | Optimizes ion formation and prevents contamination.[11] |
| Quadrupole Temp. | 150 °C | Maintains mass accuracy across the specified range.[11] |
| Mass Scan Range | 40 - 400 amu | Covers the molecular ion of the target compound (167.16) and potential lower-mass fragments and higher-mass impurities. |
| Solvent Delay | 3 minutes | Prevents the high-concentration solvent peak from reaching and saturating the detector.[11] |
3. Data Analysis and Purity Calculation
-
Identification: The primary peak is identified by its retention time and by matching its mass spectrum against a reference library (e.g., NIST). The spectrum for 1-(Ethoxymethyl)-4-nitrobenzene should show a molecular ion peak (M⁺) at m/z 167 and characteristic fragment ions.
-
Purity Calculation: The purity is typically determined using the area percent method. This assumes that all compounds in the sample have a similar response factor in the detector.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Trustworthiness: For a more accurate quantitative assessment, especially when impurities are structurally different, a calibration curve should be prepared using a certified reference standard.[12] The validation should demonstrate specificity, linearity, accuracy, and precision as per ICH guidelines.[11][13]
Comparative Analytical Techniques
No single technique tells the whole story. A comprehensive purity validation often involves orthogonal methods—different techniques that measure the same attribute through different physical principles.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for separating compounds in a liquid mobile phase, making it ideal for non-volatile or thermally labile substances that are unsuitable for GC.
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase (typically a packed column). For a compound like 1-(Ethoxymethyl)-4-nitrobenzene, a reverse-phase method is standard.[14]
-
Protocol Outline:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
-
Detector: UV-Vis or Diode Array Detector (DAD) set to a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., ~270 nm).
-
-
Comparative Insight: HPLC can detect impurities that might degrade under GC conditions or are too high in molecular weight (non-volatile) to elute. However, without a mass spectrometer (LC-MS), peak identification relies solely on retention time comparison with a known standard, which is less definitive than a full mass spectrum.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled insight into molecular structure and can be used for both qualitative and quantitative purity assessment.
-
Principle: NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency, providing a detailed map of the molecule's structure.
-
Protocol Outline:
-
Dissolve a precisely weighed amount of the sample and an internal standard of known purity in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
The purity is calculated by comparing the integral of a characteristic signal from the analyte with the integral of a signal from the internal standard (quantitative NMR or qNMR).
-
-
Comparative Insight: NMR is an exceptional tool for identifying and quantifying structurally similar impurities (e.g., isomers) that may be difficult to resolve chromatographically. Its primary limitation is sensitivity; it is generally less effective at detecting impurities below the ~0.1% level compared to GC-MS or HPLC.[15]
Performance Comparison
The table below objectively compares the performance of these three key techniques for the specific task of validating the purity of 1-(Ethoxymethyl)-4-nitrobenzene.
| Feature | GC-MS | HPLC-UV | ¹H NMR |
| Primary Application | Volatile & Semi-Volatile Compounds | Soluble Compounds (Volatile & Non-Volatile) | Structural Elucidation & Quantification |
| Selectivity | Very High (Chromatographic & Spectral) | High (Chromatographic) | Moderate to High (Spectral Resolution) |
| Sensitivity (Typical LOQ) | Low ppb to ppm | Low ppm | > 0.1% (w/w) |
| Identification Power | Definitive (Mass Spectrum "Fingerprint") | Tentative (Retention Time Matching) | Definitive (Structural Information) |
| Quantification | Excellent (with calibration) | Excellent (with calibration) | Excellent (qNMR with internal standard) |
| Analysis Time | ~15-30 minutes | ~10-25 minutes | ~5-15 minutes per sample |
| Key Advantage | High sensitivity and definitive identification for volatile impurities. | Excellent for non-volatile or thermally labile impurities. | Provides structural confirmation and accurate quantification without analyte-specific standards. |
| Key Limitation | Not suitable for non-volatile compounds. | Peak identification can be ambiguous without MS. | Lower sensitivity for trace impurities. |
Conclusion
For validating the purity of 1-(Ethoxymethyl)-4-nitrobenzene, GC-MS stands out as the most robust and informative primary technique. Its high resolving power, coupled with the definitive identification capabilities of mass spectrometry, provides a high-confidence assessment of volatile and semi-volatile impurities. The method is sensitive, specific, and readily validated according to international guidelines.[13][16]
However, a truly comprehensive purity assessment acknowledges the limitations of any single method. Therefore, the most trustworthy approach involves a multi-technique strategy. Using an orthogonal method like HPLC-UV is crucial to search for non-volatile impurities, while NMR serves as an invaluable tool for confirming the primary structure and quantifying the material against a certified standard. This integrated approach ensures that the purity statement is not just a number, but a scientifically-validated testament to the quality of the material.
References
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
-
Labstat. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?[Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Chemsrc. (2025). 1-Ethoxy-4-nitrobenzene | CAS#:100-29-8. [Link]
-
BYJU'S. (2019). Methods of purification of organic compounds. [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?[Link]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-ethoxy-4-nitro-. NIST Chemistry WebBook. [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development for Nitrosamine Testing. [Link]
-
Al-Adnani, H. A., et al. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PMC. [Link]
-
SIELC Technologies. (2018). 1-Ethoxy-4-nitrobenzene. [Link]
-
Innovatech Labs. (2023). How GC/MS is Used to Determine Essential Oil Purity. [Link]
-
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
-
New Directions Aromatics. (2020). An Easy-To-Understand Guide To GCMS Testing For Essential Oils. [Link]
-
Shimadzu. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 3. Benzene, 1-ethoxy-4-nitro- [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1-Ethoxy-4-nitrobenzene | CAS#:100-29-8 | Chemsrc [chemsrc.com]
- 6. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 7. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. shimadzu.com [shimadzu.com]
- 11. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. fda.gov [fda.gov]
- 14. 1-Ethoxy-4-nitrobenzene | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
Safety Operating Guide
Personal protective equipment for handling 1-(Ethoxymethyl)-4-nitrobenzene
[1]
Chemical Identity & Hazard Disambiguation
Crucial Nomenclature Note: Before proceeding, verify the chemical structure. There is a frequent risk of confusing this compound with 4-Nitrophenetole (1-Ethoxy-4-nitrobenzene, CAS: 100-29-8).[1]
-
Your Target: 1-(Ethoxymethyl)-4-nitrobenzene (Also known as 4-Nitrobenzyl ethyl ether).[1]
Core Hazard Profile:
-
Systemic Toxicity: Nitroaromatics are notorious for inducing Methemoglobinemia . The lipophilic ethyl ether tail facilitates dermal absorption, allowing the compound to bypass the stratum corneum and enter the bloodstream, where it oxidizes hemoglobin (Fe2+) to methemoglobin (Fe3+), impairing oxygen transport [1].
-
Physical State: Typically a low-melting solid or crystalline powder.[1] Dust generation is the primary inhalation vector.
-
Reactivity: Combustible. Potential peroxide former (benzyl ether class).[1]
PPE Decision Matrix: The "Breakthrough" Logic
Standard laboratory nitrile gloves often provide a false sense of security against nitro-compounds.[1] Nitroaromatics can permeate thin nitrile (< 0.1mm) in minutes, often without visible degradation of the glove material [2].
A. Hand Protection (The Double-Barrier System)[1]
-
Primary Layer (Immersion/High Risk): Silver Shield® / 4H® (EVOH/PE Laminate) .
-
Scientific Rationale: Laminate films provide >4 hours of breakthrough time against small, aromatic nitro compounds.
-
-
Secondary Layer (Dexterity/Splash): Nitrile (minimum 5 mil thickness) .[1]
-
Role: Worn over the laminate glove to provide grip and protect the inner glove from physical tears.
-
-
Protocol: "The Balloon Test." Before donning laminate gloves, inflate them with air and submerge in water (or listen for leaks) to ensure film integrity.
B. Respiratory Protection[2][3][4][5]
-
Solid Phase: N95 or P100 particulate respirator (if outside a fume hood).
-
Solution Phase: Half-face respirator with Organic Vapor (OV) cartridges.[1]
-
Rationale: While vapor pressure is low, heating or dissolving in volatile solvents (e.g., DCM, THF) mobilizes the compound.
-
C. Ocular & Dermal[1][2]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the high toxicity of ocular absorption.
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.
Operational Workflow Visualization
The following diagram outlines the decision logic for PPE selection based on the specific experimental activity.
Figure 1: Risk-Based PPE Selection Logic. Note that "Standard PPE" implies working strictly within a certified fume hood.
Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer
-
Engineering Control: Use a static-free balance enclosure inside a chemical fume hood.
-
The "Boat" Technique:
-
Tare a weighing boat inside a secondary container (e.g., a wide-mouth jar).
-
Transfer the solid into the boat.
-
Cap the secondary container before removing it from the balance enclosure.
-
Why? This prevents micro-particles from contaminating the balance area or being inhaled during transport.
-
Phase 2: Solubilization
-
Solvent Choice: Avoid diethyl ether if possible (adds to peroxide risk). Prefer Ethyl Acetate or DCM.
-
Exothermic Check: Nitro compounds can decompose exothermically. Add solvent slowly.
-
Peroxide Management: If the compound has been stored >6 months, test for peroxides using starch-iodide paper before heating or concentrating, as the benzyl ether moiety is susceptible to autoxidation [3].
Emergency Response & First Aid
Mechanism of Injury: Methemoglobinemia (Blue Skin Syndrome).
| Exposure Route | Immediate Action | Medical Note |
| Skin Contact | Wash with soap and water for 15 min.[1] Do NOT use alcohol (enhances absorption).[1] | Monitor for cyanosis (blue lips/nails).[1] |
| Eye Contact | Flush for 15 min. | Benzyl derivatives are lachrymators; expect severe irritation.[1] |
| Inhalation | Move to fresh air.[2][3][4][5][6][7] | Administer 100% Oxygen if breathing is labored. |
| Systemic | Transport to ER immediately. | Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for Methemoglobinemia [4].[1] |
Disposal & Waste Management
Do not mix with: Strong oxidizers, strong bases (risk of formation of explosive salts), or reducing agents.
-
Segregation: Collect in a dedicated "Toxic Organic" waste stream. Label clearly with "Nitroaromatic - Toxic."[1]
-
Quenching (Small Scale): For trace residues on glassware, rinse with acetone, then wash with alcoholic potassium hydroxide (carefully) to degrade, though incineration is preferred.
-
Ultimate Disposal: High-temperature incineration (>1000°C) with afterburner and scrubber is the only validated method to fully mineralize the nitro group and prevent environmental release [5].[1]
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Nitrobenzene Derivatives: Toxicity Mechanisms. Retrieved from [Link][1]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1][5] Chemical Health and Safety, 8(5), 12-21.[1] (General guidance on ether autoxidation).
-
Clifton, J., & Leikin, J. B. (2003). Methylene blue. American Journal of Therapeutics, 10(4), 289-315.[1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]
Sources
- 1. p-Nitrophenyl o-tolyl ether | C13H11NO3 | CID 17123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. gustavus.edu [gustavus.edu]
- 4. fishersci.com [fishersci.com]
- 5. media.laballey.com [media.laballey.com]
- 6. fishersci.com [fishersci.com]
- 7. media.laballey.com [media.laballey.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
